Technical Documentation Center

N-Nitroso-N-methyl-DL-phenylalanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Nitroso-N-methyl-DL-phenylalanine
  • CAS: 41867-08-7

Core Science & Biosynthesis

Foundational

Introduction: The Imperative of Understanding N-Nitrosamine Impurities

An In-Depth Technical Guide to the Formation Mechanism of N-Nitroso-N-methyl-DL-phenylalanine The landscape of pharmaceutical safety has been significantly reshaped by the detection of N-nitrosamine impurities in various...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Formation Mechanism of N-Nitroso-N-methyl-DL-phenylalanine

The landscape of pharmaceutical safety has been significantly reshaped by the detection of N-nitrosamine impurities in various drug products. These compounds, classified as probable human carcinogens, can form at trace levels during the synthesis of active pharmaceutical ingredients (APIs) or during the shelf-life of the finished drug product.[1] Their presence has led to widespread regulatory scrutiny and product recalls, making a profound understanding of their formation mechanisms essential for researchers, scientists, and drug development professionals.[2][3]

This guide provides a detailed examination of the formation mechanism of a specific N-nitrosamine: N-Nitroso-N-methyl-DL-phenylalanine. This compound is the N-nitroso derivative of N-methyl-DL-phenylalanine, a secondary amino acid. By dissecting its formation, we can illuminate the broader principles governing nitrosamine contamination and establish a framework for risk assessment and mitigation.

Chapter 1: The Reactants - A Tale of Two Precursors

The formation of any N-nitrosamine is contingent on the convergence of two key precursors: a nitrosatable amine and a nitrosating agent.[4]

The Amine Precursor: N-methyl-DL-phenylalanine

N-methyl-DL-phenylalanine is a derivative of the essential amino acid phenylalanine. The critical feature making it susceptible to nitrosation is its secondary amine moiety. Unlike primary amines, which form unstable diazonium ions upon nitrosation, secondary amines form stable N-nitrosamine structures.[5] The tendency for amino acids to form stable nitrosamines follows the order: secondary > primary.

The structure of N-methyl-DL-phenylalanine possesses two other key features that influence its reactivity:

  • The Carboxyl Group (-COOH): This group is electron-withdrawing, which can slightly decrease the nucleophilicity of the nitrogen atom. Its proximity to the amine group (an α-amino acid) also plays a role in the overall reaction kinetics compared to β- or γ-amino acids.[6][7]

  • The Benzyl Group (-CH₂-Ph): This bulky, hydrophobic side chain introduces steric considerations that can affect the rate at which nitrosating agents can access the nitrogen atom.

Property N-methyl-DL-phenylalanine **Sodium Nitrite (NaNO₂) **
Molar Mass 179.22 g/mol 69.00 g/mol
Classification Secondary α-Amino AcidInorganic Salt
Role Nucleophile (Nitrosatable Amine)Precursor to Nitrosating Agent
Common Origin API starting material, intermediate, or related impurityImpurity in reagents (e.g., sodium azide quench) or excipients
The Nitrosating Agent: The Role of Nitrite

The most common source for nitrosation in pharmaceutical manufacturing is nitrous acid (HNO₂), which is typically formed in situ from nitrite salts (e.g., sodium nitrite, NaNO₂) under acidic conditions.[2][5] Nitrite can be an intended reagent or, more insidiously, a trace impurity in various raw materials and excipients.[4]

Under acidic conditions (typically pH < 5), nitrous acid exists in equilibrium with more potent nitrosating agents, primarily dinitrogen trioxide (N₂O₃) .[6]

Reaction 1: Formation of the Nitrosating Agent 2 HNO₂ ⇌ N₂O₃ + H₂O

The concentration of N₂O₃ is proportional to the square of the nitrous acid concentration, which explains why the rate of many nitrosation reactions is second-order with respect to nitrite.[6]

Chapter 2: The Core Mechanism of N-Nitrosation

The formation of N-Nitroso-N-methyl-DL-phenylalanine is a classic electrophilic substitution reaction. The lone pair of electrons on the nitrogen of the secondary amine acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitrosating agent.

The reaction proceeds as follows:

  • Generation of the Nitrosating Agent: As described in Chapter 1, nitrite ions in an acidic medium form dinitrogen trioxide (N₂O₃).

  • Nucleophilic Attack: The secondary amine nitrogen of N-methyl-DL-phenylalanine attacks one of the nitrogen atoms of N₂O₃.

  • Intermediate Formation: A protonated N-nitrosoammonium intermediate is formed.

  • Deprotonation: The intermediate is rapidly deprotonated by a base (such as water) to yield the stable N-nitrosamine product.

G cluster_0 Acidic Solution (pH < 5) cluster_1 Nitrosation Reaction 2_NaNO2 2 NaNO₂ + 2 H⁺ 2_HNO2 2 HNO₂ 2_NaNO2->2_HNO2 Equilibrium N2O3 N₂O₃ + H₂O 2_HNO2->N2O3 Equilibrium Intermediate Protonated Intermediate N2O3->Intermediate Amine N-methyl-DL-phenylalanine Amine->Intermediate + N₂O₃ (Attack) Product N-Nitroso-N-methyl-DL-phenylalanine Intermediate->Product - H⁺ (Deprotonation)

Figure 1: General mechanism for the formation of N-Nitroso-N-methyl-DL-phenylalanine.

Chapter 3: Key Factors Influencing Formation

The risk and rate of N-nitrosamine formation are not static; they are critically dependent on the chemical environment.

  • pH: This is the most critical factor. Nitrosation via N₂O₃ is most rapid under acidic conditions, typically peaking between pH 2.5 and 3.5.[6] While the reaction is slower at neutral or basic pH, it can still occur, sometimes accelerated by other mechanisms or catalysts.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including nitrosamine formation. This is a key consideration for processes involving heating or for the long-term storage of drug products.

  • Presence of Catalysts: Certain compounds can accelerate nitrosation. Formaldehyde, for instance, can react with a secondary amine to form a highly reactive iminium ion, which is then readily attacked by nitrite.[8] This pathway can be significant even at neutral pH.

  • Presence of Inhibitors (Scavengers): Antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) can inhibit nitrosamine formation by rapidly reducing the nitrosating agent to nitric oxide (NO), a much less reactive species.[9][10]

G Formation N-Nitrosamine Formation Rate pH Low pH (Acidic) pH->Formation Increases Temp High Temperature Temp->Formation Increases Precursors High Precursor Concentration (Amine, Nitrite) Precursors->Formation Increases Catalysts Catalysts (e.g., Formaldehyde) Catalysts->Formation Increases Inhibitors Inhibitors / Scavengers (e.g., Ascorbic Acid) Inhibitors->Formation Decreases

Figure 2: Key factors influencing the rate of N-nitrosamine formation.

Chapter 4: Kinetic Profile

The nitrosation of secondary amines typically follows the rate law:

Rate = k [Amine] [Nitrite]²

This second-order dependence on nitrite concentration is strong evidence that N₂O₃ is the active nitrosating species.[6] The reaction between N₂O₃ and secondary amines is extremely fast, with second-order rate constants (k₂) often in the range of 2.3 × 10⁷ to 2.1 × 10⁸ M⁻¹s⁻¹.[8] This means the overall rate is limited by the formation of N₂O₃ from nitrous acid.

For amino acids specifically, reactivity is influenced by the distance between the amine and carboxyl groups, with α-amino acids being more reactive than β- or γ-amino acids.[6] This suggests that for N-methyl-DL-phenylalanine, the nitrosation reaction is expected to be efficient under favorable conditions.

Chapter 5: Analytical Methodologies for Detection and Quantification

Due to the potent toxicity of N-nitrosamines, highly sensitive and selective analytical methods are required to detect them at trace levels (ppb or ppm) in complex pharmaceutical matrices.

Technique Principle Advantages Limitations
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry detection.High sensitivity and selectivity; suitable for non-volatile nitrosamines.[11]Matrix effects can cause ion suppression or enhancement.
GC-MS Gas chromatography separation followed by mass spectrometry detection.Excellent for volatile nitrosamines.Not suitable for non-volatile or thermally labile compounds.[12]
LC-HRMS LC coupled with high-resolution mass spectrometry.Provides high mass accuracy, aiding in structural elucidation and differentiating from interferences.Higher instrument cost.
Experimental Protocol: Quantification by LC-MS/MS

This protocol provides a robust, self-validating system for the quantification of N-Nitroso-N-methyl-DL-phenylalanine in an API.

1. Objective: To accurately quantify N-Nitroso-N-methyl-DL-phenylalanine in a drug substance with a Limit of Quantification (LOQ) appropriate for regulatory limits.

2. Materials:

  • N-Nitroso-N-methyl-DL-phenylalanine reference standard

  • Isotopically labeled internal standard (e.g., N-Nitroso-N-methyl-DL-phenylalanine-d₃)

  • Drug substance to be tested

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • 15 mL centrifuge tubes

  • 0.22 µm PVDF syringe filters

3. Sample Preparation: [11][12]

  • Weigh 250 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 250 µL of a pre-prepared internal standard solution (e.g., 400 ng/mL in methanol).

  • Add 250 µL of methanol. For calibration standards, add 250 µL of the appropriate N-Nitroso-N-methyl-DL-phenylalanine working standard solution.

  • Sonicate for 5 minutes to facilitate extraction.

  • Add 4.5 mL of water and sonicate for another 5 minutes.

  • Centrifuge the sample at 3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm PVDF filter into an LC vial.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: Hypersil GOLD C18 (1.9 µm, 100 x 2.1 mm) or equivalent

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure identity and quantification.

5. Validation & System Suitability:

  • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a calibration curve over the relevant concentration range (e.g., 2.5 to 50 ng/mL) and ensure the correlation coefficient (r²) is >0.99.[12]

  • Accuracy & Precision: Analyze spiked samples at multiple concentrations to ensure recovery is within 80-120% and relative standard deviation (RSD) is <15%.

  • LOQ: The lowest concentration on the calibration curve must meet the criteria for accuracy and precision.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh 1. Weigh 250 mg API add_is 2. Add Internal Standard weigh->add_is extract 3. Add Solvent & Sonicate add_is->extract centrifuge 4. Centrifuge extract->centrifuge filter 5. Filter Supernatant centrifuge->filter inject 6. Inject into UHPLC filter->inject Transfer to LC Vial separate 7. Chromatographic Separation inject->separate ionize 8. Electrospray Ionization (ESI+) separate->ionize detect 9. MRM Detection ionize->detect integrate 10. Integrate Peak Areas detect->integrate quantify 11. Quantify vs. Calibration Curve integrate->quantify report 12. Report Result (ppm) quantify->report

Figure 3: Experimental workflow for the quantification of N-nitrosamine impurities.

Chapter 6: Strategies for Mitigation and Control

A thorough understanding of the formation mechanism enables the design of effective control strategies, as recommended by regulatory agencies like the FDA.[2][10]

  • Precursor Control: The most effective strategy is to prevent the precursors from co-existing.

    • Control of Amine Impurities: Scrutinize the API synthesis process for any steps that could generate N-methyl-DL-phenylalanine as an impurity or unreacted starting material.

    • Control of Nitrite Impurities: Qualify excipient suppliers to ensure low levels of nitrite impurities.[9][10] Avoid using reagents known to contain nitrite, especially in steps where the secondary amine is present.

  • Process Parameter Optimization:

    • pH Control: Where possible, maintain the reaction or formulation pH outside the optimal range for nitrosation (i.e., avoid pH 2.5-3.5). Adjusting the formulation with a pH modifier like sodium carbonate can be effective.[9]

    • Temperature Control: Minimize exposure to high temperatures during manufacturing and storage.

  • Use of Inhibitors (Scavengers):

    • In cases where precursors cannot be fully eliminated, the addition of a nitrosation inhibitor to the drug product formulation can be a highly effective mitigation strategy. Ascorbic acid and propyl gallate are common examples that react with nitrosating agents faster than the secondary amine does.[9]

Conclusion

The formation of N-Nitroso-N-methyl-DL-phenylalanine is governed by well-understood principles of organic chemistry. It requires the presence of its secondary amine precursor and a nitrosating agent, with the reaction being heavily influenced by pH, temperature, and the presence of catalysts or inhibitors. For drug development professionals, a proactive approach grounded in this mechanistic understanding is paramount. By carefully controlling precursors, optimizing process parameters, and employing robust analytical testing, the risk of N-nitrosamine contamination can be effectively managed, ensuring the safety and quality of pharmaceutical products.

References

  • Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. Environmental Science & Technology. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]

  • Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products. PubMed. [Link]

  • n-nitrosomethylaniline. Organic Syntheses Procedure. [Link]

  • Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway. [Link]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ACS Publications. [Link]

  • Formation of nitrosamines in pharmaceuticals. Common factors... ResearchGate. [Link]

  • 6 Steps to reduce nitrosamines impurities in Pharma industry. Veeprho. [Link]

  • Reactivity of Amino Acids in Nitrosation Reactions and Its Relation to the Alkylating Potential of Their Products. ResearchGate. [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PubMed Central (NIH). [Link]

  • Kinetics of N-Nitrosation in Oxygenated Nitric Oxide Solutions at Physiological pH: Role of Nitrous Anhydride and Effects of Phosphate and Chloride. Journal of the American Chemical Society. [Link]

  • Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Cardiff University ORCA. [Link]

  • Strategies to Reduce Nitrosamine Contamination of Drug Products. SE Tylose. [Link]

  • Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. [Link]

  • Mechanisms and kinetics of tryptophan N-nitrosation in a gastro-intestinal model. PubMed. [Link]

  • Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond. ResearchGate. [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. [Link]

  • Mitigation Strategies for Nitrosamine Drug Substance Related Impurities: Quality and Bioequivalence Considerations for Generic Products. The Center for Research on Complex Generics (CRCG). [Link]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ACS Publications. [Link]

  • 20: Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. ResearchGate. [Link]

  • Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products. FirstWord Pharma. [Link]

  • carboxylic acids and amino acids. YouTube. [Link]

  • Method of n-nitrosodiphenylamine synthesis.

Sources

Exploratory

An In-depth Technical Guide to N-Nitroso-N-methyl-DL-phenylalanine (CAS 41867-08-7)

For Researchers, Scientists, and Drug Development Professionals Abstract N-Nitroso-N-methyl-DL-phenylalanine, with CAS registry number 41867-08-7, is an N-nitrosamine derivative of the essential amino acid phenylalanine....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-N-methyl-DL-phenylalanine, with CAS registry number 41867-08-7, is an N-nitrosamine derivative of the essential amino acid phenylalanine. While specific research on this compound is limited, its structural classification as an N-nitroso compound (NOC) places it within a class of substances of significant interest to the pharmaceutical and toxicological fields. N-nitrosamines are recognized as probable human carcinogens, and their presence as impurities in pharmaceutical products is under intense regulatory scrutiny.[1][2] This guide provides a comprehensive technical overview of N-Nitroso-N-methyl-DL-phenylalanine, extrapolating from the well-established chemistry and toxicology of the N-nitrosamine class. It covers physicochemical properties, probable synthesis and formation pathways, state-of-the-art analytical methodologies for detection, and an in-depth discussion of its inferred toxicological profile, including metabolic activation and mechanism of genotoxicity. This document serves as an essential resource for professionals engaged in drug development, quality control, and regulatory affairs, providing the foundational knowledge required for robust risk assessment and mitigation.

Chemical Identity and Physicochemical Properties

N-Nitroso-N-methyl-DL-phenylalanine is the product of nitrosation of N-methyl-DL-phenylalanine. As a reference standard, it is crucial for the development and validation of analytical methods aimed at detecting and quantifying nitrosamine impurities in pharmaceutical substances.[3][4]

PropertyValueSource
CAS Number 41867-08-7[3]
Molecular Formula C₁₀H₁₂N₂O₃[3]
Molecular Weight 208.21 g/mol [3]
Chemical Structure An N-nitroso group (-N=O) attached to the nitrogen of N-methyl-DL-phenylalanine.[3][5]
Inferred Solubility Likely soluble in polar organic solvents and aqueous solutions, influenced by the carboxylic acid group of the phenylalanine moiety. The solubility of nitrosamines can vary, but many are soluble in water.[6]Inferred
Inferred Stability Expected to be stable in neutral or alkaline solutions in the absence of light.[6] May exhibit instability in acidic conditions or upon exposure to ultraviolet (UV) light, which can cause photolytic degradation.[6][7][8]Inferred

Synthesis and Formation Pathways

The formation of N-nitrosamines is a well-understood chemical reaction.[3] It generally requires the presence of a nitrosatable amine (secondary or tertiary), a nitrosating agent, and conditions that facilitate the reaction.[9]

Core Reaction: The primary pathway involves the reaction of a secondary amine with nitrous acid (HNO₂).[5] Nitrous acid is typically formed in situ from a nitrite salt (e.g., sodium nitrite) under acidic conditions.[5][9]

For N-Nitroso-N-methyl-DL-phenylalanine, the precursor is the secondary amine N-methyl-DL-phenylalanine.

Generalized Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Steps NaNO2 Sodium Nitrite (NaNO₂) HNO2 Formation of Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ H+ Acidic Conditions (e.g., HCl) H+->HNO2 NMPA N-methyl-DL-phenylalanine (Secondary Amine) Nitrosation Electrophilic Attack on Amine Nitrogen NMPA->Nitrosation N2O3 Formation of Nitrosating Agent (N₂O₃) HNO2->N2O3 2 HNO₂ N2O3->Nitrosation Nitrosating Agent Product N-Nitroso-N-methyl-DL-phenylalanine Nitrosation->Product

Caption: General pathway for the formation of N-nitrosamines.

This reaction is a significant concern in pharmaceutical manufacturing, where residual nitrites in excipients or reagents can react with amine-containing active pharmaceutical ingredients (APIs) or their degradation products, particularly under acidic processing or storage conditions.[9][10]

Analytical Methodologies for Detection

The status of N-nitrosamines as probable human carcinogens necessitates highly sensitive and selective analytical methods for their detection at trace levels in pharmaceutical products.[1][2] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided guidance on this matter.[1][11]

The primary analytical techniques employed are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and versatile approach. High-Performance Liquid Chromatography (HPLC) is coupled with a mass spectrometer, often a triple quadrupole (MS/MS) or a high-resolution mass spectrometer (HRMS).[12][13] LC-MS/MS offers excellent sensitivity and selectivity, allowing for quantification at parts-per-billion (ppb) levels.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile nitrosamines. However, it may not be ideal for non-volatile or thermally labile compounds.

A Self-Validating Analytical Workflow: A robust analytical method for N-Nitroso-N-methyl-DL-phenylalanine would involve the following steps:

  • Sample Preparation: Extraction of the analyte from the drug product matrix using a suitable solvent, followed by concentration.

  • Chromatographic Separation: Use of an appropriate HPLC column (e.g., C18) and mobile phase to separate the target nitrosamine from other matrix components.

  • Mass Spectrometric Detection:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • Detection: Use of Multiple Reaction Monitoring (MRM) on a triple quadrupole MS for high specificity and sensitivity, or high-resolution accurate mass (HRAM) detection on an Orbitrap or Q-TOF instrument.[13]

  • Quantification: Use of a stable isotope-labeled internal standard of N-Nitroso-N-methyl-DL-phenylalanine to ensure accuracy and precision by correcting for matrix effects and extraction variability.

G Start Drug Product Sample Spiking Spike with Isotope-Labeled Internal Standard Start->Spiking Extraction 1. Solvent Extraction & Concentration HPLC 2. HPLC Separation (e.g., C18 column) Extraction->HPLC Spiking->Extraction MS 3. MS/MS or HRMS Detection (MRM or HRAM) HPLC->MS Quant 4. Quantification (Ratio to Internal Standard) MS->Quant Result Concentration of Nitrosamine Impurity Quant->Result

Caption: A typical LC-MS workflow for nitrosamine analysis.

Inferred Toxicology and Biological Activity

Metabolic Activation: The Gateway to Genotoxicity

N-nitrosamines are not genotoxic themselves but require metabolic activation to exert their carcinogenic effects.[14][16] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[17]

The key step is the enzymatic hydroxylation of the carbon atom alpha (α) to the nitroso group.[7][17]

  • α-Hydroxylation: A CYP enzyme introduces a hydroxyl group onto the methyl group or the α-carbon of the phenylalanine backbone.

  • Formation of Unstable Intermediate: This creates an unstable α-hydroxy-nitrosamine.[17]

  • Decomposition: This intermediate spontaneously decomposes, releasing an aldehyde (formaldehyde if the methyl group is hydroxylated) and an unstable primary nitrosamine or a diazonium ion.[7][8]

  • Generation of Alkylating Agent: The resulting diazonium ion is a potent electrophile—an alkylating agent—that can react with nucleophilic sites on cellular macromolecules, most critically, DNA.[7][14]

G Parent N-Nitroso-N-methyl-DL-phenylalanine (Procarcinogen) Activation CYP450 Enzymes (α-Hydroxylation) Parent->Activation Intermediate Unstable α-Hydroxy Nitrosamine Activation->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Alkylating Electrophilic Diazonium Ion (Ultimate Carcinogen) Decomposition->Alkylating Adduct DNA Adducts (e.g., O⁶-methylguanine) Alkylating->Adduct Alkylation DNA Cellular DNA DNA->Adduct Mutation Genetic Mutations Adduct->Mutation During Replication Cancer Cancer Initiation Mutation->Cancer

Caption: Inferred metabolic activation and genotoxicity pathway.

Mechanism of Genotoxicity and Carcinogenicity

The ultimate carcinogen, the electrophilic alkylating agent, covalently binds to DNA, forming DNA adducts.[16] While it can react with several sites on DNA bases, the formation of O⁶-alkylguanine adducts is considered a particularly critical mutagenic event. This altered base can mispair with thymine instead of cytosine during DNA replication, leading to a G:C to A:T transition mutation. If this mutation occurs in a critical proto-oncogene or tumor suppressor gene, it can initiate the process of carcinogenesis.[14] Due to this well-established mechanism, many N-nitrosamines are classified as probable or possible human carcinogens by regulatory bodies.[15][18]

Role of the Phenylalanine Moiety

Phenylalanine is an essential amino acid necessary for protein synthesis and is the precursor to tyrosine, which in turn is a precursor for important neurotransmitters like dopamine and norepinephrine.[19][20] While the primary toxicity of N-Nitroso-N-methyl-DL-phenylalanine is driven by the N-nitroso group, the phenylalanine backbone dictates the molecule's distribution and metabolism. High concentrations of phenylalanine and its metabolites can be neurotoxic, as observed in the genetic disorder phenylketonuria (PKU).[20] However, at the trace impurity levels relevant to pharmaceuticals, the biological effects of the phenylalanine portion are negligible compared to the genotoxic potential of the metabolically activated nitrosamine.

Regulatory Landscape and Risk Management

The discovery of nitrosamine impurities in common medications since 2018 has led to a global regulatory response.[1][2] Health authorities including the FDA and EMA have established stringent guidelines requiring pharmaceutical manufacturers to:

  • Conduct Risk Assessments: Systematically evaluate their manufacturing processes for potential risks of nitrosamine formation or contamination.[9][11]

  • Perform Confirmatory Testing: If a risk is identified, conduct testing using validated, sensitive analytical methods.

  • Implement Mitigation Strategies: Modify manufacturing processes, control raw material quality, or reformulate products to prevent nitrosamine formation.[9]

  • Establish Acceptable Intake (AI) Limits: Ensure that any unavoidable nitrosamine impurity is present at a level that poses a negligible cancer risk over a lifetime of exposure.[21][22]

N-Nitroso-N-methyl-DL-phenylalanine, as a nitrosamine drug substance-related impurity (NDSRI), falls squarely under this regulatory framework. Its control is a critical aspect of ensuring drug product quality and patient safety.

Conclusion

N-Nitroso-N-methyl-DL-phenylalanine (CAS 41867-08-7) is a compound of high relevance in the pharmaceutical industry, primarily as a potential genotoxic impurity. While direct experimental data on this specific molecule is sparse, a robust understanding of its properties and risks can be constructed from the extensive knowledge base on the N-nitrosamine chemical class. Its formation from N-methyl-phenylalanine and a nitrosating agent is chemically plausible, and its potential for metabolic activation into a DNA-alkylating agent makes it a presumed carcinogen. Consequently, the development of highly sensitive analytical methods for its detection and the implementation of comprehensive risk mitigation strategies are imperative for drug development and manufacturing professionals to ensure compliance with global regulatory standards and safeguard public health.

References

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). ACS Publications. [Link]

  • The Chemistry of N-Nitrosamines: An Overview. (2023). FreeThink Technologies. [Link]

  • N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI Bookshelf. [Link]

  • Formation and Metabolism of N-Nitrosamines. (Year not available). Polish Journal of Environmental Studies. [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). DSpace@MIT. [Link]

  • Nitrosamine. Wikipedia. [Link]

  • Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. (2020). IntechOpen. [Link]

  • Mechanisms of action of N-nitroso compounds. (Year not available). PubMed. [Link]

  • Nitrosamine impurities. (2025). European Medicines Agency (EMA). [Link]

  • Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. (2023). ACS Publications. [Link]

  • Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. (2025). NIH. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications. [Link]

  • Phenylalanine: Essential Roles, Metabolism, and Health Impacts. MetwareBio. [Link]

  • Carcinogenic effects of N-nitroso compounds in the environment. (Year not available). CABI Digital Library. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. [Link]

  • Nitrosamine Degradation Pathways. (2025). ResolveMass Laboratories Inc.. [Link]

  • N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7. Veeprho. [Link]

  • Nitrosamine synthesis by nitrosation. Organic Chemistry Portal. [Link]

  • Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. FDA. [Link]

  • New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. (2025). Toxys. [Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). LinkedIn. [Link]

  • Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway. [Link]

  • Phenylalanine. Wikipedia. [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. [Link]

  • Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. PMC - NIH. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (2024). FDA. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PubMed. [Link]

  • Nitrosamine metabolic biotransformation pathways. ResearchGate. [Link]

  • The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds. PMC - NIH. [Link]

  • Genotoxicity of a Low-Dose Nitrosamine Mixture as Drinking Water Disinfection Byproducts in NIH3T3 Cells. (2017). Academic.oup.com. [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). MDPI. [Link]

  • Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. (2020). Semantic Scholar. [Link]

  • N-nitrosamine generation and its route of formation. ResearchGate. [Link]

  • FDA’s New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits. (2023). MED Institute. [Link]

  • Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite. (1987). PubMed. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Toxicological Profile of N-Nitroso-N-methyl-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals Abstract N-Nitroso-N-methyl-DL-phenylalanine is a nitrosamine impurity of significant interest within the pharmaceutical industry due to the well-establishe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-N-methyl-DL-phenylalanine is a nitrosamine impurity of significant interest within the pharmaceutical industry due to the well-established carcinogenic potential of the N-nitroso compound class. The detection of such impurities in drug substances has prompted stringent regulatory scrutiny and necessitated a thorough understanding of their toxicological profiles to ensure patient safety. This technical guide provides a comprehensive analysis of the toxicological properties of N-Nitroso-N-methyl-DL-phenylalanine, drawing upon the extensive knowledge of N-nitrosamine toxicology and data from structurally related analogues. The guide delves into the mechanisms of metabolic activation, genotoxicity, and carcinogenicity, and outlines the standard methodologies for risk assessment, including analytical detection and in vitro and in vivo toxicological testing.

Introduction: The Emergence of N-Nitroso-N-methyl-DL-phenylalanine as a Compound of Interest

N-Nitroso-N-methyl-DL-phenylalanine is an N-nitroso derivative of the amino acid phenylalanine. Its emergence as a compound of concern is primarily linked to its potential formation as an impurity in pharmaceutical products.[1] The synthesis of active pharmaceutical ingredients (APIs) can sometimes involve reagents and conditions conducive to the formation of N-nitrosamines, particularly in the presence of secondary or tertiary amines and nitrosating agents.[2] Given that over 90% of the more than 300 tested N-nitroso compounds have exhibited carcinogenicity in animal studies, the presence of any such impurity, including N-Nitroso-N-methyl-DL-phenylalanine, warrants a rigorous toxicological evaluation.[3]

The core structure of N-Nitroso-N-methyl-DL-phenylalanine, featuring the N-nitroso group attached to a methyl and a phenylalanine moiety, raises immediate toxicological flags based on structure-activity relationships within this chemical class. This guide will therefore extrapolate its likely toxicological profile from the well-understood mechanisms of action of other N-nitrosamines, supplemented with specific data from close structural analogues where available.

The General Toxicology of N-Nitrosamines: A Foundation for Understanding

The toxicity of N-nitrosamines is intrinsically linked to their metabolic activation. In their parent form, they are generally not reactive with cellular macromolecules. However, upon ingestion, they undergo enzymatic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues.[4]

Mechanism of Metabolic Activation and Genotoxicity

The key initial step in the metabolic activation of many N-nitrosamines is α-hydroxylation, the oxidation of a carbon atom adjacent to the nitroso group. This hydroxylation results in an unstable intermediate that spontaneously decomposes to form a reactive electrophilic species, typically a diazonium ion or a carbocation.[5] This electrophile can then readily react with nucleophilic sites on cellular macromolecules, most critically DNA.

The alkylation of DNA at various positions, particularly the O6 and N7 positions of guanine, is a hallmark of N-nitrosamine genotoxicity.[2] The formation of DNA adducts can lead to mispairing during DNA replication, resulting in point mutations (e.g., G:C to A:T transitions). If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis.

Diagram: Generalized Metabolic Activation Pathway of N-Nitrosamines

Metabolic Activation of N-Nitrosamines cluster_0 Metabolic Activation cluster_1 Cellular Damage NNitrosamine N-Nitroso Compound AlphaHydroxy α-Hydroxynitrosamine (Unstable Intermediate) NNitrosamine->AlphaHydroxy CYP450 (α-hydroxylation) Diazonium Alkyldiazonium Ion AlphaHydroxy->Diazonium Spontaneous Decomposition Carbocation Carbocation (Reactive Electrophile) Diazonium->Carbocation DNA DNA Carbocation->DNA Alkylation DNAAdducts DNA Adducts (e.g., O⁶-alkylguanine) DNA->DNAAdducts Mutation Gene Mutation DNAAdducts->Mutation Miscoding during Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Generalized pathway of N-nitrosamine metabolic activation and subsequent DNA damage.

Projected Toxicological Profile of N-Nitroso-N-methyl-DL-phenylalanine

In the absence of direct toxicological data for N-Nitroso-N-methyl-DL-phenylalanine, its profile can be inferred from its structural similarity to N-Nitroso-N-methylaniline (NMA) and the general principles of N-nitrosamine toxicology.

Predicted Metabolism

It is anticipated that N-Nitroso-N-methyl-DL-phenylalanine will be a substrate for CYP-mediated metabolism. The primary site of metabolic activation is likely to be the methyl group, leading to α-hydroxylation and the subsequent formation of a methyldiazonium ion. This highly reactive species would then be capable of methylating DNA. A secondary metabolic pathway could involve hydroxylation of the phenylalanine ring, potentially leading to detoxification or the formation of other metabolites. Studies on NMA have shown that it is rapidly metabolized.[6]

Carcinogenicity and Target Organs

Based on the carcinogenicity of numerous N-nitroso compounds, N-Nitroso-N-methyl-DL-phenylalanine is presumed to be a potential carcinogen. The target organs for N-nitrosamine-induced cancers can be species- and compound-specific.[3] For the closely related NMA, long-term drinking water studies in rats have demonstrated a significant increase in esophageal tumors.[7] Given this, the esophagus should be considered a potential target organ for N-Nitroso-N-methyl-DL-phenylalanine. Other potential target organs could include the liver, where the primary metabolic activation is expected to occur.

Genotoxicity

N-Nitroso-N-methyl-DL-phenylalanine is expected to be genotoxic following metabolic activation. The formation of a methyldiazonium ion would likely lead to the methylation of DNA, resulting in mutations. While NMA was found to be negative in the standard Ames bacterial reverse mutation assay, it was positive for inducing gene conversion and reverse mutation in Saccharomyces cerevisiae.[7] This highlights the importance of using multiple genotoxicity assays with appropriate metabolic activation systems to fully characterize the mutagenic potential of such compounds.

Methodologies for Toxicological Assessment

The assessment of the toxicological risk posed by N-nitrosamine impurities like N-Nitroso-N-methyl-DL-phenylalanine follows a structured approach, encompassing analytical detection and a battery of genotoxicity tests.

Analytical Detection and Quantification

Sensitive and specific analytical methods are crucial for the detection and quantification of trace levels of nitrosamine impurities in pharmaceutical products. The current industry standard is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8] This technique offers the high sensitivity and selectivity required to detect nitrosamines at the parts-per-billion (ppb) level.

Table 1: Key Parameters for LC-MS/MS Analysis of Nitrosamines

ParameterDescription
Chromatography Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) for separation.
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the specific nitrosamine.
Mass Analyzer Triple quadrupole (QqQ) mass spectrometer for high selectivity and sensitivity using Multiple Reaction Monitoring (MRM).
Limit of Quantification (LOQ) Method must be validated to have an LOQ below the regulatory acceptable intake limit, often in the low ng/mL range.
In Vitro Genotoxicity Assessment

Regulatory agencies recommend a battery of in vitro tests to assess the mutagenic potential of nitrosamine impurities.

The enhanced Ames test is a critical first step in evaluating the mutagenicity of nitrosamines. This assay uses various strains of Salmonella typhimurium and Escherichia coli with specific mutations in the histidine or tryptophan operon, respectively. The test assesses the ability of a chemical to induce reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid. For N-nitrosamines, the assay must be conducted with and without a metabolic activation system, typically a liver S9 fraction from Aroclor-1254 or phenobarbital/β-naphthoflavone-induced rodents, to mimic mammalian metabolism.[5]

Diagram: Experimental Workflow for the Enhanced Ames Test

Ames Test Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Plating and Scoring cluster_3 Analysis TestCompound N-Nitroso-N-methyl-DL-phenylalanine Mix Combine Test Compound, Bacteria, and S9/Buffer TestCompound->Mix Bacteria Bacterial Strains (e.g., S. typhimurium TA100) Bacteria->Mix S9 Metabolic Activation System (Liver S9 fraction) S9->Mix Incubate Incubate at 37°C Mix->Incubate Plate Plate on Minimal Glucose Agar Incubate->Plate IncubatePlate Incubate Plates for 48-72h Plate->IncubatePlate Count Count Revertant Colonies IncubatePlate->Count Compare Compare to Negative and Positive Controls Count->Compare Result Determine Mutagenicity Compare->Result

Caption: A simplified workflow for conducting an enhanced Ames test for mutagenicity assessment.

If the Ames test is positive, or if further characterization is needed, in vitro mammalian cell assays are performed. These can include:

  • Micronucleus Test: Detects chromosomal damage (clastogenesis) or aneuploidy.[9]

  • Chromosome Aberration Assay: Assesses structural and numerical chromosome abnormalities.

  • Mouse Lymphoma Assay (MLA) or HPRT Assay: Measures gene mutations in mammalian cells.

These assays are also conducted with and without a metabolic activation system.

In Vivo Genotoxicity Assessment

Positive results in in vitro assays may necessitate in vivo testing to understand the genotoxic potential in a whole animal system, which incorporates absorption, distribution, metabolism, and excretion (ADME) processes.

This assay is commonly performed in rodents and assesses the formation of micronuclei in polychromatic erythrocytes in the bone marrow or peripheral blood, indicating chromosomal damage.

The TGR assay is considered a highly informative in vivo test for gene mutations.[1] It uses transgenic mice or rats that carry a reporter gene (e.g., lacZ or cII) that can be recovered from the animal's DNA and analyzed for mutations after exposure to the test compound. This assay can detect mutations in various tissues.

The single-cell gel electrophoresis (comet) assay can detect DNA strand breaks in cells from various tissues of animals exposed to a test compound.[1]

Regulatory Framework and Risk Assessment

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established frameworks for the control of nitrosamine impurities in pharmaceuticals.[10] The primary goal is to limit patient exposure to these potentially carcinogenic substances.

For nitrosamines with insufficient carcinogenicity data, a staged approach to determining an acceptable intake (AI) is often employed:

  • Structure-Activity Relationship (SAR) Analysis: The structure of the novel nitrosamine is compared to known carcinogens to predict its carcinogenic potential.

  • In Vitro Mutagenicity Testing: An enhanced Ames test is conducted. A negative result may justify a higher AI, while a positive result indicates a mutagenic concern.

  • Read-Across and Carcinogenic Potency Categorization: If the compound is mutagenic, its carcinogenic potency may be estimated by "read-across" from a structurally similar carcinogen with known potency data. This allows for the calculation of a health-protective AI.

For N-Nitroso-N-methyl-DL-phenylalanine, a positive result in a bacterial mutagenicity assay would likely lead to its classification as a mutagenic impurity, requiring strict control to a low acceptable intake limit.

Conclusion

While direct toxicological data for N-Nitroso-N-methyl-DL-phenylalanine are currently lacking, a comprehensive toxicological profile can be constructed based on established principles of N-nitrosamine toxicology and data from the structurally related carcinogen, N-Nitroso-N-methylaniline. It is reasonable to presume that N-Nitroso-N-methyl-DL-phenylalanine is a potential genotoxic carcinogen that requires metabolic activation to exert its effects. A thorough toxicological assessment, following established regulatory guidelines and employing sensitive analytical methods and a battery of in vitro and in vivo genotoxicity assays, is essential to accurately characterize its risk to human health and to establish appropriate control strategies for its presence as an impurity in pharmaceutical products.

References

  • Althoff J, Lijinsky W (1977).
  • Glyphosate. (2024). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Zhang, S., Coffing, S. L., Gunther, W. C., Homiski, M. L., Spellman, R. A., Van, P., & Schuler, M. (2024). Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice. Environmental and Molecular Mutagenesis, 65(6-7), 190-202. [Link]

  • He, Y., et al. (2021). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 22(16), 8597. [Link]

  • Robbiano, L., Martelli, A., Allavena, A., & Brambilla, G. (1991). Formation of the N-Nitroso Derivatives of Six β-Adrenergic-blocking Agents and Their Genotoxic Effects in Rat and Human Hepatocytes. Cancer Research, 51(9), 2273-2279.
  • Veeprho. (n.d.). N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7. Retrieved January 25, 2026, from [Link]

  • Pleil, M., & Pezacki, J. P. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 18(16), 8387. [Link]

  • U.S. Food and Drug Administration. (2021, March 29). Nitrosamines as Impurities in Drugs; Health Risk Assessment and Mitigation Workshop Day 1. [Link]

  • Office of Environmental Health Hazard Assessment. (2011, July 1). N-Nitroso-N-Methylaniline. [Link]

  • Daggett, V., & Jones, A. B. (1984). Metabolism of 15N-labelled N-nitrosodimethylamine and N-nitroso-N-methylaniline by isolated rat hepatocytes. Carcinogenesis, 5(11), 1421–1425. [Link]

  • National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service.
  • National Center for Biotechnology Information. (n.d.). N-Methyl-N-nitrosoaniline. PubChem. Retrieved January 25, 2026, from [Link]

  • Heath, D. F., & Magee, P. N. (1962). The metabolism of N-nitrosomethylaniline. Biochemical Journal, 84, 102-106.
  • National Center for Biotechnology Information. (n.d.). N-nitroso-N-phenylalanine. PubChem. Retrieved January 25, 2026, from [Link]

  • U.S. Food and Drug Administration. (2023, August). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]

  • National Center for Biotechnology Information. (n.d.). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PubMed Central. Retrieved January 25, 2026, from [Link]

  • Li, X., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. [Link]

  • Heflich, R. H., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Archives of Toxicology. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved January 25, 2026, from [Link]

  • Andrews, A. W., & Lijinsky, W. (1980). N-nitrosamines: bacterial mutagenesis and in vitro metabolism. Mutation Research/Reviews in Genetic Toxicology, 76(3), 229-257.
  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for N-Nitrosodiphenylamine. U.S. Department of Health and Human Services, Public Health Service.
  • European Medicines Agency. (2023, August 24). Appendix 1: Acceptable intakes established for N-nitrosamines. [Link]

  • Tsuda, H., et al. (2000). Detection of in vivo genotoxicity of endogenously formed N-nitroso compounds and suppression by ascorbic acid, teas and fruit juices. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 464(2), 169-176.
  • Heflich, R. H., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells.
  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents. PubMed Central. Retrieved January 25, 2026, from [Link]

  • Egan, H., & Preussmann, R. (1984). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids.
  • European Medicines Agency. (2025, November 3). Established acceptable intake for nitrosamines in medicines. [Link]

  • Tricker, A. R., & Preussmann, R. (1991). Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies, 1(1), 19-26.
  • ResearchGate. (n.d.). Nitrosamine metabolic biotransformation pathways. Retrieved January 25, 2026, from [Link]

Sources

Exploratory

A Technical Guide to N-Nitroso-N-methyl-DL-phenylalanine (NMPA) Precursors in Pharmaceuticals: Identification, Risk Assessment, and Control

Introduction: The Imperative of Nitrosamine Control The discovery of N-nitrosamine impurities in common medications since 2018 has fundamentally shifted the landscape of pharmaceutical quality and safety.[1] Classified a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Nitrosamine Control

The discovery of N-nitrosamine impurities in common medications since 2018 has fundamentally shifted the landscape of pharmaceutical quality and safety.[1] Classified as probable human carcinogens based on robust animal studies, these compounds pose a potential cancer risk to patients with long-term exposure.[1][2] This has prompted global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to mandate comprehensive risk assessments for all pharmaceutical products.[1][3]

This guide focuses specifically on N-Nitroso-N-methyl-DL-phenylalanine (NMPA), a nitrosamine that can arise from specific precursors within the pharmaceutical manufacturing process. While less common than small-molecule nitrosamines like NDMA, NMPA serves as a critical case study for understanding Nitrosamine Drug Substance-Related Impurities (NDSRIs)—nitrosamines formed from the active pharmaceutical ingredient (API) or its fragments.[4]

For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of NMPA formation is not merely a regulatory hurdle; it is a scientific necessity for building quality into the manufacturing process, ensuring patient safety, and maintaining the integrity of the drug supply chain. This document provides an in-depth examination of the precursors to NMPA, the conditions favoring its formation, robust analytical methods for its detection, and field-proven strategies for its mitigation and control.

Part 1: The Chemistry of N-Nitroso-N-methyl-DL-phenylalanine (NMPA) Formation

The formation of any nitrosamine is a well-understood chemical reaction: the nitrosation of a secondary or tertiary amine by a nitrosating agent, typically under acidic conditions.[5][6] For NMPA, the two key reactants are the amine precursor, N-methyl-DL-phenylalanine, and a source of nitrous acid.

The Amine Precursor: N-methyl-DL-phenylalanine

N-methyl-DL-phenylalanine is a derivative of the essential amino acid phenylalanine.[7] Its presence in a pharmaceutical context can arise from several sources:

  • API Structure: The active pharmaceutical ingredient itself may contain the N-methyl-phenylalanine moiety.

  • Synthesis Intermediate: It could be a registered starting material or an intermediate in the API synthesis pathway.

  • Degradation Product: The API or related compounds might degrade under certain conditions (e.g., heat, light, pH excursion) to form N-methyl-DL-phenylalanine.

  • Excipient Impurity: While less common, excipients derived from natural sources or specific synthetic routes could potentially contain amino acid derivatives.[8]

The critical feature of this precursor is its secondary amine group, which is highly susceptible to nitrosation.

The Nitrosating Agent Precursor: Nitrites (NO₂⁻)

The direct nitrosating agent is typically nitrous acid (HNO₂), which is unstable and forms in situ from a nitrite source under acidic conditions. The ultimate source of this nitrite is a primary focus of any nitrosamine risk assessment.[9] Potential sources in pharmaceutical manufacturing are numerous and often insidious:

  • Raw Material Contamination: Sodium nitrite and other nitrite salts are common industrial chemicals.[3] Cross-contamination at a vendor's facility or the presence of nitrites as impurities in other raw materials (e.g., sodium azide) is a known risk factor.[3][10]

  • Excipients: Certain common excipients have been shown to contain varying levels of nitrites.[11][12] The concentration can differ by excipient type, grade, and even batch-to-batch from the same manufacturer, making supplier qualification critical.[11]

  • Process Water: While purified water typically has very low nitrite levels (<0.1 ppb), potable water sources can contain measurable amounts.[13] The risk increases if this water is used in early synthesis steps under acidic conditions.[13]

  • Environmental Factors: Oxides of nitrogen (NOx) from the air can be absorbed into process streams, particularly in manufacturing environments with high levels of atmospheric pollution, and subsequently form nitrosating agents.[5]

The Reaction Mechanism and Favorable Conditions

The formation of NMPA is a classic acid-catalyzed nitrosation reaction. The process unfolds as follows:

  • Formation of the Nitrosating Agent: In the presence of an acid (H⁺), nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

  • Activation: The nitrous acid further reacts to form more potent nitrosating agents, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the secondary amine in N-methyl-DL-phenylalanine attacks the electrophilic nitrosonium ion.

  • Deprotonation: A final deprotonation step yields the stable N-nitrosamine, NMPA.

The following diagram illustrates this fundamental pathway:

G NaNO2 Nitrite Source (e.g., NaNO2 in excipients) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + H_ion Acidic Conditions (H+) H_ion->HNO2 + NO_plus Nitrosonium Ion (NO+) HNO2->NO_plus Activation NMPA N-Nitroso-N-methyl-DL-phenylalanine (NMPA) NO_plus->NMPA Nucleophilic Attack + Deprotonation Amine Amine Precursor (N-methyl-DL-phenylalanine) Amine->NMPA Nucleophilic Attack + Deprotonation G start Start: Risk Assessment for NMPA q1 Does API, intermediate, or degradant contain the N-methyl-phenylalanine moiety? start->q1 q2 Are nitrosating agent precursors (e.g., nitrites) present in raw materials, excipients, or water? q1->q2 Yes risk_low LOW RISK Document rationale. No immediate testing required. q1->risk_low No q3 Do any process steps or the final formulation have favorable conditions (e.g., acidic pH, high temp)? q2->q3 Yes q2->risk_low No (document absence) risk_med MEDIUM RISK Investigate precursor levels. Consider confirmatory testing. q3->risk_med No (but both precursors present) risk_high HIGH RISK Confirmatory testing is MANDATORY. q3->risk_high Yes

Figure 2: Risk Assessment Decision Workflow for NMPA

Part 3: Analytical Methodologies for Detection and Control

If a risk assessment identifies a potential for NMPA formation, confirmatory testing using a sensitive and validated analytical method is required. [4]The goal is to prove that NMPA is either absent or below the acceptable intake (AI) limit throughout the product's shelf life. [1]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the authoritative technique for trace-level nitrosamine analysis due to its unparalleled sensitivity and selectivity. [14]High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can differentiate the target nitrosamine from other impurities with similar masses, ensuring result reliability. [15] Causality of Method Choice:

  • Chromatography (LC): The liquid chromatography step separates NMPA from the complex drug product matrix (API, excipients, etc.). A reversed-phase C18 column is typically effective for retaining and resolving a moderately polar molecule like NMPA.

  • Mass Spectrometry (MS/MS): The mass spectrometer acts as a highly specific detector. The first quadrupole (Q1) isolates the NMPA molecule by its specific mass-to-charge ratio (m/z). This isolated ion is then fragmented in a collision cell (Q2), and the resulting characteristic fragment ions are monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two levels of confirmation (parent ion and fragment ions), virtually eliminating false positives.

A Self-Validating Experimental Protocol: LC-MS/MS for NMPA

This protocol is designed to be a self-validating system, incorporating checks to ensure data integrity.

Objective: To quantify N-Nitroso-N-methyl-DL-phenylalanine (NMPA) in a drug product.

1. Materials and Reagents:

  • NMPA reference standard [7]* Isotopically labeled internal standard (e.g., NMPA-d₃)

  • LC-MS grade methanol, water, and formic acid

  • Drug product sample

2. Sample Preparation:

  • Accurately weigh a portion of the ground drug product powder equivalent to a target API amount (e.g., 250 mg) into a centrifuge tube. [14] 2. Internal Standard Spiking (Trustworthiness Step): Add a precise volume of the isotopically labeled internal standard solution. This corrects for any variability in sample extraction or instrument response.
  • Add an appropriate extraction solvent (e.g., methanol) and sonicate for 5-10 minutes to ensure complete dissolution of NMPA. [14] 4. Add water to precipitate excipients if necessary, then centrifuge at high speed (e.g., 3000 x g) for 5 minutes. [14] 5. Filter the supernatant through a 0.22 µm PVDF filter into an LC vial. This protects the analytical column from particulates.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system (e.g., Thermo Scientific™ Dionex™ UltiMate™ 3000) * Column: Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) or equivalent * Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient: A time-programmed gradient from high aqueous to high organic to ensure elution and column cleaning.

  • Mass Spectrometer: Triple quadrupole or high-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific™ Q Exactive™) * Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor at least two specific parent → fragment transitions for both NMPA and its labeled internal standard.

4. System Suitability and Validation:

  • Blank Injection: Run a solvent blank to ensure no system contamination.

  • Limit of Quantitation (LOQ): The method must be sensitive enough to detect NMPA well below the required acceptable intake (AI) limit. The LOQ should be demonstrated with a signal-to-noise ratio of at least 10.

  • Calibration Curve: Prepare a multi-point calibration curve using the reference standard to demonstrate linearity and accuracy.

  • QC Checks: Analyze a quality control sample of known concentration with every batch to verify ongoing system performance.

Comparison of Analytical Techniques

While LC-MS/MS is preferred, other methods exist. This table summarizes their capabilities.

TechniqueLimit of Quantitation (LOQ)ThroughputSelectivityKey AdvantageCausality/Justification
LC-HRMS Very Low (ng/mL or ppb) [15]MediumVery HighUnambiguous identification and quantification.High mass accuracy eliminates interference, making it the most trustworthy method for regulatory submission. [15]
LC-MS/MS (Triple Quad) Very Low (ng/mL or ppb) [14]HighHighExcellent for routine, high-throughput quantitative analysis.MRM provides high selectivity and sensitivity, ideal for QC environments once the method is established.
GC-MS Low (ppb)MediumMedium-HighGood for volatile nitrosamines.Less suitable for non-volatile, thermally labile compounds like NMPA. Requires derivatization.
Ion Chromatography (IC) Low (ppb)HighLow (for NMPA)Excellent for quantifying nitrite precursors. [9]Directly measures the nitrosating agent risk but does not detect the final NMPA impurity. [9]

Part 4: Mitigation and Control Strategies

If confirmatory testing reveals the presence of NMPA above the control threshold, a robust mitigation strategy is required. The focus should be on preventing formation rather than removal after the fact.

Precursor Control

This is the most effective strategy.

  • API Process Redesign: If the formation occurs during API synthesis, modify the process to avoid conditions that favor nitrosation. This could involve changing the pH, temperature, or order of reagent addition. [4]* Supplier Qualification: For excipients and raw materials, establish strict specifications for nitrite content. Require Certificates of Analysis from vendors that include nitrite testing.

  • Purification: Implement purification steps in the API process specifically designed to remove the amine or nitrite precursors before they can react.

Formulation and Process Optimization
  • pH Control: Maintain the pH of the process or formulation outside the optimal range for nitrosation (i.e., avoid acidic conditions where possible).

  • Use of Scavengers: Introduce antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into the formulation. [16] * Causality: These molecules are more readily oxidized than the amine precursor. They react with and neutralize nitrosating agents, effectively "scavenging" them before they can form NMPA. [16]Ascorbic acid is particularly effective in aqueous environments. [16]

A Workflow for Mitigation Strategy Selection

This workflow guides the logical selection of a control strategy based on the root cause analysis.

G start Start: NMPA Detected Above Control Threshold q1 Root Cause Analysis: Where is formation occurring? (API Synthesis vs. Drug Product) start->q1 api_path API Synthesis q1->api_path API Process dp_path Drug Product Formulation / Stability q1->dp_path Drug Product api_strat1 Modify Synthesis: Change pH, temp, or reagent order api_path->api_strat1 api_strat2 Add Purification Step to remove precursor api_path->api_strat2 dp_strat1 Control Excipients: Set strict nitrite limits & qualify suppliers dp_path->dp_strat1 dp_strat2 Reformulate: Add scavenger (e.g., Ascorbic Acid) or adjust pH dp_path->dp_strat2 end Implement & Validate New Control Strategy. Confirm NMPA is below AI limit. api_strat1->end api_strat2->end dp_strat1->end dp_strat2->end

Figure 3: Mitigation Strategy Selection Workflow

Conclusion

The challenge of N-Nitroso-N-methyl-DL-phenylalanine and other nitrosamine impurities demands a proactive, science-driven approach. By understanding the fundamental chemistry of formation, systematically assessing risks based on precursor availability and reaction conditions, employing highly specific analytical methods for confirmation, and implementing targeted control strategies, pharmaceutical professionals can effectively mitigate this risk. This ensures not only compliance with global regulatory expectations but, more importantly, upholds the industry's primary commitment to producing safe and effective medicines for patients.

References

  • U.S. Food and Drug Administration (FDA). (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Nitrosamine impurities. EMA. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). Nitrosamine impurities in medicines. TGA. Retrieved from [Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026, January 1). Pharma Guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-N-nitrosoaniline. PubChem. Retrieved from [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024, September 24). Goodwin. Retrieved from [Link]

  • Overview of US FDA guidance: “Control of Nitrosamine Impurities in Human Drugs”. (n.d.). SlidePlayer. Retrieved from [Link]

  • The effect of nitrite and nitrate presence in raw materials on nitrosamine risk. (2022, June 20). Excipients Forum. Retrieved from [Link]

  • IPEC. (n.d.). IPEC Position Paper The Role of Excipients in Determining N-Nitrosamine Risks for Drug Products. IPEC Federation. Retrieved from [Link]

  • Nitrosating Agent Mitigation Strategy. (2024, August 29). Contract Pharma. Retrieved from [Link]

  • Excipient Impact on Nitrosamine Formation. (2025, December 12). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Nitrite in Pharmaceutical Manufacturing Water: Development of an Ultra-Sensitive Analytical Method, Typical Data, and Discussion of Potential Nitrosamine Formation in Drug Substance and Drug Product from Water. (2024, June 12). ACS Publications. Retrieved from [Link]

  • Nitrosamine Control in the Pharmaceutical Industry and an Innovative Environmental Control Solution. (2025, December 25). GMP Platform. Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitroso-N-methyl-DL-phenylalanine. Veeprho. Retrieved from [Link]

  • SGS. (n.d.). Risk Assessment for Nitrosamine Impurities. SGS. Retrieved from [Link]

  • IPEC Federation. (n.d.). the role of excipients - in determining n-nitrosamine risks for drug products. IPEC. Retrieved from [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Why Nitrosamine Impurities Are a Growing Concern in Pharmaceuticals. (2025, August 17). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • FDA: Updated Guidance for Nitrosamines. (2024, September 18). ECA Academy. Retrieved from [Link]

  • Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation. (2023, July 25). National Institutes of Health (NIH). Retrieved from [Link]

  • IPEC. (n.d.). IPEC Position Paper The Role of Excipients in Determining N-Nitrosamine Risks for Drug Products. IPEC Federation. Retrieved from [Link]

  • Quantitation of Reactive Nitrosating Agents in Pharmaceutical Excipients for N-Nitrosamine Risk Assessments. (2023, August 30). ACS Publications. Retrieved from [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • (PDF) Formation of the N-Nitroso Derivatives of Six β-Adrenergic-blocking Agents and Their Genotoxic Effects in Rat and Human Hepatocytes. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Analysis of nitrosamines, nitrites, and nitrates in drugs. (2021, January 19). IQS. Retrieved from [Link]

  • Wikipedia. (n.d.). Glyphosate. Wikipedia. Retrieved from [Link]

  • N-Nitrosamines in Meat Products: Formation, Detection and Regulatory Challenges. (n.d.). MDPI. Retrieved from [Link]

  • Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches. (n.d.). PubMed. Retrieved from [Link]

  • Metabolism of precursors of N-nitrosamine in vitro and nitrosamine toxicology in wistar rat. (n.d.). Prime Scholars. Retrieved from [Link]

Sources

Foundational

N-Nitroso-N-methyl-DL-phenylalanine: A Technical Guide for Drug Development Professionals

Introduction: The Specter of Nitrosamines in Pharmaceutical Development The emergence of N-nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry, demanding a de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specter of Nitrosamines in Pharmaceutical Development

The emergence of N-nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry, demanding a deeper understanding of their formation, analytical detection, and toxicological implications. N-Nitroso-N-methyl-DL-phenylalanine is an N-nitroso derivative of the amino acid N-methyl-DL-phenylalanine. While not a common drug substance itself, its structural relationship to a modified amino acid makes it a relevant case study for understanding the potential for nitrosamine formation from complex precursors. This guide provides a comprehensive technical overview of N-Nitroso-N-methyl-DL-phenylalanine, offering insights into its chemistry, analytical characterization, and the toxicological framework through which its risks are assessed.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-Nitroso-N-methyl-DL-phenylalanine is essential for its synthesis, analysis, and toxicological evaluation.

PropertyValueSource
CAS Number41867-08-7
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
IUPAC Name2-[methyl(nitroso)amino]-3-phenylpropanoic acid

Formation as a Pharmaceutical Impurity: A Mechanistic Perspective

The formation of N-nitrosamines in pharmaceutical products is a chemical process that hinges on the convergence of a vulnerable amine and a nitrosating agent, often under specific pH conditions.[1] The secondary amine moiety in N-methyl-DL-phenylalanine represents a potential site for nitrosation.

The primary nitrosating agent of concern in pharmaceutical manufacturing is nitrous acid (HNO₂), which can be formed from residual nitrites present as impurities in raw materials and excipients, particularly in acidic environments.

The reaction mechanism proceeds via the protonation of nitrous acid to form the nitrosonium ion (NO⁺), a potent electrophile.[2] This electrophile is then attacked by the nucleophilic secondary amine of N-methyl-DL-phenylalanine to form the N-nitrosamine.

cluster_0 Formation of Nitrous Acid and Nitrosonium Ion cluster_1 Nitrosation of N-methyl-DL-phenylalanine NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 Protonation H+ Acidic Conditions (H⁺) H+->HNO2 NO+ Nitrosonium Ion (NO⁺) HNO2->NO+ Dehydration NNMPA N-Nitroso-N-methyl-DL-phenylalanine NO+->NNMPA NMPA N-methyl-DL-phenylalanine NMPA->NNMPA Nucleophilic Attack

Caption: Formation of N-Nitroso-N-methyl-DL-phenylalanine.

Synthesis of N-Nitroso-N-methyl-DL-phenylalanine: A Laboratory Protocol

The synthesis of N-Nitroso-N-methyl-DL-phenylalanine as a reference standard is crucial for the development and validation of analytical methods. The following protocol is based on the general principles of N-nitrosation of secondary amines.

Materials:

  • N-methyl-DL-phenylalanine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ice

  • Benzene or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Standard laboratory glassware

Protocol:

  • Dissolution of the Amine: In a flask equipped with a magnetic stir bar, dissolve a known quantity of N-methyl-DL-phenylalanine in a mixture of concentrated hydrochloric acid and deionized water. The acidic conditions are necessary to generate the nitrosating agent in situ.

  • Cooling: Place the flask in an ice bath and stir vigorously. Maintaining a low temperature (0-10°C) is critical to control the exothermic reaction and prevent the decomposition of nitrous acid.

  • Addition of Nitrite: Slowly add a solution of sodium nitrite in deionized water to the cooled amine solution over a period of 5-10 minutes while maintaining vigorous stirring. The slow addition helps to control the reaction rate and temperature.

  • Reaction: Continue stirring the mixture in the ice bath for at least one hour to ensure the completion of the nitrosation reaction.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as benzene, multiple times to isolate the N-nitrosamine product.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude N-Nitroso-N-methyl-DL-phenylalanine.

  • Purification (if necessary): The crude product can be further purified by techniques such as column chromatography if required to achieve the desired purity for a reference standard.

Causality of Experimental Choices:

  • Acidic Conditions: The use of hydrochloric acid is essential for the formation of nitrous acid from sodium nitrite, which is the active nitrosating agent.[3]

  • Low Temperature: Nitrous acid is unstable and can decompose at higher temperatures. The ice bath maximizes the concentration of the nitrosating species and minimizes side reactions.

  • Vigorous Stirring: Ensures efficient mixing of the reactants, promoting a complete and uniform reaction.

  • Organic Extraction: N-nitrosamines are typically more soluble in organic solvents than in the aqueous reaction medium, allowing for their selective isolation.

Analytical Methodologies for Quantification

The detection and quantification of N-nitrosamines at trace levels in pharmaceutical matrices require highly sensitive and selective analytical techniques. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[4]

Sample Preparation Protocol for a Drug Substance:

  • Weighing: Accurately weigh approximately 250 mg of the drug substance (or ground tablet powder) into a centrifuge tube.

  • Spiking (for method validation): For method development and validation, a known amount of N-Nitroso-N-methyl-DL-phenylalanine standard solution can be added.

  • Extraction: Add a suitable extraction solvent, such as methanol, and an internal standard solution. Sonicate for 5 minutes to ensure complete dissolution and extraction of the analyte.[5]

  • Dilution and Precipitation: Add deionized water to the extraction solution and sonicate for another 5 minutes. This step can help to precipitate the active pharmaceutical ingredient (API) if it is not soluble in the final solvent mixture.[5]

  • Centrifugation: Centrifuge the sample to pellet the precipitated API and any insoluble excipients.[5]

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter before injection into the LC-MS/MS system.[5]

LC-MS/MS Instrumental Parameters:

ParameterRecommended SettingRationale
Chromatography
ColumnC18 stationary phase (e.g., Hypersil GOLD™ C18)Provides good retention and separation for moderately polar compounds like N-nitrosamines.[5]
Mobile Phase AWater with 0.1% formic acidAcidification of the mobile phase improves peak shape and ionization efficiency in positive ion mode.[5]
Mobile Phase BMethanol or acetonitrile with 0.1% formic acidOrganic solvent for gradient elution to separate the analyte from matrix components.[5]
Flow Rate0.3 - 0.5 mL/minA typical flow rate for standard analytical LC columns.
Injection Volume5 - 20 µLDependent on the sensitivity of the mass spectrometer and the concentration of the analyte.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)ESI+ is generally suitable for polar molecules, while APCI can be effective for less polar compounds and can sometimes reduce matrix effects.
Monitored Transitions (MRM)Precursor Ion (Q1): [M+H]⁺, Product Ion (Q3): Specific fragment ionsMultiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The exact m/z values would need to be determined by infusing a standard of N-Nitroso-N-methyl-DL-phenylalanine.
Collision EnergyOptimized for each transitionThe energy required to fragment the precursor ion into the desired product ions needs to be empirically determined for maximum signal intensity.

Toxicology and Metabolic Activation

The primary pathway for the metabolic activation of most N-nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.[8] This hydroxylation occurs on the carbon atom adjacent to the nitroso group. The resulting α-hydroxy-nitrosamine is unstable and spontaneously decomposes to form a diazonium ion, which is a highly reactive electrophile.[8] This diazonium ion can then alkylate nucleophilic sites on DNA, leading to the formation of DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication and initiate the process of carcinogenesis.

cluster_0 Metabolic Activation cluster_1 Genotoxicity NNMPA N-Nitroso-N-methyl-DL-phenylalanine a-hydroxy α-Hydroxy-nitrosamine (unstable) NNMPA->a-hydroxy CYP450 (α-hydroxylation) diazonium Diazonium Ion (reactive) a-hydroxy->diazonium Spontaneous Decomposition DNA_adduct DNA Adducts diazonium->DNA_adduct Alkylation DNA DNA DNA->DNA_adduct Mutation Mutation DNA_adduct->Mutation Faulty DNA Replication

Caption: General metabolic activation pathway of N-nitrosamines.

Given the structural similarities to other N-nitrosamines, it is reasonable to assume that N-Nitroso-N-methyl-DL-phenylalanine would undergo a similar metabolic activation pathway, posing a genotoxic and carcinogenic risk.

Risk Mitigation Strategies in Pharmaceutical Manufacturing

Given the potential for N-nitrosamine formation, a proactive approach to risk mitigation is essential during drug development and manufacturing. Key strategies include:

  • Raw Material Control: Rigorous testing of raw materials, including the API, excipients, and solvents, for the presence of nitrites and secondary/tertiary amines is crucial.

  • Process Optimization: Manufacturing processes should be designed to avoid conditions that favor nitrosation, such as high temperatures and acidic pH, especially when both amine precursors and nitrosating agents are present.

  • Formulation Design: The inclusion of antioxidants, such as ascorbic acid or alpha-tocopherol, in the drug product formulation can act as nitrite scavengers, preventing the formation of nitrous acid.[1]

  • Packaging and Storage: Appropriate packaging and storage conditions should be established to minimize the degradation of the drug substance or excipients that could lead to the formation of nitrosamine precursors.

Conclusion

N-Nitroso-N-methyl-DL-phenylalanine serves as an important case study for understanding the potential risks associated with N-nitrosamine impurities in pharmaceuticals. Although specific toxicological data for this compound are limited, the well-established science of N-nitrosamine chemistry, analysis, and toxicology provides a robust framework for its assessment and control. By understanding the mechanisms of formation, implementing sensitive analytical methods, and adopting proactive risk mitigation strategies, the pharmaceutical industry can continue to ensure the safety and quality of its products for patients worldwide.

References

  • Veeprho. N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7. [Link]

  • Ohsawa, I., et al. (2003). Detection of in vivo genotoxicity of endogenously formed N-nitroso compounds and suppression by ascorbic acid, teas and fruit juices. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 538(1-2), 111-122.
  • Robbiano, L., et al. (1991). Formation of the N-Nitroso Derivatives of Six β-Adrenergic-blocking Agents and Their Genotoxic Effects in Rat and Human Hepatocytes. Cancer Research, 51(9), 2273-2279.
  • Chang, S. H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 292.
  • Heflich, R. H., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory Toxicology and Pharmacology, 148, 105586.
  • Gawlik-Tokarz, K., et al. (2016). Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies, 25(4).
  • LibreTexts. (2023). 18.
  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for N-Nitrosodiphenylamine.
  • Schiefer, I. T., et al. (2014). Nitro-fatty acid Formation and Metabolism. Nitric Oxide, 42, 23-33.
  • International Agency for Research on Cancer. (2010). Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 94.
  • U.S. Environmental Protection Agency. (1988). Toxicological Profile for N-Nitrosodiphenylamine.
  • Heflich, R. H., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells.
  • Shimadzu. (2021). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system.
  • Rao, T. K., et al. (1984). N-nitrosamines: bacterial mutagenesis and in vitro metabolism. In Genotoxicity of N-nitroso compounds (pp. 47-69). Plenum Press.
  • Cioc, R. C., et al. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development, 27(8), 1419-1434.
  • Jain, D., et al. (2020). Carcinogenic effects of N-nitroso compounds in the environment. In Environmental Concerns and Sustainable Development (pp. 1-10).
  • An, J., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949.
  • Nanda, K. K., et al. (2021). N-Nitrosamine Formation in Pharmaceutical Drug Products: Development and Validation of a Biased, Conservative, Predictive Model. Journal of Pharmaceutical Sciences, 110(12), 3773-3775.
  • D'Arienzo, C. J., et al. (2024). N-nitrosamine impurity risk assessment in pharmaceuticals: Utilizing In vivo mutation relative potency comparison to establish an acceptable intake for NTTP. Regulatory Toxicology and Pharmacology, 149, 105615.
  • Sun, D., et al. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(8), 6035.
  • Lieberman, M., & Peet, A. (2023). Fate of Amino Acid Nitrogen – Urea Cycle. In Marks' Basic Medical Biochemistry (pp. 753-772).
  • Nitrosamines Exchange. (2025). N-nitroso-N-methyl-N-alkylaryls.
  • Giraud, M., et al. (2007). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Liang, S. H., et al. (2021). Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. Restek.
  • U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for N-Nitrosodiphenylamine.
  • Neotron & Innovatune. (2025). Toxicological Risk Assessment and Testing for Nitrosamines: Optimizing Detection and Control. YouTube.
  • Mindt, F., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Applied and Environmental Microbiology, 87(9), e00049-21.
  • Chang, S. H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 292.
  • Rokitskaya, T. I., et al. (2024). The Metabolic Regulation of Amino Acid Synthesis Counteracts Reactive Nitrogen Stress via Aspergillus nidulans Cross-Pathway Control. Journal of Fungi, 10(1), 58.
  • Gawlik-Tokarz, K., et al. (2016). Formation and metabolism of N-nitrosamines. Semantic Scholar.
  • Wagh, R., et al. (2023). An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Sensitivity Detection of N-Nitroso-N-methyl-DL-phenylalanine (NMPA) in Pharmaceutical Materials

Abstract The emergence of nitrosamine impurities as a "cohort of concern" in pharmaceutical products has necessitated the development of highly sensitive and robust analytical methods.[1] N-Nitroso-N-methyl-DL-phenylalan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of nitrosamine impurities as a "cohort of concern" in pharmaceutical products has necessitated the development of highly sensitive and robust analytical methods.[1] N-Nitroso-N-methyl-DL-phenylalanine (NMPA) is a nitrosamine drug substance-related impurity (NDSRI) that can potentially form in drug products containing APIs with a secondary amine moiety. This document provides a comprehensive guide for the detection and quantification of NMPA, detailing validated analytical protocols using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodologies are designed to meet the stringent requirements of global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]

Introduction: The Regulatory Imperative

Since 2018, the detection of N-nitrosamine impurities in widely used medications has triggered product recalls and intensified regulatory scrutiny of pharmaceutical manufacturing processes.[1][5] Nitrosamines are classified as probable human carcinogens based on extensive animal studies, and their presence, even at trace levels, poses a potential risk to patient safety.[3][6] Regulatory agencies have issued clear guidance recommending that manufacturers conduct risk assessments and implement control strategies to detect and prevent the formation of these impurities.[2][7][8]

N-Nitroso-N-methyl-DL-phenylalanine (NMPA) is an NDSRI, meaning it shares structural similarity to an active pharmaceutical ingredient (API).[2] Its detection requires analytical methods with high sensitivity and specificity to unequivocally identify and quantify it in complex matrices like drug substances and finished products. This guide provides the technical foundation and step-by-step protocols for establishing such methods in a research or quality control laboratory.

Foundational Analytical Strategies

The choice of analytical technique is paramount for achieving the low detection limits required for nitrosamine analysis. The two most powerful and widely accepted techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred technique due to its broad applicability to a wide range of nitrosamines, including those that are non-volatile or thermally labile.[9] High-Resolution Mass Spectrometry (HRMS) variants offer exceptional selectivity, which is crucial for distinguishing the analyte from matrix interferences.[1]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method provides excellent sensitivity and selectivity for volatile and semi-volatile nitrosamines.[9][10] While direct liquid injection is common, care must be taken to avoid on-instrument formation of nitrosamines from precursor amines in the API, especially at high inlet temperatures.[9][11]

Table 1: Comparison of Primary Analytical Techniques for NMPA
FeatureLC-MS/MSGC-MS/MS
Principle Separation in liquid phase based on polarity.Separation in gas phase based on volatility and column interaction.
Applicability Excellent for a broad range of nitrosamines, including non-volatile and thermally sensitive compounds like NMPA.[9]Best for volatile/semi-volatile nitrosamines; potential for thermal degradation of the API or analyte.[9]
Sample Prep Typically involves dissolution, extraction, and filtration.Often requires extraction into a volatile solvent (e.g., dichloromethane).[12]
Sensitivity Very high, capable of reaching low parts-per-billion (ppb) or parts-per-million (ppm) levels relative to the API.[1]Very high, with excellent sensitivity for appropriate analytes.[10]
Selectivity High, especially with tandem MS (MS/MS) or HRMS.[1]High, tandem MS effectively filters out matrix noise.[11]
Regulatory Acceptance Widely accepted and published by the FDA and other agencies.[1][6]Widely accepted, with many published regulatory methods.[11][13]

The Logic of Method Validation: Ensuring Trustworthiness

A protocol is only as reliable as its validation. Regulatory agencies require that analytical methods used for impurity testing are validated to ensure they are accurate, reproducible, and fit for purpose.[14] This process establishes and documents the performance characteristics of the method, providing a self-validating system for generating trustworthy data.

Diagram: General Nitrosamine Analysis Workflow

G cluster_0 Phase 1: Risk Assessment & Method Development cluster_1 Phase 2: Validation & Implementation Risk Risk Assessment (ICH M7/Q9) MethodDev Method Development (LC-MS/MS or GC-MS/MS) Risk->MethodDev Validation Method Validation (ICH Q2(R2)) MethodDev->Validation Transfer to QC Routine Routine Testing (API & Drug Product) Validation->Routine Routine->Risk Lifecycle Monitoring

Caption: High-level workflow for nitrosamine impurity control.

Key validation parameters as defined by ICH Q2(R2) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., API, excipients, degradants).[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ must be at or below the regulatory acceptable intake (AI) limit.[9]

  • Accuracy: The closeness of test results to the true value, often assessed through recovery studies in a spiked matrix.[15]

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-assay) and intermediate precision (inter-assay, inter-day) levels.[16]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Protocol 1: LC-MS/MS Method for NMPA Quantification

This protocol is optimized for high sensitivity and is the recommended primary approach for NMPA analysis.

Principle

The drug substance or product is dissolved and extracted into a suitable solvent. The extract is filtered and injected into an LC-MS/MS system. NMPA is separated from other components on a C18 reversed-phase column and quantified using electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).

Materials and Reagents
  • Reference Standard: N-Nitroso-N-methyl-DL-phenylalanine (CAS 41867-08-7).[17]

  • Internal Standard (IS): N-Nitroso-N-methyl-DL-phenylalanine-d3 (or a suitable stable isotope-labeled analogue).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water (>18 MΩ·cm).

  • Reagents: Formic Acid (LC-MS grade).

  • Equipment: Analytical balance, vortex mixer, sonicator, centrifuge, 0.22 µm PVDF syringe filters.

Standard Solution Preparation
  • NMPA Stock (100 µg/mL): Accurately weigh 10 mg of NMPA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock (100 µg/mL): Prepare a corresponding stock solution of the internal standard.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the NMPA stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL. Fortify each calibration standard with the internal standard to a final concentration of 20 ng/mL.[18]

Sample Preparation
  • Rationale: The goal is to efficiently extract NMPA from the sample matrix while minimizing interference. Methanol is an effective solvent for many APIs and nitrosamines. Centrifugation and filtration are critical steps to protect the analytical column and MS system from particulates.

  • For Drug Substance (API):

    • Accurately weigh 100 mg of the API into a 15 mL centrifuge tube.

    • Add 5.0 mL of methanol.

    • Add a precise volume of the internal standard stock solution.

    • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.[19]

  • For Drug Product (Tablets):

    • Weigh and grind a sufficient number of tablets to obtain a powder equivalent to 100 mg of the API.

    • Transfer the powder to a 15 mL centrifuge tube.

    • Add 5.0 mL of methanol and the internal standard.

    • Vortex for 2 minutes and sonicate for 15 minutes to extract the analyte.[19]

  • Final Processing (Both):

    • Centrifuge the sample at 4500 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[19]

Diagram: LC-MS/MS Experimental Workflow

G Sample Weigh 100 mg API or Ground Tablet Solvent Add 5 mL Methanol + Internal Standard Sample->Solvent Extract Vortex (2 min) Sonicate (10-15 min) Solvent->Extract Centrifuge Centrifuge (4500 rpm, 15 min) Extract->Centrifuge Filter Filter Supernatant (0.22 µm PVDF) Centrifuge->Filter Inject Inject into LC-MS/MS System Filter->Inject

Caption: Step-by-step sample preparation for LC-MS/MS analysis.

Instrumental Conditions
Table 2: Recommended LC-MS/MS Parameters
ParameterSettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and short run times.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[18]Offers good retention and peak shape for NMPA.
Mobile Phase A 0.1% Formic Acid in Water[18]Acid modifier promotes better ionization in ESI+.
Mobile Phase B 0.1% Formic Acid in Methanol[18]Organic phase for gradient elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with on-column loading.
Gradient 5% B to 95% B over 8 min, hold 2 min, re-equilibrateEnsures elution of NMPA and cleaning of the column.
MS System Triple Quadrupole Mass SpectrometerRequired for high-sensitivity MRM analysis.
Ion Source Electrospray Ionization (ESI), Positive ModeNMPA readily forms positive ions.
MRM Transitions NMPA: [Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)]Provides specificity and confirmation. (Note: Specific m/z values must be determined empirically by infusing the NMPA standard).
IS Transitions [IS Precursor > IS Product]Used for quantification and correction.

Protocol 2: GC-MS/MS Method for NMPA Confirmation

This protocol serves as an alternative or confirmatory method, particularly for volatile impurities.

Principle

The sample is extracted into a volatile organic solvent (dichloromethane). The extract is injected directly into a GC-MS/MS system, where NMPA is separated based on its boiling point and interaction with the GC column phase. Quantification is performed using Electron Ionization (EI) and MRM.

Sample Preparation
  • Extraction:

    • Weigh 100 mg of API or ground tablet powder into a 15 mL tube.

    • Add 5.0 mL of dichloromethane (DCM) and the internal standard.

    • Vortex for 5 minutes to extract.

  • Final Processing:

    • Centrifuge at 4500 rpm for 15 minutes.

    • Carefully transfer the supernatant to a GC vial with an insert.

Instrumental Conditions
Table 3: Recommended GC-MS/MS Parameters
ParameterSettingRationale
GC System Gas Chromatograph with Liquid AutosamplerStandard for this type of analysis.
Column Mid-polarity (e.g., 30 m x 0.25 mm, 0.25 µm, 5% Phenyl)Provides good separation for a range of nitrosamines.
Injection 1 µL, SplitlessMaximizes sensitivity for trace analysis.
Inlet Temp. 250 °CEnsures volatilization without causing API degradation (must be optimized).
Carrier Gas Helium, Constant Flow (1.2 mL/min)Inert carrier gas standard for MS.
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates analytes based on boiling points.
MS System Triple Quadrupole Mass SpectrometerEssential for selective MRM detection.
Ion Source Electron Ionization (EI), 70 eVStandard ionization technique for GC-MS.
MRM Transitions NMPA: [Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2]Specific m/z values must be determined from the NMPA mass spectrum.

Data Interpretation and Performance

For both methods, quantification is performed by constructing a linear regression curve of the analyte/internal standard peak area ratio versus the concentration of the calibration standards. The concentration of NMPA in the unknown sample is then calculated from this curve.

Table 4: Typical Method Performance Targets
ParameterTarget SpecificationJustification
Correlation Coefficient (r²) ≥ 0.995Demonstrates excellent linearity of the calibration curve.
LOQ ≤ Acceptable Intake (AI) Limit (e.g., < 0.05 ppm)Ensures the method is sensitive enough to meet regulatory limits.[1][9]
Accuracy (Recovery) 80 – 120%[15]Confirms the sample preparation effectively extracts the analyte.
Precision (RSD) ≤ 15% at the LOQShows the method is reproducible at low concentrations.
System Suitability S/N > 10 for LOQ, Tailing factor < 2.0Verifies the analytical system is performing correctly during the run.

Conclusion

The analytical protocols detailed in this guide provide robust, sensitive, and specific methods for the detection and quantification of N-Nitroso-N-methyl-DL-phenylalanine in pharmaceutical materials. The primary LC-MS/MS method is recommended for its broad applicability and high performance, while the GC-MS/MS method serves as a viable alternative. Proper method validation in accordance with ICH guidelines is mandatory to ensure the generation of reliable and defensible data, ultimately safeguarding patient safety and ensuring regulatory compliance.[14][15]

References

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (n.d.). National Institute of Health (NIH). Retrieved January 25, 2026, from [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (2019). Pharmaceuticals and Medical Devices Agency (PMDA). Retrieved January 25, 2026, from [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved January 25, 2026, from [Link]

  • N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7. (n.d.). Veeprho. Retrieved January 25, 2026, from [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (2024). U.S. Food and Drug Administration (FDA). Retrieved January 25, 2026, from [Link]

  • Validating analytical procedures for determining nitrosamines in pharmaceuticals. (2023). European Directorate for the Quality of Medicines & HealthCare (EDQM). Retrieved January 25, 2026, from [Link]

  • Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. Retrieved January 25, 2026, from [Link]

  • Nitrosamine impurities. (n.d.). European Medicines Agency (EMA). Retrieved January 25, 2026, from [Link]

  • Control of Nitrosamine Impurities in Human Drugs Guidance for Industry. (2024). U.S. Food and Drug Administration (FDA). Retrieved January 25, 2026, from [Link]

  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. (n.d.). Shimadzu. Retrieved January 25, 2026, from [Link]

  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025). ResolveMass Laboratories Inc. Retrieved January 25, 2026, from [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (n.d.). Restek. Retrieved January 25, 2026, from [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. (2019). U.S. Food and Drug Administration (FDA). Retrieved January 25, 2026, from [Link]

  • GC-MS Method Development for Nitrosamine Testing. (2025). ResolveMass Laboratories Inc. Retrieved January 25, 2026, from [Link]

  • FDA: Updated Guidance for Nitrosamines. (2024). ECA Academy. Retrieved January 25, 2026, from [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications. Retrieved January 25, 2026, from [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved January 25, 2026, from [Link]

  • Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation. (2025). Nature. Retrieved January 25, 2026, from [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (n.d.). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

  • EMA Nitrosamine Guidelines. (n.d.). Zamann Pharma Support GmbH. Retrieved January 25, 2026, from [Link]

  • FDA Updated Guidance On Nitrosamine Impurities. (2025). Starodub. Retrieved January 25, 2026, from [Link]

  • Nitrosamines Analysis. (n.d.). Mérieux NutriSciences. Retrieved January 25, 2026, from [Link]

  • Nitrosamine impurities. (n.d.). Heads of Medicines Agencies (CMDh). Retrieved January 25, 2026, from [Link]

  • Nitrosamines by GC-MS/MS. (n.d.). Swissmedic. Retrieved January 25, 2026, from [Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). Pharma Guideline. Retrieved January 25, 2026, from [Link]

Sources

Application

A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Nitroso-N-methyl-DL-phenylalanine (NMPA) in Pharmaceutical Matrices

An Application Note for the Pharmaceutical Industry Abstract The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control these impurities.[1][3][4] This application note presents a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitroso-N-methyl-DL-phenylalanine (NMPA), a potential nitrosamine drug substance-related impurity (NDSRI). The method utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects. The protocol has been developed to meet the rigorous standards of the pharmaceutical industry and is suitable for routine quality control testing of active pharmaceutical ingredients (APIs) and finished drug products.

Introduction and Scientific Rationale

N-nitrosamines are a class of compounds characterized by a nitroso group bonded to an amine. Their unexpected discovery in widely used medications has led to product recalls and a re-evaluation of manufacturing process controls across the pharmaceutical industry.[5] These impurities can form when secondary or tertiary amines react with nitrosating agents (like nitrous acid) under specific conditions, which can inadvertently occur during API synthesis or drug product formulation.[3][5]

N-Nitroso-N-methyl-DL-phenylalanine (NMPA) is a nitrosamine derivative of the amino acid phenylalanine.[6] Its potential for formation as a drug substance-related impurity necessitates a reliable analytical method for its detection and quantification at trace levels.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its exceptional sensitivity and selectivity.[7][8] The method's cornerstone is the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented to produce a characteristic product ion. This transition is unique to the analyte's structure, providing a high degree of confidence in identification and quantification, even in complex sample matrices.

To achieve the highest level of analytical rigor, this method incorporates a stable isotope-labeled internal standard, N-Nitroso-N-methyl-DL-phenylalanine-d5 (NMPA-d5). The SIL-IS is chemically identical to the analyte but has a different mass.[9] Because it co-elutes with the target analyte and experiences identical ionization suppression or enhancement, it provides a precise correction for variations during sample preparation and analysis, a practice strongly recommended for mitigating matrix effects.[9]

Experimental Workflow

Materials and Reagents
  • Analytical Standards:

    • N-Nitroso-N-methyl-DL-phenylalanine (NMPA), CAS: 41867-08-7[10]

    • N-Nitroso-N-methyl-DL-phenylalanine-d5 (NMPA-d5) as internal standard (custom synthesis recommended, based on precursors like L-Phenylalanine-d5)

  • Solvents and Chemicals:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic Acid (LC-MS Grade, ~99%)

  • Equipment:

    • Analytical balance (4-5 decimal places)

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.22 µm PVDF)

    • Autosampler vials

Standard Solution Preparation

The foundation of accurate quantification lies in the meticulous preparation of standards. All solutions should be stored at -20°C when not in use and brought to room temperature before use.

Protocol 1: Preparation of Standard Solutions

  • Primary Stock Solutions (100 µg/mL):

    • Accurately weigh approximately 1.0 mg of NMPA reference standard and NMPA-d5 internal standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol. This yields a 100 µg/mL stock solution for each compound.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Perform serial dilutions of the 100 µg/mL NMPA-d5 stock solution with methanol to create a working IS solution at a final concentration of 100 ng/mL. This solution will be used to spike all samples and calibration standards.

  • Calibration Curve Standards:

    • Prepare a series of calibration standards by diluting the 100 µg/mL NMPA stock solution. Each standard must be spiked with the IS working solution to achieve a constant IS concentration of 10 ng/mL in the final volume. An example dilution scheme is provided in the table below.

Parameter Description
LC System UPLC/UHPLC System
Column Ascentis® Express C18, 2.7 µm, 100 x 2.1 mm (or equivalent)[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
13.0

Causality Note: A C18 stationary phase provides excellent hydrophobic retention for NMPA. The gradient elution starts with a high aqueous phase to retain the analyte, then ramps up the organic phase (methanol) to elute it, ensuring separation from polar matrix components. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive mode electrospray ionization.

Mass Spectrometry Conditions

The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). The MRM transitions are the key to the method's selectivity.

Parameter Setting
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
NMPA195.1165.15015Quantifier
NMPA195.1119.15025Qualifier
NMPA-d5 (IS)200.1170.15015Quantifier

Causality Note: The quantifier transition (195.1 > 165.1 for NMPA) corresponds to the loss of the nitroso group (-NO) and is typically the most abundant and stable fragment, making it ideal for quantification. The qualifier transition provides a second layer of confirmation; the ratio of the quantifier to qualifier peak areas must remain constant across all samples and standards, confirming the analyte's identity and ruling out interferences. The settings for the SIL-IS mirror those of the native compound, accounting for the mass shift from the deuterium labels.

Method Validation Protocol

To ensure the method is fit for purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12] The following parameters must be assessed.

Validation Parameter Acceptance Criteria Rationale
Specificity No significant interfering peaks at the retention time of NMPA and NMPA-d5 in blank matrix samples.Ensures the signal detected is solely from the target analyte.
Linearity & Range Correlation coefficient (r²) ≥ 0.995 for the calibration curve.[7][11]Demonstrates a proportional relationship between concentration and instrument response over a defined range.
Accuracy (Recovery) Mean recovery within 80-120% at three concentration levels (low, mid, high QC).[7]Measures the closeness of the experimental value to the true value.
Precision (RSD) Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%.[13]Assesses the degree of scatter between a series of measurements.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that meets accuracy (80-120%) and precision (RSD ≤ 20%) criteria.[7]Defines the lowest level at which the analyte can be reliably quantified.
Limit of Detection (LOD) Typically determined at a signal-to-noise ratio (S/N) of ≥ 3.The lowest amount of analyte that can be detected but not necessarily quantified.

Anticipated Results and Performance

This method is expected to yield excellent performance characteristics suitable for regulatory submission.

  • Chromatography: A sharp, symmetrical chromatographic peak for NMPA should be observed, well-resolved from any matrix components. The NMPA and NMPA-d5 peaks will co-elute.

  • Linearity: The method is expected to be linear over the range of 0.25 to 50 ng/mL, which corresponds to 0.05 to 10 ppm in the solid sample, easily covering the typical acceptable intake limits set by regulatory agencies.

  • Sensitivity: The anticipated LOQ of 0.25 ng/mL (0.05 ppm in sample) provides sufficient sensitivity to meet and exceed the stringent limits required for nitrosamine impurity analysis.[14]

  • Accuracy and Precision: The use of a co-eluting stable isotope-labeled internal standard is critical for achieving high accuracy and precision, as it effectively corrects for any sample loss during preparation or fluctuations in MS signal due to matrix effects.[9]

The following table summarizes the expected validation outcomes.

Parameter Expected Result
Linearity (r²) > 0.998
Range 0.25 - 50 ng/mL
LOQ 0.25 ng/mL (S/N > 10, RSD < 20%)
LOD ~0.08 ng/mL (S/N > 3)
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 10%

Conclusion

This application note details a comprehensive, sensitive, and robust LC-MS/MS method for the quantification of N-Nitroso-N-methyl-DL-phenylalanine (NMPA). The protocol is designed with scientific integrity at its core, explaining the rationale behind key steps such as sample preparation and instrument parameters. The incorporation of a stable isotope-labeled internal standard ensures the method's trustworthiness by providing a self-validating system resistant to matrix interference. This validated method is fit-for-purpose for the analysis of NMPA in pharmaceutical drug substances and products, enabling manufacturers to confidently meet global regulatory expectations for the control of nitrosamine impurities.

References

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (2024, September). U.S. Food and Drug Administration. Retrieved January 25, 2026, from [Link]

  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. (n.d.). Shimadzu. Retrieved January 25, 2026, from [Link]

  • Nitrosamine impurities. (2025, July 29). European Medicines Agency. Retrieved January 25, 2026, from [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved January 25, 2026, from [Link]

  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023, September 8). European Directorate for the Quality of Medicines & HealthCare. Retrieved January 25, 2026, from [Link]

  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025, November 22). ResolveMass. Retrieved January 25, 2026, from [Link]

  • Stable Isotope Labelled NDSRIs. (n.d.). Bujno Chemicals. Retrieved January 25, 2026, from [Link]

  • N-nitroso-N-phenylalanine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Determination of Nitrosamine Impurities Using the Agilent 6495 Triple Quadrupole LC/MS System. (n.d.). Agilent Technologies. Retrieved January 25, 2026, from [Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026, January 1). Preceden. Retrieved January 25, 2026, from [Link]

  • (PDF) Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7. (n.d.). Veeprho. Retrieved January 25, 2026, from [Link]

Sources

Method

Authored by: Senior Application Scientist, Pharmaceutical Analysis Division

An Application Note and Protocol for the Sensitive Determination of N-Nitroso-N-methyl-DL-phenylalanine by Gas Chromatography-Tandem Mass Spectrometry Abstract The presence of nitrosamine impurities in pharmaceutical pro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Sensitive Determination of N-Nitroso-N-methyl-DL-phenylalanine by Gas Chromatography-Tandem Mass Spectrometry

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a critical safety concern due to their classification as probable human carcinogens.[1][2][3] N-Nitroso-N-methyl-DL-phenylalanine (NMPA), a nitrosamine derivative of the essential amino acid phenylalanine, represents a potential drug substance-related impurity that requires vigilant monitoring.[4][5] This application note presents a comprehensive, robust, and highly sensitive method for the quantification of NMPA in drug substances and products using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Owing to the polar nature and low volatility of NMPA, a crucial derivatization step is integrated into the sample preparation workflow to ensure amenability to GC analysis. This guide provides a detailed, step-by-step protocol, explains the scientific rationale behind methodological choices, and offers insights into data interpretation and method validation, serving as an essential resource for researchers and quality control analysts in the pharmaceutical industry.

Scientific & Methodological Principles

The Genesis of NMPA: A Mechanistic Overview

Nitrosamines are formed from the reaction of a nitrosating agent, typically nitrous acid (HNO₂), with a secondary or tertiary amine under acidic conditions.[1][6] Nitrous acid itself is often generated in situ from nitrite salts (e.g., sodium nitrite). The parent molecule, DL-phenylalanine, is an amino acid containing a primary amine.[4] However, the formation of NMPA implies the presence of its N-methylated precursor, N-methyl-DL-phenylalanine, which possesses the requisite secondary amine functional group. This precursor can react with nitrosating agents that may be present as contaminants in raw materials or reagents, or be formed under certain manufacturing process conditions, to yield N-Nitroso-N-methyl-DL-phenylalanine.

The Analytical Challenge: Why Derivatization is Essential

The direct analysis of NMPA by Gas Chromatography is fundamentally challenging. The molecule contains a carboxylic acid group and a polar N-nitroso group, rendering it non-volatile and prone to thermal degradation at the high temperatures used in the GC inlet and column. To overcome this, a chemical modification step known as derivatization is mandatory.

This protocol employs silylation, a proven and effective derivatization technique for compounds with active hydrogens, such as those found in carboxylic acids. We utilize N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) . This reagent reacts with the carboxylic acid moiety of NMPA to replace the acidic proton with a nonpolar tert-butyldimethylsilyl (TBDMS) group.

The benefits of this transformation are threefold:

  • Increased Volatility: The resulting TBDMS-ester is significantly more volatile than the parent acid, allowing it to be readily vaporized and transported through the GC column.

  • Enhanced Thermal Stability: The derivative is more stable at high temperatures, preventing on-column degradation and ensuring reproducible results.

  • Improved Chromatography: The nonpolar derivative exhibits better interaction with common GC stationary phases (e.g., 5% phenyl-polysiloxane), resulting in sharper, more symmetrical peaks.

The Rationale for GC-MS/MS

To meet the stringent regulatory requirements for nitrosamine control, which often demand detection at parts-per-billion (ppb) levels, a highly sensitive and selective analytical technique is required.[7][8] GC coupled with a tandem mass spectrometer (MS/MS), such as a triple quadrupole (TQ), is the platform of choice.[9][10]

Operating in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the molecular ion of the derivatized NMPA) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then specific product ions are monitored in the third quadrupole (Q3).[7][10] This process acts as a highly specific filter, eliminating chemical noise from the sample matrix and enabling unambiguous detection and accurate quantification at trace levels.[8]

Comprehensive Experimental Workflow

The entire analytical procedure, from sample receipt to final data reporting, is outlined in the workflow diagram below. This systematic approach ensures reproducibility and minimizes the potential for error.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Analyte Isolation & Concentration cluster_derivatization Chemical Derivatization cluster_analysis Instrumental Analysis & Data Processing Sample 1. Weigh Sample (Drug Substance / Product) Dissolve 2. Dissolve/Suspend in Aqueous Medium Sample->Dissolve Spike 3. Spike with Internal Standard (ISTD) Dissolve->Spike LLE 4. Liquid-Liquid Extraction (e.g., with Dichloromethane) Spike->LLE Standards Prepare Calibration Standards (Stock, Working Solutions) Standards->Spike Separate 5. Separate Organic Phase (Centrifugation) LLE->Separate Evaporate 6. Evaporate to Dryness (Nitrogen Stream) Separate->Evaporate Deriv 7. Add Derivatization Reagent (MTBSTFA) & Heat Evaporate->Deriv Recon 8. Reconstitute in GC-compatible Solvent Deriv->Recon Inject 9. Inject into GC-MS/MS System Recon->Inject Analyze 10. Acquire Data (MRM Mode) Inject->Analyze Process 11. Process Data (Integration & Calibration) Analyze->Process Report 12. Calculate & Report Final Concentration Process->Report

Caption: Experimental workflow for NMPA analysis.

Detailed Analytical Protocol

Disclaimer: This method must be fully validated by the end-user in the specific matrix of interest to ensure compliance with regulatory expectations.[11][12] All handling of nitrosamine standards should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • Reference Standard: N-Nitroso-N-methyl-DL-phenylalanine (NMPA)

  • Internal Standard (ISTD): N-Nitroso-N-methyl-DL-phenylalanine-d3 (or a suitable structural analog if unavailable)

  • Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Solvents (HPLC or GC grade): Dichloromethane (DCM), Acetonitrile, Methanol, Isooctane

  • Reagents: Formic acid, Sodium Hydroxide, Deionized water

  • Glassware: Class A volumetric flasks, amber autosampler vials with PTFE-lined caps.[3]

Preparation of Solutions
  • NMPA Stock Solution (100 µg/mL): Accurately weigh 10 mg of NMPA standard into a 100 mL amber volumetric flask. Dissolve and dilute to volume with methanol. Store at -20°C.

  • ISTD Stock Solution (100 µg/mL): Prepare in the same manner as the NMPA stock solution.

  • Working & Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in methanol or DCM, typically ranging from 5 ng/mL to 200 ng/mL. Fortify each calibration level with the ISTD to a constant concentration (e.g., 50 ng/mL).

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 100 mg of the drug substance or homogenized drug product powder into a 15 mL centrifuge tube.

  • Dissolution: Add 5 mL of deionized water and vortex for 1 minute to dissolve or suspend the sample.[13][14]

  • Internal Standard Spiking: Add a precise volume of the ISTD working solution to achieve a final concentration equivalent to the mid-point of the calibration curve.

  • Extraction: Add 5 mL of Dichloromethane (DCM). Cap the tube and vortex vigorously for 2 minutes.[13]

  • Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.[13]

  • Collection: Carefully transfer the lower organic (DCM) layer to a clean tube using a glass pipette.

  • Evaporation: Evaporate the DCM extract to complete dryness under a gentle stream of nitrogen at ambient temperature.[15]

  • Derivatization: To the dried residue, add 100 µL of acetonitrile and 100 µL of MTBSTFA. Cap the vial tightly.

  • Reaction: Heat the vial in a heating block or oven at 70°C for 45 minutes.

  • Reconstitution: After cooling to room temperature, add 800 µL of isooctane to the vial. Vortex briefly. The sample is now ready for GC-MS/MS analysis.

GC-MS/MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
GC System
Injection ModeSplitlessMaximizes analyte transfer to the column for trace-level detection.[9]
Inlet Temperature250 °CEnsures rapid vaporization of the derivatized analyte without thermal degradation.
Injection Volume1 µLStandard volume for quantitative analysis.
Carrier GasHelium, Constant Flow (1.2 mL/min)Inert gas providing good chromatographic efficiency.
GC Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, VF-5ms)A mid-polarity column providing excellent separation for a wide range of analytes.
Oven Program50°C (hold 1 min), ramp 20°C/min to 280°C (hold 5 min)A general-purpose ramp to separate analytes from solvent and matrix components.[2][9]
MS/MS System
Ionization ModeElectron Ionization (EI), 70 eVStandard, robust ionization technique providing reproducible fragmentation patterns.
MS Source Temp.230 °COptimal temperature for ionization efficiency and source cleanliness.[2]
Quadrupole Temp.150 °CMaintains ion transmission and prevents contamination.[2]
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides the highest selectivity and sensitivity for quantitative analysis.[7]
MRM Transitions for Derivatized NMPA

The fragmentation of the TBDMS-derivatized NMPA is predictable. The precursor ion will be the molecular ion ([M]⁺˙) at m/z 322. Key fragmentation pathways include the characteristic loss of the nitroso radical (-NO) and the loss of a tert-butyl group from the TBDMS moiety.[16]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
NMPA-TBDMS322292Quantifier
NMPA-TBDMS322265Qualifier
ISTD-d3-TBDMS325295Quantifier

Method Validation & Quality Control

A rigorous validation is essential to demonstrate that the analytical method is fit for its intended purpose.[12] Key validation parameters, based on ICH Q2(R2) guidelines, should be assessed:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: A calibration curve with at least five concentration levels should exhibit a correlation coefficient (R²) of ≥ 0.995.[13]

  • Accuracy & Recovery: Determined by analyzing spiked matrix samples at three concentration levels. Mean recovery should be within 70-130%.[7][9]

  • Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should typically be ≤ 15%.[13]

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria. The LOQ must be sufficiently below the regulatory acceptable intake (AI) limit.[1]

Conclusion

This application note details a selective and highly sensitive GC-MS/MS method for the determination of N-Nitroso-N-methyl-DL-phenylalanine. The protocol's strength lies in its comprehensive sample preparation strategy, which incorporates a critical derivatization step to ensure the analyte's suitability for GC analysis. The use of tandem mass spectrometry in MRM mode provides the necessary selectivity and sensitivity to meet and exceed the rigorous safety-based limits set by global regulatory agencies. By providing both a step-by-step protocol and the scientific rationale behind it, this guide equips analytical laboratories with the tools needed to confidently and accurately monitor for this potential nitrosamine impurity, thereby ensuring the safety and quality of pharmaceutical products.

References

  • U.S. Food and Drug Administration (FDA). (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA.gov. [Link]

  • Swissmedic. (2019). Nitrosamines by GC-MS/MS. Swissmedic.ch. [Link]

  • Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent.com. [Link]

  • Wikipedia. (n.d.). Glyphosate. Wikipedia.org. [Link]

  • Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent.com. [Link]

  • Song, G., & Li, S. (2011). Derivatization Method for Determination of Nitrosamines by GC–MS. ResearchGate. [Link]

  • Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek.com. [Link]

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

  • U.S. Department of Energy. (n.d.). Mass Spectra of N-Nitroso Compounds. Office of Scientific and Technical Information. [Link]

  • Weng, Y., et al. (2011). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine. National Institutes of Health. [Link]

  • de la Monte, S. M., et al. (2009). MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION. National Institutes of Health. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.gov. [Link]

  • ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing. ACS Publications. [Link]

  • ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass. [Link]

  • Wikipedia. (n.d.). Phenylalanine. Wikipedia.org. [Link]

  • Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek.com. [Link]

  • National Institutes of Health. (n.d.). N-nitroso-N-phenylalanine. PubChem. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development for Nitrosamine Testing. ResolveMass. [Link]

  • Jena, K. C., et al. (2019). Self-assembly of l-phenylalanine amino acid. RSC Publishing. [Link]

  • Veeprho. (n.d.). N-Nitroso-N-methyl-DL-phenylalanine. Veeprho.com. [Link]

  • Lijinsky, W., et al. (1973). Mass spectrometry of N-nitrosamines. PubMed. [Link]

Sources

Application

Application Note: A Protocol for the Stability Profiling of N-Nitroso-N-methyl-DL-phenylalanine using Forced Degradation Studies

Abstract The control of nitrosamine impurities in pharmaceutical products is a critical regulatory and safety concern. N-Nitroso-N-methyl-DL-phenylalanine, a nitrosamine derivative of the amino acid phenylalanine, requir...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The control of nitrosamine impurities in pharmaceutical products is a critical regulatory and safety concern. N-Nitroso-N-methyl-DL-phenylalanine, a nitrosamine derivative of the amino acid phenylalanine, requires a comprehensive stability profile to understand its degradation behavior under various stress conditions. This document provides a detailed experimental protocol for conducting forced degradation studies on N-Nitroso-N-methyl-DL-phenylalanine. The protocol is designed to identify potential degradation pathways, establish the intrinsic stability of the molecule, and support the development of a stability-indicating analytical method. The methodologies outlined are grounded in the principles of the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, ensuring a scientifically robust and regulatory-compliant approach.

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory agencies due to their classification as probable human carcinogens.[1] Their presence in drug substances and products, even at trace levels, can pose a significant health risk.[2][3] N-Nitroso-N-methyl-DL-phenylalanine is a nitrosamine that may arise as a drug substance-related impurity.[3][4] A thorough understanding of its stability is paramount for risk assessment and the development of mitigation strategies during drug manufacturing and storage.[5]

The purpose of stability testing is to provide evidence on how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[6] Forced degradation, or stress testing, is a crucial component of this process.[7] It involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally degrade the molecule.[8] This approach helps to:

  • Elucidate the intrinsic stability of the molecule.

  • Identify likely degradation products and pathways.[9]

  • Develop and validate a stability-indicating analytical method capable of separating the parent compound from its degradants.

This application note presents a comprehensive protocol for the forced degradation of N-Nitroso-N-methyl-DL-phenylalanine, covering hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials and Reagents

  • Reference Standard: N-Nitroso-N-methyl-DL-phenylalanine (purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)

  • Reagents: Hydrochloric acid (HCl, analytical grade), Sodium hydroxide (NaOH, analytical grade), Hydrogen peroxide (H₂O₂, 30%, analytical grade), Formic acid (LC-MS grade)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • Photodiode array (PDA) detector (recommended for peak purity analysis).

    • Forced-air oven.

    • Photostability chamber compliant with ICH Q1B guidelines.[10]

    • pH meter.

    • Analytical balance.

    • Vortex mixer and sonicator.

    • Class A volumetric flasks and pipettes.

    • Autosampler vials (amber and clear).

Analytical Methodology: Stability-Indicating LC-MS/MS Method

A highly sensitive and selective analytical method is required to separate and quantify N-Nitroso-N-methyl-DL-phenylalanine from its potential degradation products. An LC-MS/MS method is the gold standard for nitrosamine analysis due to its high selectivity and ability to detect impurities at trace levels.[11]

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmProvides excellent retention and separation for moderately polar compounds like N-Nitroso-N-methyl-DL-phenylalanine and its potential degradants.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides good elution strength for the analyte and its degradants.
Gradient Elution 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 minA gradient is necessary to elute a range of compounds with varying polarities, ensuring separation of the parent peak from all degradation products.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatographic performance.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to better separation efficiency.
Injection Volume 5 µLA small injection volume minimizes potential column overload and peak distortion.
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)ESI is generally suitable for complex nitrosamines, while APCI can offer better sensitivity for simpler, low-mass nitrosamines. Method development should evaluate both.
Ionization Mode PositiveN-Nitroso-N-methyl-DL-phenylalanine is expected to readily form positive ions.
MS/MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions. MRM transitions must be optimized for the parent compound and any identified degradation products.

Experimental Protocol: Forced Degradation Studies

For each condition, a solution of N-Nitroso-N-methyl-DL-phenylalanine (e.g., 100 µg/mL in a suitable solvent like methanol or water) should be prepared. A control sample, protected from the stress condition, must be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active substance.

Hydrolytic Degradation

This study evaluates the stability of the molecule in the presence of water and at different pH levels.

  • Acidic Hydrolysis:

    • Add an equal volume of 1 M HCl to the stock solution.

    • Incubate at 60 °C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH.

  • Basic Hydrolysis:

    • Add an equal volume of 1 M NaOH to the stock solution.

    • Incubate at 60 °C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Before analysis, neutralize the sample with an equivalent amount of 1 M HCl.

  • Neutral Hydrolysis:

    • Add an equal volume of water to the stock solution.

    • Incubate at 60 °C for 24 hours.

    • Withdraw samples at appropriate time points.

Rationale: pH can significantly influence the stability of nitrosamines.[12] Acidic conditions can potentially lead to denitrosation, while basic conditions might catalyze other degradation pathways.

Oxidative Degradation

This study assesses the molecule's susceptibility to oxidation.

  • Add an equal volume of 3% H₂O₂ to the stock solution.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points.

  • Quench the reaction if necessary before analysis (e.g., by dilution).

Rationale: Oxidative degradation can occur during manufacturing or storage if the substance is exposed to oxidizing agents or peroxides.[9] This condition simulates such scenarios.

Thermal Degradation

This study evaluates the stability of the solid-state substance at elevated temperatures.

  • Place a thin layer of solid N-Nitroso-N-methyl-DL-phenylalanine in a petri dish.

  • Expose to dry heat at 80 °C in a forced-air oven for 48 hours.

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent to the target concentration, and analyze.

Rationale: This test assesses the intrinsic thermal stability of the substance in the absence of solvent, which is relevant for understanding its stability during drying, milling, and long-term storage.[13]

Photolytic Degradation

This study evaluates the stability of the substance when exposed to light, as per ICH Q1B guidelines.[14]

  • Expose a solution of the substance in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature conditions.

  • Analyze the samples after exposure.

Rationale: Many organic molecules, including nitrosamines, are susceptible to photolytic cleavage.[9] The N-N bond in nitrosamines can be cleaved by UV radiation, making photostability testing a critical requirement.[8]

Data Analysis and Interpretation

  • Quantification: Calculate the percentage of degradation for each condition by comparing the peak area of N-Nitroso-N-methyl-DL-phenylalanine in the stressed sample to the control sample.

  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in all stressed samples to ensure no co-eluting degradants.

  • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%. This demonstrates that all major degradation products have been detected.

  • Identification of Degradants: Use the high-resolution mass spectrometry (HRMS) capabilities of the LC-MS system to propose structures for the major degradation products based on their accurate mass and fragmentation patterns.[15]

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperature
Acidic Hydrolysis 1 M HCl24 hours60 °C
Basic Hydrolysis 1 M NaOH24 hours60 °C
Neutral Hydrolysis Water24 hours60 °C
Oxidation 3% H₂O₂24 hoursRoom Temperature
Thermal (Solid) Dry Heat48 hours80 °C
Photolytic ICH Q1B compliant light sourceNLT 1.2 million lux·h & 200 W·h/m²Controlled

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Data Interpretation prep Prepare Stock Solution of N-Nitroso-N-methyl-DL-phenylalanine acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxid Oxidative Degradation prep->oxid photo Photolytic Degradation prep->photo thermal Thermal Degradation prep->thermal control Control (Unstressed) prep->control analysis LC-MS/MS Analysis acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis control->analysis data Data Interpretation (% Degradation, Mass Balance, Degradant Identification) analysis->data

Caption: Workflow for forced degradation stability testing.

Potential Degradation Pathways

Based on known nitrosamine chemistry, the following degradation pathways can be hypothesized.

G cluster_acid Acidic / Photolytic Conditions cluster_oxidative Oxidative Conditions parent N-Nitroso-N-methyl-DL-phenylalanine denitrosation Denitrosation parent->denitrosation H+ or hv oxidation Oxidation parent->oxidation [O] amine N-methyl-DL-phenylalanine denitrosation->amine nitrosyl Nitrosyl Cation (NO+) denitrosation->nitrosyl nitramine Nitramine Derivative oxidation->nitramine

Caption: Hypothesized degradation pathways for N-nitrosamines.

Conclusion

This application note provides a robust and comprehensive protocol for assessing the stability of N-Nitroso-N-methyl-DL-phenylalanine through forced degradation studies. By systematically evaluating the impact of hydrolytic, oxidative, thermal, and photolytic stress, researchers can gain critical insights into the molecule's degradation profile. The data generated from these studies are essential for developing a validated, stability-indicating analytical method and for implementing effective control strategies to ensure the safety and quality of pharmaceutical products. Adherence to the principles outlined in ICH guidelines ensures that the stability data are suitable for regulatory submissions.

References

  • ResolveMass Laboratories Inc. (2025, December 12). Nitrosamine Degradation Pathways.
  • U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration. (2020, November 3). Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs.
  • International Council for Harmonisation. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • U.S. Food and Drug Administration. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs.
  • LinkedIn Post. (2023, June 25). Forced degradation: predicting nitrosamine formation.
  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products.
  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
  • ACS Publications. (2023, July 7). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.
  • U.S. Food and Drug Administration. (2023, April 13). Mitigation studies for nitrosamines in pharmaceutical formulations.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • National Institutes of Health. (n.d.). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations.
  • U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products.
  • FreeThink Technologies. (n.d.). Nitrosamine degradation pathways: In silico knowledge.
  • PSC Biotech. (n.d.). Overview of US FDA guidance: “Control of Nitrosamine Impurities in Human Drugs”.
  • ResolveMass Laboratories Inc. (2025, August 17). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS, -).
  • U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
  • Veeprho. (n.d.). N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7.

Sources

Method

Application Notes and Protocols: A Validated Method for the Quantification of N-Nitroso-N-methyl-DL-phenylalanine (NMPA) in Pharmaceutical Matrices

Introduction: The Imperative for Nitrosamine Control The discovery of N-nitrosamine impurities in several classes of pharmaceutical drugs has necessitated a paradigm shift in quality control and risk assessment within th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Nitrosamine Control

The discovery of N-nitrosamine impurities in several classes of pharmaceutical drugs has necessitated a paradigm shift in quality control and risk assessment within the pharmaceutical industry.[1] Nitrosamines are classified as probable human carcinogens based on extensive animal studies, signifying that long-term exposure above established acceptable intake (AI) levels may elevate the risk of cancer.[2] This has prompted global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to issue stringent guidelines for the detection, mitigation, and control of these impurities in drug substances and products.[3]

N-Nitroso-N-methyl-DL-phenylalanine (NMPA) is a nitrosamine impurity that can potentially form from the nitrosation of N-methyl-DL-phenylalanine, a derivative of the essential amino acid phenylalanine. The formation of NMPA and other nitrosamines is a chemical process involving a nitrosating agent, such as nitrite, reacting with a secondary or tertiary amine under specific conditions, often acidic.[4] This reaction can occur during drug substance synthesis, formulation, or even during storage, making a robust analytical control strategy paramount.

This application note provides a detailed, validated analytical method for the quantification of N-Nitroso-N-methyl-DL-phenylalanine in pharmaceutical matrices. The methodology is grounded in the principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity, making it ideal for trace-level impurity analysis.[5] The protocols and validation parameters outlined herein are designed to align with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in a regulated environment.

Methodology Overview: An LC-MS/MS Approach

The quantification of NMPA at trace levels demands an analytical technique with exceptional sensitivity and selectivity to overcome the challenges posed by complex pharmaceutical matrices. LC-MS/MS is the technology of choice for this application.[6] The method described herein utilizes a triple quadrupole mass spectrometer, which provides a high degree of certainty in identification and quantification through Multiple Reaction Monitoring (MRM).

The Rationale Behind Key Experimental Choices
  • Chromatography: Reversed-phase chromatography using a C18 stationary phase is selected for its versatility and proven efficacy in separating a wide range of small molecules, including nitrosamines. The use of a gradient elution with a mobile phase consisting of water and methanol, both with a formic acid modifier, ensures good peak shape and resolution of NMPA from potential matrix interferences. Formic acid aids in the protonation of the analyte, enhancing its ionization efficiency in the mass spectrometer source.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often a suitable choice for the analysis of nitrosamines. However, Electrospray Ionization (ESI) in positive mode is also highly effective and is selected for this method due to its broad applicability and sensitivity for polar compounds like NMPA.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is crucial for differentiating NMPA from other co-eluting compounds that may have the same mass-to-charge ratio (isobaric interference). By selecting a specific precursor ion (the protonated molecule of NMPA) and monitoring for a characteristic product ion after fragmentation, a highly specific and sensitive quantification is achieved.

Diagram of the Analytical Workflow

Analytical Workflow for NMPA Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Drug Product / API dissolve Dissolution in Diluent sample->dissolve Weigh accurately filter Filtration (0.22 µm) dissolve->filter Vortex & Sonicate lc UHPLC Separation filter->lc Inject into LC System ms Tandem Mass Spectrometry lc->ms Elution integrate Peak Integration ms->integrate Data Acquisition quantify Quantification integrate->quantify Calibration Curve report Reporting quantify->report Compare to Limits

Caption: High-level workflow for the analysis of NMPA.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

1.1. Materials and Reagents:

  • N-Nitroso-N-methyl-DL-phenylalanine (NMPA) reference standard (CAS 41867-08-7)[2][7]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance (API) or drug product for analysis

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Vortex mixer and sonicator

  • Syringe filters (0.22 µm, PVDF or other compatible material)

1.2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of NMPA reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Mix thoroughly. This is the standard stock solution.

    • Expertise & Experience: Methanol is chosen as the primary solvent for the stock solution due to the good solubility of many nitrosamines. This stock solution should be stored in a refrigerator and protected from light to minimize degradation.

1.3. Preparation of Intermediate and Working Standard Solutions:

  • Prepare an intermediate standard solution of 1 µg/mL by diluting the standard stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Prepare a series of working standard solutions for the calibration curve by further diluting the intermediate standard solution. A typical concentration range would be 0.5, 1, 2.5, 5, 10, and 25 ng/mL. The diluent for the working standards should be the same as the sample diluent (e.g., 10:90 methanol:water with 0.1% formic acid).

    • Trustworthiness: The calibration curve should bracket the expected concentration of NMPA in the samples and the limit of quantification (LOQ).

1.4. Preparation of Sample Solution:

  • Accurately weigh a portion of the powdered drug product or API equivalent to 100 mg of the active substance into a suitable container.

  • Add 10.0 mL of the sample diluent (e.g., 10:90 methanol:water with 0.1% formic acid).

  • Vortex for 5 minutes and sonicate for 10 minutes to ensure complete dissolution of NMPA.

  • Centrifuge the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • Causality: The sample concentration may need to be adjusted based on the maximum daily dose of the drug product and the acceptable intake limit for NMPA. The goal is to achieve a detection limit that is well below the regulatory threshold.

Protocol 2: LC-MS/MS Instrumental Method

2.1. LC Parameters:

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 0-1 min: 10% B; 1-8 min: 10-95% B; 8-9 min: 95% B; 9-9.1 min: 95-10% B; 9.1-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.2. MS/MS Parameters:

ParameterRecommended Condition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions Precursor Ion (m/z) : 209.1Product Ion 1 (Quantifier) : 163.1Product Ion 2 (Qualifier) : 132.1
Collision Energy To be optimized for the specific instrument, typically 10-25 eV
  • Authoritative Grounding: The precursor ion of m/z 209.1 corresponds to the [M+H]+ adduct of NMPA (C10H12N2O3, MW: 208.21 g/mol ).[2][7] The product ions should be confirmed by infusing a standard solution of NMPA.

Method Validation Protocol

The analytical method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8]

Diagram of Method Validation Parameters

Method_Validation Validation Method Validation (ICH Q2(R1)) Specificity Linearity Accuracy Precision LOD LOQ Robustness Specificity_desc Ability to assess analyte in the presence of matrix components. Validation:specificity->Specificity_desc Linearity_desc Proportional relationship between concentration and response. Validation:linearity->Linearity_desc Accuracy_desc Closeness of test results to the true value. Validation:accuracy->Accuracy_desc Precision_desc Agreement between a series of measurements. Validation:precision->Precision_desc LOD_desc Lowest amount of analyte that can be detected. Validation:lod->LOD_desc LOQ_desc Lowest amount of analyte that can be quantified with suitable precision and accuracy. Validation:loq->LOQ_desc Robustness_desc Capacity to remain unaffected by small variations in method parameters. Validation:robustness->Robustness_desc

Caption: Key parameters for analytical method validation.

Validation Experiments and Acceptance Criteria
Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank matrix, matrix spiked with NMPA, and NMPA standard.No interfering peaks at the retention time of NMPA in the blank matrix. The peak in the spiked matrix should correspond to the NMPA standard.
Linearity Analyze at least five concentrations of NMPA spanning the expected range. Perform linear regression analysis of peak area versus concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the matrix.The mean recovery should be within 80-120% for each concentration level.
Precision Repeatability (Intra-day): Analyze six replicate samples of the spiked matrix at 100% of the target concentration on the same day.Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions.Typically a S/N ratio of 3:1.
Limit of Quantification (LOQ) Determined based on the S/N ratio of a series of dilute solutions.Typically a S/N ratio of 10:1. The precision and accuracy at the LOQ should meet the acceptance criteria.
Robustness Introduce small, deliberate variations to the method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%).The results should remain within the acceptance criteria for accuracy and precision.
Solution Stability Analyze standard and sample solutions at specified intervals (e.g., 0, 8, 24 hours) under storage conditions.The recovery of NMPA should be within ±10% of the initial value.

Data Presentation and Interpretation

All quantitative data from the validation experiments should be summarized in clear and concise tables. The linearity of the method is demonstrated by the calibration curve, which should be plotted as the peak area response versus the concentration of NMPA. The concentration of NMPA in the test samples is calculated using the equation of the line obtained from the linear regression of the calibration curve.

The final reported value for NMPA in the drug substance or product should be expressed in parts per million (ppm) or ng/mg of the API. This value must then be compared against the acceptable intake (AI) limit established by regulatory authorities.[9]

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of an analytical method for the quantification of N-Nitroso-N-methyl-DL-phenylalanine. The presented LC-MS/MS method offers the required sensitivity, specificity, and reliability to meet the stringent regulatory expectations for the control of nitrosamine impurities in pharmaceutical products. Adherence to the detailed protocols and validation procedures will ensure that the method is fit for its intended purpose, thereby contributing to the safety and quality of medicines.

References

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • U.S. Food and Drug Administration. (2020). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]

  • Veeprho. N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7. [Link]

  • European Medicines Agency. (2023). Nitrosamine impurities. [Link]

  • U.S. Food and Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]

  • ACS Publications. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. [Link]

  • PubMed. (2022). A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, and NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease. [Link]

  • ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • ResearchGate. (2023). Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. [Link]

  • U.S. Food and Drug Administration. (2021). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • PubMed. (2021). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration. [Link]

  • Taiwan Food and Drug Administration. (2020). Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). [Link]

  • Office of Scientific and Technical Information. (1974). Mass Spectra of N-Nitroso Compounds. [Link]

  • ResolveMass Laboratories Inc. (2026). Nitrosamine formation mechanism from Nitrates and Amines. [Link]

  • LabRulez. Nitrosamine impurities analysis solution guide. [Link]

  • Journal of Food and Drug Analysis. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PMDA. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Matrix Effects in LC-MS Analysis of N-Nitroso-N-methyl-DL-phenylalanine

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the liquid chromatography-mass spectromet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Nitroso-N-methyl-DL-phenylalanine. N-nitrosamines are a class of genotoxic impurities that require highly sensitive and accurate quantification to ensure pharmaceutical product safety, and matrix effects are a primary obstacle to achieving reliable results.[1][2] This document provides in-depth, experience-based answers and troubleshooting protocols to help you identify, understand, and mitigate these effects.

Frequently Asked Questions (FAQs)
Q1: What exactly are "matrix effects" in LC-MS analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3] In essence, anything in your sample that isn't your target analyte (N-Nitroso-N-methyl-DL-phenylalanine) or the solvent is part of the matrix. This includes the active pharmaceutical ingredient (API), excipients (like mannitol or lactose), salts, and endogenous biological compounds.[4] These components can either suppress the analyte's signal (ion suppression), which is more common, or enhance it (ion enhancement), leading to inaccurate and unreliable quantitative results.[5][6] This phenomenon is a major concern in quantitative LC-MS because it can compromise accuracy, precision, and sensitivity.[7]

Q2: Why is the analysis of N-Nitroso-N-methyl-DL-phenylalanine particularly susceptible to matrix effects?

A: The analysis is challenging for two primary reasons:

  • Trace-Level Detection: Regulatory bodies like the FDA require the detection and control of nitrosamine impurities at very low levels (ppb or ng/mL).[8] At these concentrations, the analyte signal is small and can be easily overwhelmed by even minor ion suppression from matrix components.

  • Complex Sample Matrices: N-Nitroso-N-methyl-DL-phenylalanine is often analyzed in complex matrices such as drug products or biological fluids. The main drug substance (API) is present at a concentration millions of times higher than the nitrosamine impurity. If the API or formulation excipients co-elute with the nitrosamine, they can cause significant ion suppression.[4] The chemical properties of N-Nitroso-N-methyl-DL-phenylalanine, being a derivative of the nonpolar amino acid phenylalanine, dictate its chromatographic behavior and potential for co-elution with other matrix components.[9][10]

Q3: How can I definitively determine if my analysis is suffering from matrix effects?

A: The most reliable method is to perform a quantitative post-extraction spike experiment.[3][5] This involves comparing the peak response of an analyte spiked into a solvent against the response of the same amount of analyte spiked into a pre-extracted blank matrix sample. A significant difference in response indicates the presence of matrix effects. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

The Matrix Effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solvent) * 100

See the Experimental Protocols section for a detailed step-by-step guide on how to perform this crucial diagnostic test.

Q4: What are the primary strategies to overcome matrix effects?

A: There is no single solution; a multi-faceted approach is often required. The main strategies fall into three categories:[5][7]

  • Improve Sample Preparation: The goal is to remove interfering matrix components before injection. Techniques range from simple "dilute-and-shoot" to more complex methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is often highly effective at producing cleaner extracts.[11]

  • Optimize Chromatography: Adjusting the chromatographic method to achieve separation between your analyte and the interfering matrix components is a powerful strategy. This can involve changing the column chemistry (e.g., from C18 to biphenyl), modifying the mobile phase pH, or adjusting the gradient profile to shift the elution of interfering peaks away from the analyte peak.[11]

  • Compensate with Calibration Strategies: When matrix effects cannot be eliminated, their impact can be corrected for. The two gold-standard approaches are:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the preferred method. A SIL-IS (e.g., containing ¹³C or ¹⁵N) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[3][6] By using the peak area ratio of the analyte to the SIL-IS, the matrix effect is effectively cancelled out.[12]

    • Method of Standard Additions: This method is invaluable when a suitable SIL-IS is not available. It involves adding known amounts of the analyte standard to aliquots of the actual sample, creating a calibration curve within the sample's own matrix.[13][14] This inherently corrects for matrix effects and recovery losses.[13]

In-Depth Troubleshooting Guides
Problem: I have poor sensitivity and suspect ion suppression. What are the causes and how do I troubleshoot it?

A: Poor sensitivity, characterized by a low signal-to-noise ratio or failure to meet the required limit of quantification (LOQ), is a classic symptom of ion suppression.

Causality: In electrospray ionization (ESI), which is commonly used for nitrosamine analysis, ions are formed from charged droplets.[6] If a high concentration of matrix components co-elutes with your analyte, they compete for the limited surface area of the droplet and for the available charge. This competition reduces the efficiency of the ionization process for your analyte, leading to a suppressed signal in the mass spectrometer.

IonSuppressionWorkflow start Start: Poor Sensitivity / Suspected Ion Suppression q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 use_sil Action: Implement a co-eluting SIL-IS. This is the most robust solution to compensate for suppression. q1->use_sil No q2 Is the analyte peak chromatographically resolved from the main API peak and other major matrix components? q1->q2 Yes end End: Issue Mitigated use_sil->end optimize_lc Action: Optimize Chromatography 1. Modify gradient to increase separation. 2. Test alternative column chemistry (e.g., Biphenyl). 3. Adjust mobile phase pH. q2->optimize_lc No q3 How extensive is the sample preparation? q2->q3 Yes optimize_lc->end enhance_sp Action: Improve Sample Cleanup 1. Implement SPE (Solid-Phase Extraction). 2. Use a more selective SPE phase (e.g., mixed-mode). 3. Evaluate LLE (Liquid-Liquid Extraction). q3->enhance_sp Minimal (e.g., Dilute-and-Shoot) dilute Action: Dilute the Sample Extract If sensitivity allows, dilute the sample to reduce the concentration of interfering matrix components. q3->dilute Sufficient enhance_sp->end switch_ion Action: Evaluate Ionization Source Consider APCI (Atmospheric Pressure Chemical Ionization). It is often less susceptible to matrix effects for small, less polar molecules like some nitrosamines. dilute->switch_ion switch_ion->end

Caption: Troubleshooting Decision Tree for Ion Suppression.

Problem: My quantitative results are inconsistent and inaccurate, even with an internal standard. How can I get reliable data?

A: Inaccurate quantification, even with a standard internal standard (IS), often points to a mismatch between the behavior of the analyte and the IS, or a matrix effect so severe that it overwhelms even corrective measures.

Causality: For an IS to work perfectly, it must behave identically to the analyte during sample preparation and ionization. A non-isotope-labeled (analog) IS may have different extraction recovery and, crucially, may not co-elute perfectly, meaning it doesn't experience the exact same degree of ion suppression. If a SIL-IS is used but the matrix effect is extreme, non-linear detector responses can also lead to inaccuracies.

Solutions for Accurate Quantification:

  • Verify IS Performance: Ensure your IS is a Stable Isotope-Labeled (SIL) version of N-Nitroso-N-methyl-DL-phenylalanine.[3][12] Deuterium or ¹³C/¹⁵N labeled standards are common.[15] The SIL-IS should be added to the sample at the very beginning of the sample preparation process to account for both extraction variability and matrix effects.

  • Use Matrix-Matched Calibrators: If you have access to a blank matrix (e.g., a drug formulation without the API, or control plasma), prepare your calibration standards in this matrix. This ensures that your calibrators experience the same matrix effects as your unknown samples, leading to more accurate results.[11]

  • Implement the Method of Standard Additions: This is the ultimate problem-solver when a blank matrix is not available or when the matrix effect varies significantly between different sample lots.[14][16] By creating the calibration curve within each unique sample, you get the most accurate quantification possible, as it corrects for all sample-specific interferences.[13]

StrategyWhen to UseProsCons
Stable Isotope-Labeled IS Always , if available. This should be the default.The most effective and efficient way to compensate for matrix effects and extraction variability.[6]Can be expensive; synthesis may be difficult for novel nitrosamines.[17]
Matrix-Matched Calibration When a representative blank matrix is available and consistent.Highly accurate; directly accounts for matrix effects in the calibration curve.Requires a true blank matrix, which is often unavailable; matrix may vary between lots.
Method of Standard Additions When a SIL-IS is unavailable, the matrix is complex/variable, or for confirmatory analysis.The most accurate method for complex samples as it uses the sample as its own matrix.[13][14] Corrects for both matrix effects and recovery.[13]More laborious and time-consuming as it requires multiple preparations and injections per sample.[14]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for N-Nitroso-N-methyl-DL-phenylalanine in your specific sample matrix.

Methodology:

  • Prepare Blank Matrix Extract: Process a sample that does not contain the analyte (a placebo formulation or control biological fluid) using your final, validated sample preparation method. This is your "Matrix Extract".

  • Prepare Two Solution Sets:

    • Set A (Neat Solvent): Spike a known amount of N-Nitroso-N-methyl-DL-phenylalanine standard into a clean solvent mixture identical to your final sample extract solvent.

    • Set B (Post-Spiked Matrix): Take an aliquot of the "Matrix Extract" from Step 1 and spike it with the exact same amount of N-Nitroso-N-methyl-DL-phenylalanine standard as in Set A.

  • Analyze: Inject both solutions (at least n=3 for each) into the LC-MS system and record the peak areas for the analyte.

  • Calculate Matrix Effect:

    • Calculate the average peak area for Set A (Area_Neat) and Set B (Area_Matrix).

    • Use the formula: ME (%) = (Area_Matrix / Area_Neat) * 100

  • Interpret Results:

    • ME ≈ 100%: Negligible matrix effect.

    • ME < 80%: Significant ion suppression.

    • ME > 120%: Significant ion enhancement.

This self-validating system directly compares the analyte's response in the presence and absence of the matrix, providing an unambiguous measure of the matrix effect.

Protocol 2: Accurate Quantification using the Method of Standard Additions

Objective: To determine the precise concentration of N-Nitroso-N-methyl-DL-phenylalanine in a sample by correcting for all matrix-related interferences and recovery losses.

StandardAdditionWorkflow start Start: Unknown Sample (Vx) split Divide sample into at least 4 equal aliquots (V0) start->split spike0 Aliquot 1: Add 0 µL standard (unspiked) split->spike0 spike1 Aliquot 2: Add known amount of standard (C1) split->spike1 spike2 Aliquot 3: Add known amount of standard (C2) split->spike2 spike3 Aliquot 4: Add known amount of standard (C3) split->spike3 process Process all aliquots using the identical sample preparation method spike0->process spike1->process spike2->process spike3->process analyze Analyze all processed samples by LC-MS and record peak areas (A0, A1, A2, A3) process->analyze plot Plot Peak Area (y-axis) vs. Added Concentration (x-axis) analyze->plot regress Perform linear regression to get the equation y = mx + b plot->regress extrapolate Extrapolate the line to the x-intercept (where y=0) regress->extrapolate result The absolute value of the x-intercept is the original concentration of the analyte in the sample. extrapolate->result

Caption: Experimental Workflow for the Method of Standard Additions.

Methodology:

  • Sample Aliquoting: Divide your unknown sample into a minimum of four equal aliquots.

  • Spiking:

    • Aliquot 1: Leave unspiked (this is your zero point).

    • Aliquot 2, 3, 4: Spike with increasing, known concentrations of N-Nitroso-N-methyl-DL-phenylalanine standard. A good starting point is to add amounts expected to be 0.5x, 1.0x, and 2.0x the estimated concentration in the sample.

  • Sample Preparation: Subject all four aliquots to your complete sample preparation procedure (e.g., extraction, filtration). This ensures the added standard experiences the same potential losses as the native analyte.[13]

  • LC-MS Analysis: Analyze all prepared samples and record the analyte peak areas.

  • Data Analysis:

    • Create a plot with the "Added Concentration" on the x-axis and the corresponding "Instrument Response (Peak Area)" on the y-axis.

    • Perform a linear regression on the data points. The resulting equation will be in the form y = mx + b.

    • Determine the x-intercept by setting y=0 and solving for x: x = -b/m.

    • The absolute value of this x-intercept is the original concentration of N-Nitroso-N-methyl-DL-phenylalanine in your sample.[18]

This protocol is self-validating because the linearity of the plotted curve (R² > 0.99) confirms that the response is proportional to concentration within the sample matrix, validating the accuracy of the extrapolated result.

References
  • Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. (2025). ACS Publications. [Link]

  • Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. (n.d.). ResearchGate. [Link]

  • Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (2024). U.S. Food and Drug Administration (FDA). [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health (NIH). [Link]

  • Nitrosamine internal standards - what should be taken into consideration? (2025). Nitrosamines Exchange. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Institutes of Health (NIH). [Link]

  • Understanding the Standard Addition Method in Quantitative Analysis. (2024). Welch Lab. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). (2020). Taiwan Food and Drug Administration. [Link]

  • FDA extends deadline for nitrosamine testing submissions. (2025). RAPS. [Link]

  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Pharmaceutical Sciences and Research. [Link]

  • Fully automated standard addition method for the quantification of 29 polar pesticide metabolites in different water bodies using LC-MS/MS. (2013). PubMed. [Link]

  • Simultaneous determination of genotoxic nitrosamine impurities in sitagliptin/metformin combination tablets. (2025). ResearchGate. [Link]

  • Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control. (n.d.). PubMed. [Link]

  • FDA: Updated Guidance for Nitrosamines. (2024). ECA Academy. [Link]

  • Standard Additions. (n.d.). Separation Science. [Link]

  • N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7. (n.d.). Veeprho. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Royal Society of Chemistry. [Link]

  • Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. (2022). MDPI. [Link]

  • Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS. (2025). ResearchGate. [Link]

  • How to circumvent matrix effect in confirmatory testing. (2024). Nitrosamines Exchange. [Link]

  • N-nitroso-N-phenylalanine. (n.d.). National Institutes of Health (NIH). [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2025). National Institutes of Health (NIH). [Link]

  • Overview of US FDA guidance: “Control of Nitrosamine Impurities in Human Drugs”. (n.d.). Waters Corporation. [Link]

  • Glyphosate - Wikipedia. (n.d.). Wikipedia. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). Chromatography Online. [Link]

Sources

Optimization

Technical Support Center: Improving Sensitivity for N-Nitroso-N-methyl-DL-phenylalanine (NMPA) Detection

Welcome to the technical support center dedicated to the sensitive and robust detection of N-Nitroso-N-methyl-DL-phenylalanine (NMPA). The emergence of nitrosamine impurities, including Nitrosamine Drug Substance-Related...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the sensitive and robust detection of N-Nitroso-N-methyl-DL-phenylalanine (NMPA). The emergence of nitrosamine impurities, including Nitrosamine Drug Substance-Related Impurities (NDSRIs) like NMPA, in pharmaceuticals has presented a significant analytical challenge.[1][2] Due to their classification as probable or possible human carcinogens, regulatory bodies like the U.S. FDA have established stringent acceptable intake (AI) limits, often in the nanogram-per-day range.[3][4][5] Achieving the required levels of sensitivity and selectivity is paramount for ensuring drug safety and regulatory compliance.[1]

This guide is structured as a series of questions and answers to directly address common issues encountered in the lab. We will explore the causality behind experimental choices, providing field-proven insights to help you troubleshoot and optimize your analytical methods.

Section 1: Frequently Asked Questions (FAQs)
Q1: Why is NMPA detection so challenging?

A1: The primary challenge lies in quantifying ultra-trace levels of NMPA within a complex sample matrix, which typically contains high concentrations of the active pharmaceutical ingredient (API) and various excipients.[6] Several factors contribute to this difficulty:

  • Low Regulatory Limits: Acceptable Intake (AI) limits for nitrosamines are exceptionally low, demanding analytical methods with very low limits of detection (LOD) and quantitation (LOQ).[7][8] The method's LOQ must be at or below the level required to demonstrate control of the impurity.[9]

  • Matrix Effects: Co-eluting components from the drug product matrix can interfere with the ionization of NMPA in the mass spectrometer source, a phenomenon known as ion suppression or enhancement.[6] This can lead to inaccurate and unreliable quantification.[2]

  • Physicochemical Properties: NMPA is a non-volatile N-nitrosoamino acid.[10] This makes it well-suited for Liquid Chromatography-Mass Spectrometry (LC-MS), but direct analysis by Gas Chromatography (GC) is not feasible without a derivatization step to increase its volatility.[11]

  • Analyte Stability: Like many nitrosamines, NMPA can be susceptible to degradation, particularly under UV light, which requires careful sample handling.[12]

Q2: What is the most suitable analytical technique for NMPA analysis?

A2: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely adopted and recommended technique for NMPA and other non-volatile nitrosamines.[7][13] Its high sensitivity and selectivity allow for the detection of trace-level impurities in complex matrices. High-Resolution Mass Spectrometry (LC-HRMS) is also a powerful tool, offering excellent selectivity that can help differentiate nitrosamine impurities from other components.[14] While GC-MS can be used, it requires a chemical derivatization step, which adds complexity to the sample preparation workflow.[3]

Q3: What are the current regulatory expectations for NMPA control?

A3: Regulatory agencies like the U.S. FDA and EMA require drug manufacturers to perform risk assessments to evaluate the potential for nitrosamine impurities in their products.[15] If a risk is identified, confirmatory testing using a validated analytical method is required.[16] The FDA provides guidance on recommended AI limits for various nitrosamines and a framework for determining limits for new or unlisted impurities like many NDSRIs.[8][17] The analytical methods used must be appropriately validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[16]

Section 2: Troubleshooting Guide: Sample Preparation

Effective sample preparation is the most critical factor in achieving high sensitivity. Its goal is to isolate NMPA from the matrix, concentrate it, and present it in a clean solution for analysis, thereby minimizing matrix effects and maximizing instrument response.[18]

Q4: My analyte recovery is low and inconsistent after sample preparation. How can I improve it?

A4: Low and variable recovery points to suboptimal extraction or analyte loss. Here’s a systematic approach to troubleshoot:

  • Optimize Sample Dissolution: Ensure the initial sample solvent completely dissolves both the drug product and NMPA. For solid dosage forms, start by grinding the tablets into a fine powder to maximize the surface area for extraction.[18] Using mechanical shakers or vortex mixers ensures thorough and consistent mixing.[18]

  • Re-evaluate Extraction Solvent: The polarity of the extraction solvent must be well-matched to NMPA. Since NMPA is a relatively polar molecule, aqueous solutions, often buffered or containing organic modifiers like methanol or acetonitrile, are good starting points.

  • Refine Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique but requires careful optimization.

    • Sorbent Choice: For a polar analyte like NMPA, a polymeric reversed-phase or a mixed-mode sorbent can be effective.

    • pH Control: The pH of the sample load solution is critical. Adjusting the pH to ensure NMPA is in a neutral state can improve its retention on reversed-phase sorbents.

    • Wash Step: The wash solvent should be strong enough to remove matrix interferences but weak enough to leave NMPA bound to the sorbent.

    • Elution Step: The elution solvent must be strong enough to fully desorb NMPA. A small, concentrated elution volume is key to high sensitivity.

  • Consider Liquid-Liquid Extraction (LLE): LLE can be an effective alternative to SPE.[13] The choice of extraction solvent and pH of the aqueous phase are the most important parameters to optimize for partitioning NMPA into the organic phase while leaving interferences behind.

  • Use an Internal Standard: Incorporating a stable isotope-labeled (SIL) internal standard for NMPA at the very beginning of the sample preparation process is the best way to correct for recovery losses and variability.

Q5: I suspect matrix effects are suppressing my NMPA signal in LC-MS. How do I confirm this and mitigate it?

A5: Ion suppression is a common challenge where matrix components co-eluting with the analyte compete for ionization in the MS source, reducing the analyte's signal.[6]

Confirmation: The standard method to diagnose matrix effects is a post-column infusion experiment .

  • Continuously infuse a standard solution of NMPA into the LC flow after the analytical column.

  • Inject a blank matrix extract (a prepared sample from a drug product known to be free of NMPA).

  • Monitor the NMPA signal. If the baseline signal drops at the retention time where NMPA would normally elute, it confirms the presence of ion-suppressing matrix components at that time point.

Mitigation Strategies:

  • Improve Chromatographic Separation: The most effective strategy is to adjust your LC method so that NMPA no longer co-elutes with the interfering species.[6] Try a different stationary phase (e.g., a pentafluorophenyl (F5) column) or modify the mobile phase gradient.[19]

  • Enhance Sample Cleanup: If chromatographic changes are insufficient, improve your sample preparation. Use a more selective SPE sorbent or add an orthogonal cleanup step (e.g., LLE followed by SPE).

  • Sample Dilution: A simple approach is to dilute the final extract. This dilutes the matrix components along with the analyte, but often the reduction in ion suppression results in a net signal gain.

  • Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

Section 3: Troubleshooting Guide: Chromatography & Mass Spectrometry
Q6: My chromatographic peak for NMPA is broad or shows tailing. How does this affect sensitivity and how can I fix it?

A6: Poor peak shape directly impacts sensitivity. A broad peak is lower in height, which makes it harder to distinguish from baseline noise, leading to a higher LOQ. It also reduces resolution from nearby interfering peaks.

Causes and Solutions:

  • Column Overload: Injecting too much sample mass can cause peak fronting or tailing. Try reducing the injection volume or diluting the sample.

  • Mismatched Injection Solvent: The injection solvent should be weaker than the initial mobile phase to ensure good peak focusing at the head of the column. Dissolving the final extract in the initial mobile phase is ideal.

  • Secondary Interactions: The acidic nature of NMPA can lead to interactions with active sites on the column or in the flow path.

    • Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. This suppresses the ionization of the carboxylic acid group on NMPA, leading to better peak shape on reversed-phase columns.[20][21]

    • Column Choice: Use a high-quality, end-capped column known for low silanol activity.

  • Column Degradation: If performance degrades over time, the column may be fouled or voided. Try flushing it according to the manufacturer's instructions or replace it.

Q7: How do I select and optimize MS/MS parameters for maximum NMPA sensitivity?

A7: For tandem mass spectrometry (MS/MS), sensitivity is driven by the efficiency of ion generation, precursor selection, and fragmentation.

  • Tune the Instrument: Always begin by tuning and calibrating the mass spectrometer according to the manufacturer's recommendations to ensure it is performing optimally.

  • Optimize Source Parameters: The ESI source settings (e.g., capillary voltage, gas flows, temperature) have a major impact on signal intensity. Optimize these by infusing an NMPA standard and adjusting parameters to maximize the signal of the precursor ion.

  • Precursor Ion Selection: In positive ion mode, NMPA will typically be detected as the protonated molecule, [M+H]⁺. In negative mode, it would be the deprotonated molecule, [M-H]⁻. Determine which mode provides a more intense and stable signal.

  • Optimize Collision Energy (CE): The CE dictates the fragmentation efficiency. Perform a product ion scan while varying the CE to find the optimal energy that produces the most intense and stable fragment ions (products).

  • Select MRM Transitions: Choose at least two Multiple Reaction Monitoring (MRM) transitions (precursor → product ion) for each analyte.

    • Quantifier: The most intense and stable transition should be used for quantification.

    • Qualifier: A second transition is used for confirmation. The ratio of the quantifier to qualifier peak areas should be consistent between standards and samples. This provides a high degree of specificity.[9]

Parameter Recommendation for NMPA Analysis Rationale
Technique LC-MS/MS or LC-HRMSProvides the best combination of sensitivity and selectivity for trace-level analysis.[7]
Ionization Mode Electrospray Ionization (ESI)Generally effective for polar, non-volatile compounds like N-nitrosoamino acids.
Mobile Phase Water/Organic (MeOH or ACN) with 0.1% Formic AcidThe acid promotes protonation for positive ion mode ([M+H]⁺) and improves peak shape.[21]
Column C18 or PFP (F5)A high-quality reversed-phase column is a good starting point. PFP columns offer alternative selectivity.[19]
Internal Standard Stable Isotope-Labeled NMPA (e.g., NMPA-d₃)The gold standard for compensating for matrix effects and variability in sample prep and injection.[21]
Section 4: Advanced Technique: Improving Sensitivity with Derivatization for GC-MS
Q8: I have a GC-MS system and want to analyze for NMPA. How can derivatization help improve sensitivity?

A8: Derivatization is a chemical reaction used to convert an analyte into a product with properties that are more suitable for a given analytical technique.[11] For GC-MS analysis of NMPA, derivatization is essential to make the polar, non-volatile N-nitrosoamino acid volatile enough to pass through the GC column.[11]

Benefits of Derivatization:

  • Increased Volatility: This is the primary goal for GC analysis.

  • Improved Chromatographic Behavior: Derivatives often exhibit sharper, more symmetrical peaks.[22]

  • Enhanced Sensitivity: Many derivatizing agents contain electrophoric groups (e.g., fluorine atoms) that can significantly enhance the response in certain detectors, or they can produce characteristic high-mass fragments in MS, moving them away from low-mass background noise.[22]

A common approach involves esterification of the carboxylic acid group. For example, using reagents like pentafluorobenzyl bromide (PFBBr) can create a derivative that is both volatile and highly responsive to electron capture detection or produces characteristic mass fragments.[23][24]

Section 5: Protocols & Workflows
Experimental Protocol 1: SPE Cleanup for NMPA from a Drug Product

This is a generic starting protocol and must be optimized for your specific drug product matrix.

  • Sample Preparation: a. Weigh an amount of powdered drug product equivalent to the desired dose and transfer to a centrifuge tube. b. Add a known volume of extraction solvent (e.g., 5 mL of 1% formic acid in 50:50 methanol:water).[20] c. Add the internal standard solution. d. Vortex for 20 minutes, then centrifuge at 10,000 rpm for 10 minutes to pellet excipients.[20]

  • SPE Cartridge Conditioning: a. Condition a polymeric SPE cartridge (e.g., 60 mg) by passing 2 mL of methanol followed by 2 mL of water. Do not let the cartridge go dry.

  • Sample Loading: a. Load the supernatant from step 1d onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: a. Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: a. Elute the NMPA with 2 mL of methanol into a clean collection tube.

  • Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase. Vortex to dissolve. c. Transfer to an autosampler vial for LC-MS analysis. Use amber vials to protect from light.[12]

Workflow & Troubleshooting Diagrams

The following diagrams illustrate a typical analytical workflow and a decision tree for troubleshooting sensitivity issues.

NMPA_Analysis_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Review Sample 1. Weigh Sample & Add Internal Std Extract 2. Extract/Dissolve (Vortex/Sonicate) Sample->Extract Cleanup 3. Cleanup (SPE / LLE) Extract->Cleanup Concentrate 4. Evaporate & Reconstitute Cleanup->Concentrate Inject 5. LC-MS/MS Injection Concentrate->Inject Acquire 6. Data Acquisition (MRM Mode) Inject->Acquire Integrate 7. Integrate Peaks Acquire->Integrate Quantify 8. Quantify vs. Calibration Curve Integrate->Quantify Report 9. Report Result Quantify->Report

Caption: High-level workflow for NMPA analysis.

Troubleshooting_Sensitivity Start Low or No NMPA Signal SST_Check Is System Suitability (SST) Passing? Start->SST_Check SST_Fail Troubleshoot Instrument SST_Check->SST_Fail No Matrix_Check Evaluate Matrix Effects (Post-Column Infusion) SST_Check->Matrix_Check Yes SST_Fail_Actions Check MS Tune Check LC Plumbing Inject pure standard SST_Fail->SST_Fail_Actions Matrix_Present Matrix Effects Confirmed Matrix_Check->Matrix_Present Yes Recovery_Check Evaluate Analyte Recovery Matrix_Check->Recovery_Check No Matrix_Actions Improve Sample Cleanup (SPE) Improve Chromatography Dilute Sample Matrix_Present->Matrix_Actions Recovery_Actions Optimize Extraction Solvent Optimize SPE Method Check Analyte Stability Recovery_Check->Recovery_Actions

Caption: Decision tree for troubleshooting low sensitivity.

References
  • Agilent. (2025, June 5). Emerging Trends in Nitrosamine Analysis for Pharma.
  • U.S. Food and Drug Administration. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.gov.
  • IARC Working Group on the Analysis and Formation of N-Nitroso Compounds. (2025, August 6). Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids.
  • ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
  • Tsikas, D. (2000). Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. Analytical Chemistry, 72(17), 4064-72.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. World Journal of Pharmaceutical Research.
  • Thermo Fisher Scientific. An automated sample preparation workflow for the analysis of nitrosamines in metformin.
  • Sigma-Aldrich. Improving Sensitivity and Throughput in Bio-Analytical Sample Prep.
  • ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
  • National Institutes of Health.
  • Sigma-Aldrich.
  • PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
  • Veeprho. N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7.
  • Kubacki, S. J., Havery, D. C., & Fazio, T. (1984). Nonvolatile N-nitrosamine investigations: methods for the determination of N-nitrosoamino acids and preliminary results of the development of a method for the determination of N-nitrosodipeptides N-terminal in proline.
  • National Institutes of Health.
  • U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs. FDA.gov.
  • U.S. Food and Drug Administration. CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.gov.
  • The Analytical Scientist. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, September 8).
  • Wang, X., et al. (2025, August 7). Derivatization Method for Determination of Nitrosamines by GC–MS.
  • PubMed. (2025, June 10).
  • Foley & Lardner LLP. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs.
  • Thermo Fisher Scientific. AN001657: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p.
  • ResolveMass. (2025, November 22).
  • National Institutes of Health. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PubMed Central.
  • ResearchGate. (2025, December 12).
  • U.S. Food and Drug Administration. Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry. FDA.gov.
  • Pharmaceutical Technology. (2025, April 4).
  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
  • ResearchGate. (2025, August 10). Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan.
  • Journal of Pharmaceutical Research. (2025, February 3).
  • Royal Society of Chemistry. (2024, September 6). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods.
  • Shimadzu. UFMS Approach For Nitrosamine Analysis In Medicinal Drugs.

Sources

Troubleshooting

Technical Support Center: Quantification of N-Nitroso-N-methyl-DL-phenylalanine (NMPA)

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the quantification of N-Nitroso-N-methyl-DL-phenylalanine (NMPA). This resource is designed to provide y...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the quantification of N-Nitroso-N-methyl-DL-phenylalanine (NMPA). This resource is designed to provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the analysis of this critical nitrosamine impurity. As your Senior Application Scientist, I will guide you through the intricacies of reducing background noise and achieving accurate and reproducible quantification of NMPA.

Understanding the Challenge: The Nature of NMPA and Background Noise

N-Nitroso-N-methyl-DL-phenylalanine (NMPA) is a nitrosamine impurity that can form in pharmaceutical products containing active pharmaceutical ingredients (APIs) with a secondary amine moiety, such as phenylalanine.[1] Given that nitrosamines are classified as probable human carcinogens, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent acceptable intake (AI) limits for these impurities in drug products.[2][3] This necessitates the use of highly sensitive and selective analytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to detect and quantify NMPA at trace levels.

However, the quantification of NMPA is often plagued by high background noise, which can significantly impact the accuracy, precision, and limit of detection (LOD) of the analytical method. This background noise can originate from various sources, including the sample matrix, contaminated reagents and solvents, and the LC-MS/MS system itself.

This guide will provide a systematic approach to identifying and mitigating these sources of background noise, enabling you to develop a robust and reliable method for NMPA quantification.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during NMPA analysis in a question-and-answer format, providing both explanations and actionable solutions.

Sample Preparation

Q1: I'm observing a high, noisy baseline in my chromatograms even in blank injections. What are the likely sources and how can I reduce it?

A1: A high, noisy baseline in blank injections points to contamination within your analytical system. Here’s a systematic troubleshooting approach:

  • Mobile Phase Contamination:

    • Cause: Impurities in your solvents (water, methanol, acetonitrile) or additives (formic acid, ammonium formate) can contribute to background noise. Amines are common contaminants in solvents and can lead to in-source nitrosamine formation.

    • Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases through a 0.22 µm filter before use. Consider using an in-line filter between the pump and the injector.

  • LC System Contamination:

    • Cause: Residual NMPA or other contaminants can accumulate in the injector, tubing, column, and ion source.

    • Solution: Implement a rigorous cleaning protocol for your LC system. Flush the entire system with a strong solvent mixture (e.g., 50:50 isopropanol:water) followed by your initial mobile phase conditions. If contamination persists, systematically clean or replace components, starting with the injector and sample loop.

  • Carryover:

    • Cause: NMPA from a high-concentration sample can adsorb to surfaces in the autosampler and be injected in subsequent runs.

    • Solution: Optimize your needle wash procedure. Use a wash solvent that effectively solubilizes NMPA and is stronger than your mobile phase. A multi-solvent wash (e.g., a sequence of strong organic solvent, followed by the initial mobile phase) is often more effective. Injecting blanks after high-concentration samples can help assess and mitigate carryover.

Q2: My NMPA peak is showing significant ion suppression, leading to poor sensitivity and reproducibility. How can I mitigate this matrix effect?

A2: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, reducing its signal intensity.[4][5] Here’s how to address it:

  • Improve Chromatographic Separation:

    • Cause: Co-elution of matrix components with NMPA is a primary cause of ion suppression.

    • Solution: Optimize your chromatographic method to separate NMPA from the bulk of the matrix. This can be achieved by:

      • Gradient Optimization: Adjust the gradient slope to better resolve NMPA from interfering peaks.

      • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

      • Diverter Valve: If your system is equipped with a diverter valve, you can divert the highly concentrated, early-eluting matrix components to waste, preventing them from entering the ion source.

  • Enhance Sample Preparation:

    • Cause: Insufficient removal of matrix components during sample preparation leads to their presence in the final extract.

    • Solution: Implement a more effective sample cleanup strategy.

      • Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering matrix components.[4] For NMPA, a mixed-mode cation exchange (MCX) or a polymeric reversed-phase sorbent can be effective. A systematic comparison of different SPE cartridges is recommended to find the optimal one for your specific matrix.[6]

      • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate NMPA from the sample matrix. The choice of extraction solvent is critical and should be optimized for NMPA recovery and matrix removal.

  • Dilution:

    • Cause: High concentrations of matrix components can overwhelm the ion source.

    • Solution: A simple yet effective approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. However, ensure that after dilution, the NMPA concentration remains above the method's limit of quantification (LOQ).

LC-MS/MS Method Parameters

Q3: I am not sure which MRM transitions to use for NMPA and how to optimize them. Can you provide guidance?

A3: Multiple Reaction Monitoring (MRM) is essential for achieving the selectivity and sensitivity required for trace-level quantification. The process involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) and one or more product ions.

  • Recommended MRM Transitions: Based on the molecular weight of NMPA (208.21 g/mol ), the protonated molecule [M+H]⁺ will have an m/z of 209.2. Common product ions are generated through the fragmentation of the precursor ion in the collision cell. While optimal transitions should be determined empirically, here are some commonly used and theoretically sound transitions to start with:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
N-Nitroso-N-methyl-DL-phenylalanine (NMPA)209.2163.191.1
  • Optimization of MS Parameters:

    • Infusion: The most effective way to optimize MS parameters is by infusing a standard solution of NMPA directly into the mass spectrometer. This allows for the systematic optimization of the following:

      • Declustering Potential (DP): This voltage helps to desolvate the ions entering the mass spectrometer. An optimal DP maximizes the precursor ion signal.[7][8]

      • Collision Energy (CE): This is the energy applied in the collision cell to fragment the precursor ion. The CE should be optimized to maximize the signal of the desired product ions.[7][8]

      • Collision Cell Exit Potential (CXP): This voltage helps to focus and transmit the product ions from the collision cell to the third quadrupole.[8][9]

    • Source Parameters: The ion source parameters, such as nebulizer gas, heater gas, and ion spray voltage, should also be optimized to ensure efficient ionization of NMPA.

Q4: My signal-to-noise ratio for NMPA is still low, even after optimizing my MRM transitions. What else can I do?

A4: A low signal-to-noise (S/N) ratio can be due to either a weak signal or high noise. Here are some strategies to improve it:

  • Mobile Phase Additives:

    • Cause: The composition of the mobile phase can significantly impact the ionization efficiency of NMPA.

    • Solution: The choice and concentration of mobile phase additives are critical.

      • Acidic Modifiers: Formic acid (0.1%) is a common additive in reversed-phase chromatography that promotes protonation in positive ion mode.[10]

      • Buffers: Ammonium formate or ammonium acetate can also be used to control the pH and improve peak shape. However, be mindful that high salt concentrations can lead to ion suppression.

  • Ionization Source:

    • Cause: While Electrospray Ionization (ESI) is commonly used, for some nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) can provide better sensitivity and reduced matrix effects.[11]

    • Solution: If your instrument has an interchangeable ion source, it is worthwhile to compare the performance of ESI and APCI for NMPA analysis in your specific matrix.

  • Instrument Maintenance:

    • Cause: A dirty ion source or mass spectrometer can lead to a significant loss in sensitivity.

    • Solution: Regular cleaning of the ion source, including the capillary and skimmer, is crucial. Follow the manufacturer's recommendations for instrument maintenance.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical NMPA quantification workflow.

Protocol 1: Sample Preparation of Pharmaceutical Tablets for NMPA Analysis

This protocol provides a general procedure for the extraction of NMPA from a solid dosage form. Optimization will be required based on the specific tablet formulation.

  • Tablet Homogenization:

    • Accurately weigh a representative number of tablets (e.g., 10-20) and calculate the average tablet weight.

    • Grind the tablets to a fine, homogeneous powder using a mortar and pestle or a laboratory mill.

  • Extraction:

    • Accurately weigh a portion of the homogenized powder equivalent to a single dose into a centrifuge tube.

    • Add a suitable extraction solvent. A common starting point is methanol or a mixture of methanol and water. The volume should be sufficient to fully dissolve the API and extract the NMPA.

    • Vortex the sample for 1-2 minutes to ensure thorough mixing.

    • Sonicate the sample in a water bath for 15-30 minutes to facilitate extraction.

  • Clarification:

    • Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excipients.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method for NMPA Quantification

This protocol provides a starting point for developing an LC-MS/MS method for NMPA analysis.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol or acetonitrile

  • Gradient:

    • Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) to elute NMPA. A typical run time is 5-15 minutes.

  • Flow Rate: 0.2 - 0.5 mL/min, depending on the column dimensions.

  • Injection Volume: 1 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Parameters:

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: As recommended in Q3.

    • Optimization: Optimize DP, CE, and CXP as described in Q3.

Data Presentation

The following table summarizes typical LC-MS/MS parameters for the analysis of several nitrosamines, including NMPA, to provide a comparative overview.

NitrosaminePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Typical Range)
N-Nitroso-N-methyl-DL-phenylalanine (NMPA) 209.2 163.1 10 - 25
N-Nitrosodimethylamine (NDMA)75.143.115 - 30
N-Nitrosodiethylamine (NDEA)103.143.115 - 30
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)147.1117.110 - 25

Note: The optimal collision energy is instrument-dependent and should be determined empirically.

Visualization of Workflows

The following diagrams illustrate the key workflows in NMPA analysis.

Experimental Workflow for NMPA Quantification

NMPA Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Homogenization Tablet Homogenization Extraction Solvent Extraction Homogenization->Extraction Clarification Centrifugation & Filtration Extraction->Clarification LC_Separation LC Separation Clarification->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting High Background Noise Start High Background Noise Observed Blank_Injection Inject Blank Start->Blank_Injection Noise_in_Blank Noise Persists in Blank? Blank_Injection->Noise_in_Blank System_Contamination Check System Contamination (Mobile Phase, LC System) Noise_in_Blank->System_Contamination Yes Matrix_Effect Investigate Matrix Effects (Ion Suppression) Noise_in_Blank->Matrix_Effect No Clean_System Clean LC System & Use Fresh Mobile Phase System_Contamination->Clean_System Optimize_Sample_Prep Optimize Sample Prep (SPE, LLE, Dilution) Matrix_Effect->Optimize_Sample_Prep Resolved Issue Resolved Clean_System->Resolved Optimize_Sample_Prep->Resolved

Caption: A logical approach to troubleshooting high background noise in NMPA analysis.

Conclusion

Reducing background noise in the quantification of N-Nitroso-N-methyl-DL-phenylalanine is a multi-faceted challenge that requires a systematic and logical approach. By carefully considering each stage of the analytical process, from sample preparation to LC-MS/MS method optimization, researchers can significantly improve the quality and reliability of their data. This guide provides a comprehensive framework for troubleshooting common issues and developing robust analytical methods for NMPA, ultimately ensuring the safety and quality of pharmaceutical products.

References

  • Veeprho. N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7. [Link]

  • Agilent Technologies. Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. [Link]

  • Taiwan Food and Drug Administration. Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). 2020. [Link]

  • Thiele, B., Füllner, K., Stein, N., & Hofmann, D. (2008). Analysis of amino acids without derivatization in barley extracts by LC-MS-MS. ResearchGate. [Link]

  • U.S. Food and Drug Administration. CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]

  • Pérez-Silva, G., & Hein, D. W. (2021). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. ResearchGate. [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. 2023. [Link]

  • Ponnapalli, M., Tandi, M., Sharma, V., Gopal, B., & Sundriyal, S. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

  • García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. PubMed. [Link]

  • U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs. 2023. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Development of Single Validation Method for Detection and Quantification of Six Nitrosamine Impurities in Valsartan by Using Ultra-High Performance Liquid Chromatography with Tandem Quadrupole Mass Spectrometry. 2023. [Link]

  • European Medicines Agency. Nitrosamine impurities. [Link]

  • Gaukler, S. M., & Gaukler, Z. (2016). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. ResearchGate. [Link]

  • Tandi, M., Sharma, V., Gopal, B., & Sundriyal, S. (2024). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • Liang, S. H. (2022). Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. [Link]

  • SCIEX. Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. [Link]

  • Yuan, L., & Ito, T. (2021). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration. PubMed. [Link]

  • Waters Corporation. Nitrosamines Analysis with LC-MS/MS. [Link]

  • Veeprho. N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7. [Link]

  • García-Aparicio, C., & Al-Suod, H. (2021). Nitroso Group Transfer from Substituted N -Methyl- N -nitrosobenzenesulfonamides to Amines. Intrinsic and Apparent Reactivity. ResearchGate. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]

  • Separation Science. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. [Link]

  • Regulations.gov. Table 1. AI Limits for NDMA, NDEA, NMBA, NMPA, NIPEA, and NDIPA in Drug Products. [Link]

  • PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • Agilent Technologies. Rapid and Sensitive Determination of N-Nitrosodiethanolamine in Baby Shampoo. 2012. [Link]

  • Lin, P. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis Zone. [Link]

  • Lahlou, M., & Bouzoubaa, M. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Institutes of Health. [Link]

  • Kim, E. J., & Kim, Y. C. (2018). Formation and inhibition of N-nitrosodiethanolamine in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light. ResearchGate. [Link]

  • Wikipedia. Ion suppression (mass spectrometry). [Link]

  • Taiwan Food and Drug Administration. Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). 2020. [Link]

  • Derangula, V. R., et al. (2018). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. SciSpace. [Link]

  • Acevedo-Perez, J., & Licea-Perez, H. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. National Institutes of Health. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Shimadzu. Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. [Link]

  • Li, Y., et al. (2026). Selection of Specimen Orientations for Hyperspectral Identification of Wild and Cultivated Ophiocordyceps sinensis. MDPI. [Link]

  • Shimadzu. Solutions for Nitrosamine Analysis -common nitrosamines, NDSRIs using LC-MS/MS, GC-MS/MS and LC-HRMS. [Link]

  • Shimadzu. UFMS Approach For Nitrosamine Analysis In Medicinal Drugs. [Link]

  • Phenomenex. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS. 2023. [Link]

  • Naidoo, D. B., & Choonara, Y. E. (2007). The effect of variations in pH and temperature on stability of melatonin in aqueous solution. PubMed. [Link]

  • Shin, H. S., et al. (2013). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. National Institutes of Health. [Link]

  • van der Schoor, S. R., et al. (2005). Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine. PubMed. [Link]

  • Wang, X., et al. (2024). Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. MDPI. [Link]

  • SCIEX. Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). 2023. [Link]

  • PubChem. N-Methyl-N-nitrosoaniline. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-Nitroso-N-methyl-DL-phenylalanine

Welcome to the technical support guide for the synthesis of N-Nitroso-N-methyl-DL-phenylalanine. This document is designed for researchers, scientists, and professionals in drug development who are working with N-nitrosa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-Nitroso-N-methyl-DL-phenylalanine. This document is designed for researchers, scientists, and professionals in drug development who are working with N-nitrosation reactions. Our goal is to provide not just a protocol, but a deep, mechanistic understanding of the synthesis, enabling you to troubleshoot effectively and ensure the integrity of your results. The formation of N-nitrosamines is a significant area of concern in pharmaceutical manufacturing due to their potential carcinogenicity, making controlled and well-understood synthesis paramount for creating analytical standards and conducting toxicological studies.[1][2][3]

Part 1: Core Principles of N-Nitrosation

The synthesis of N-Nitroso-N-methyl-DL-phenylalanine is a classic example of the N-nitrosation of a secondary amine. Understanding the underlying mechanism is critical for controlling the reaction and diagnosing issues. The process hinges on the in situ generation of a potent electrophile, the nitrosonium ion (NO⁺), from a nitrite source under acidic conditions.[4][5]

The key steps are:

  • Activation of Nitrite: Sodium nitrite (NaNO₂) reacts with a strong acid (like HCl) to form nitrous acid (HONO).

  • Formation of the Electrophile: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to generate the highly reactive nitrosonium ion (NO⁺).[3]

  • Nucleophilic Attack: The secondary amine nitrogen of N-methyl-DL-phenylalanine, acting as a nucleophile, attacks the electrophilic nitrosonium ion.

  • Deprotonation: The resulting N-nitrosammonium ion is deprotonated, typically by water, to yield the stable N-nitrosamine product.[3]

The reaction is a delicate balance. The medium must be acidic enough to generate the nitrosonium ion, but not so acidic that the secondary amine starting material is completely protonated, which would render it non-nucleophilic and halt the reaction.

Reaction Mechanism Visualization

G NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO + H⁺ H 2 H⁺ NO_plus NO⁺ (Nitrosonium Ion) HONO->NO_plus + H⁺, -H₂O Amine N-methyl-DL-phenylalanine (R₂NH) H2O H₂O Intermediate N-Nitrosammonium Ion (R₂N(H)NO⁺) Amine->Intermediate Nucleophilic Attack Product N-Nitroso-N-methyl-DL-phenylalanine (R₂N-NO) Intermediate->Product - H⁺

Caption: General mechanism for the N-nitrosation of a secondary amine.

Part 2: Detailed Experimental Protocol

This protocol is a self-validating system with checkpoints to ensure the reaction is proceeding as expected. Extreme caution is required: N-nitrosamines are potent carcinogens, and sodium nitrite is a toxic oxidizing agent.[5][6] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[7]

Materials and Reagents:

Reagent/MaterialSpecification
N-methyl-DL-phenylalanine>98% purity
Sodium Nitrite (NaNO₂)ACS grade or higher
Hydrochloric Acid (HCl)Concentrated (37%)
Dichloromethane (DCM)ACS grade, for extraction
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Deionized WaterHigh purity

Procedure:

  • Starting Material Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of N-methyl-DL-phenylalanine in deionized water and a sufficient amount of 1M HCl to achieve a clear solution with a pH between 2.3 and 2.7.[8]

    • Causality: This step ensures the amino acid is fully dissolved and establishes the optimal acidic environment for the reaction. The pH is critical; studies on amino acid nitrosation show a maximum rate in this range.[8]

  • Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C.

    • Causality: Nitrous acid is unstable and prone to decomposition at higher temperatures.[3] Maintaining a low temperature maximizes its availability for conversion to the nitrosonium ion and minimizes side reactions.

  • Nitrite Solution Preparation: In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water.

  • Slow Addition: Using a dropping funnel, add the sodium nitrite solution to the stirring amino acid solution dropwise over 30-45 minutes.

    • Checkpoint: Monitor the internal temperature closely, ensuring it does not rise above 5 °C. A faint yellowish color may develop in the solution.

    • Causality: A slow addition rate prevents a sudden exotherm and controls the rate of formation of nitrous acid, preventing the release of toxic nitrogen oxide gases.[9]

  • Reaction: Allow the mixture to stir at 0-5 °C for an additional 2-3 hours after the addition is complete.

    • Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS if available. The starting material spot should diminish, and a new, typically less polar, product spot should appear.

  • Work-up & Extraction: a. Transfer the reaction mixture to a separatory funnel. b. Extract the product with dichloromethane (3x volumes). c. Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

    • Causality: The bicarbonate wash neutralizes any remaining acid. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product is often a yellow oil or low-melting solid.[3]

  • Purification: If necessary, purify the crude product via column chromatography on silica gel.

    • Causality: Purification removes unreacted starting materials and any side products, which is essential for obtaining a high-purity analytical standard.[10]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as LC-MS, NMR, and FTIR.[1][11]

Experimental Workflow Diagram

G start Start: Prepare Reagents dissolve Dissolve Amine in Acidic Water (pH 2.3-2.7) start->dissolve cool Cool Reaction to 0-5 °C dissolve->cool add Add NaNO₂ Solution Dropwise cool->add react Stir at 0-5 °C for 2-3h add->react extract Extract with Dichloromethane react->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify via Chromatography (If Needed) dry->purify analyze Characterize Product (LC-MS, NMR) purify->analyze end_node End: Store Product analyze->end_node

Caption: Step-by-step workflow for the synthesis of N-nitroso compounds.

Part 3: Troubleshooting Guide (Q&A)

Q1: My reaction yield is very low. What are the most likely causes?

A1: Low yield is a common issue and can typically be traced back to a few critical parameters:

  • Incorrect pH: This is the most frequent cause. If the pH is too high (>4), the formation of the essential nitrosonium ion (NO⁺) is inefficient. If the pH is too low (<2), your starting amine becomes fully protonated (R₂NH₂⁺) and loses its nucleophilicity, preventing it from attacking the nitrosonium ion. Verify your pH with a calibrated meter before cooling.[8]

  • Temperature Control Failure: If the temperature rises significantly above 5 °C, the unstable nitrous acid decomposes into water and various nitrogen oxides (N₂O₃, NO, NO₂), which can escape the reaction mixture. This depletes your nitrosating agent. Ensure your ice bath is well-maintained throughout the addition and reaction period.[3]

  • Inefficient Extraction: N-Nitroso-N-methyl-DL-phenylalanine may have some aqueous solubility. Ensure you are performing multiple, vigorous extractions with a suitable organic solvent like dichloromethane or ethyl acetate to fully recover the product from the aqueous layer.

Q2: TLC/LC-MS analysis shows a large amount of unreacted starting material. How can I drive the reaction to completion?

A2: Significant remaining starting material points to either insufficient nitrosating agent or suboptimal reaction conditions.

  • Stoichiometry: While a slight excess (1.1 eq) of sodium nitrite is recommended, ensure it was weighed correctly and is of good quality. Older sodium nitrite can absorb moisture and degrade.

  • Reaction Time: While 2-3 hours is typical, more sterically hindered or electronically deactivated amines may react slower.[2][12] You can monitor the reaction for a longer period (e.g., 4-6 hours) by TLC/LC-MS until no further consumption of the starting material is observed.

  • Mixing: Ensure the reaction mixture is stirring vigorously enough to maintain a homogenous solution, especially during the two-phase extraction process.

Q3: The reaction mixture turned dark brown and there was significant gas evolution. What happened?

A3: This indicates the decomposition of nitrous acid and the formation of nitrogen oxides (which are brown gases). This is almost always caused by two issues:

  • Nitrite added too quickly: A rapid addition of the sodium nitrite solution creates localized "hot spots" of high concentration and can cause a rapid exotherm, leading to decomposition.

  • Loss of temperature control: If the ice bath fails or is inadequate, the overall reaction temperature will rise, leading to widespread decomposition.[9]

In this scenario, the yield will be severely compromised. The best course of action is to stop the reaction, quench it carefully by adding a reducing agent like sulfamic acid, and restart the synthesis with stricter control over addition rate and temperature.

Troubleshooting Decision Tree

G start Problem Observed low_yield Low Yield or Incomplete Reaction start->low_yield Yes side_products Side Products or Dark Color start->side_products No, but... check_ph Was pH verified to be 2.3 - 2.7 before cooling? low_yield->check_ph improve_cooling Action: Improve cooling setup and slow addition rate. side_products->improve_cooling check_temp Was temperature kept below 5°C throughout? check_ph->check_temp Yes adjust_ph Action: Adjust pH and restart. check_ph->adjust_ph No check_reagents Are reagents (esp. NaNO₂) fresh and high purity? check_temp->check_reagents Yes check_temp->improve_cooling No use_new_reagents Action: Use fresh reagents. check_reagents->use_new_reagents No extend_time Action: Extend reaction time and monitor by TLC/LC-MS. check_reagents->extend_time Yes

Sources

Troubleshooting

Technical Support Center: Method Refinement for Low-Level Detection of N-Nitroso-N-methyl-DL-phenylalanine (NMPA)

Last Updated: January 25, 2026 Introduction: The Challenge of NMPA Quantification The detection and quantification of N-Nitroso-N-methyl-DL-phenylalanine (NMPA), a nitrosamine impurity, presents a significant analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 25, 2026

Introduction: The Challenge of NMPA Quantification

The detection and quantification of N-Nitroso-N-methyl-DL-phenylalanine (NMPA), a nitrosamine impurity, presents a significant analytical challenge for researchers in pharmaceutical development and quality control.[1][2] Like other nitrosamines, NMPA is classified as a probable human carcinogen, necessitating its control at trace levels (ng/mL or ppb) in active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent acceptable intake (AI) limits for nitrosamine impurities, requiring highly sensitive and specific analytical methods for their monitoring.[4][5][6]

The primary difficulties in NMPA analysis stem from its potential for low-level presence, the complexity of pharmaceutical matrices, and its physicochemical properties.[7][8] Achieving the required limits of detection (LOD) and quantification (LOQ) demands meticulous optimization of every stage of the analytical workflow, from sample preparation to final detection.[9][10]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the method refinement for low-level NMPA detection, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental problems.

Section 1: Sensitivity and Signal Intensity

Question: My signal-to-noise ratio for NMPA is too low for reliable quantification at the required levels. What are the likely causes and how can I improve it?

Answer: Poor sensitivity is the most common hurdle in trace-level analysis. The issue can originate from sample preparation, chromatographic conditions, or mass spectrometer settings. Let's break down the causality and solutions for each.

Causality & Refinement Strategy:

  • Inefficient Sample Extraction & Concentration:

    • Why it happens: NMPA may be poorly extracted from the drug product matrix, or the sample is not sufficiently concentrated. The diversity of drug product formulations means a single sample preparation protocol is rarely universally effective.[11]

    • Solution:

      • Solvent Optimization: Start with a simple diluent like water if the matrix is soluble.[11] For matrices that form gels or are insoluble in water (e.g., certain metformin formulations), organic solvents like methanol or acetonitrile are necessary.[11] However, be aware that strong organic solvents can lead to chromatographic peak shape issues if there's a mismatch with the initial mobile phase.

      • Solid-Phase Extraction (SPE): For complex matrices causing significant ion suppression, SPE is a powerful cleanup tool. A well-chosen SPE cartridge can retain NMPA while allowing matrix components to be washed away. The concentrated NMPA is then eluted with a small volume of a strong solvent, effectively increasing its concentration.

      • pH Adjustment: The charge state of NMPA can influence its extraction efficiency. Experiment with adjusting the pH of your sample solvent to maximize its recovery.

  • Suboptimal Ionization in the MS Source:

    • Why it happens: NMPA must be efficiently ionized to be detected by the mass spectrometer. The choice of ionization source and its parameters are critical. For many nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) is a standard and effective technique, though Electrospray Ionization (ESI) can also be suitable, particularly for more complex nitrosamines.[12][11]

    • Solution:

      • Source Parameter Optimization: Systematically optimize key parameters like nebulizer gas pressure, drying gas flow and temperature, and capillary voltage. These parameters control the desolvation and ionization processes.

      • Mobile Phase Additives: The composition of the mobile phase directly impacts ionization efficiency. The inclusion of additives like ammonium formate or formic acid can significantly enhance the formation of protonated molecules ([M+H]^+) in positive ion mode.[13][14] A typical starting point is 0.1% formic acid in both aqueous and organic mobile phases.[14]

  • Inefficient MS/MS Fragmentation:

    • Why it happens: In tandem mass spectrometry (MS/MS), the precursor ion (the ionized NMPA molecule) is fragmented to produce characteristic product ions. If the collision energy is too low, fragmentation will be incomplete. If it's too high, the precursor will be shattered into very small, non-specific fragments, reducing the signal of the desired product ion.

    • Solution:

      • Collision Energy (CE) Optimization: This is one of the most critical compound-dependent parameters to optimize.[11] Infuse a standard solution of NMPA and perform a CE ramp experiment to identify the voltage that produces the most intense and stable product ion signal. This ensures maximum signal in your Multiple Reaction Monitoring (MRM) transition.

Section 2: Chromatographic Performance

Question: I'm observing poor peak shape for NMPA (e.g., tailing, fronting, or broad peaks). How can I resolve this?

Answer: Good chromatography is essential for both sensitivity and accurate integration. Poor peak shape compromises resolution from interferences and can lead to inaccurate quantification.

Causality & Refinement Strategy:

  • Column Selection and Chemistry:

    • Why it happens: NMPA is a relatively polar compound, which can make it challenging to retain on standard C18 columns, leading to poor peak shape or elution near the solvent front where matrix effects are often most severe.[5]

    • Solution:

      • Choose an Appropriate Stationary Phase: While C18 columns are widely used, consider phases with alternative selectivity, such as those with an integrated phenyl ring or pentafluorophenyl (PFP) phases, which can offer better retention and peak shape for polar or aromatic compounds.[5] An Acquity HSS T3 column is another excellent choice for retaining polar compounds under aqueous conditions.[14]

      • Particle Size: Use columns with smaller particle sizes (e.g., sub-2 µm) for higher efficiency and sharper peaks, which directly translates to better sensitivity.

  • Mobile Phase Mismatch:

    • Why it happens: If the sample diluent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase of your gradient, the analyte can travel down the column before the gradient starts, leading to peak distortion and broadening.

    • Solution:

      • Match Diluent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.[11] If a strong organic solvent is required for solubility, minimize the injection volume to reduce the effect.

  • Secondary Interactions:

    • Why it happens: Peak tailing is often a sign of secondary interactions between the analyte and active sites (e.g., free silanols) on the column packing material.

    • Solution:

      • Mobile Phase pH: Adjusting the pH of the mobile phase can change the ionization state of NMPA and minimize unwanted interactions with the stationary phase.

      • Use High-Purity Solvents and Additives: Ensure all mobile phase components are of high purity (LC-MS grade) to avoid introducing contaminants that could affect chromatography.

Section 3: Matrix Effects and Interference

Question: My results are inconsistent, and I suspect matrix effects are suppressing or enhancing the NMPA signal. How can I confirm and mitigate this?

Answer: Matrix effects are a pervasive issue in LC-MS/MS, caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.[8] This can lead to either ion suppression (reduced signal) or ion enhancement (increased signal), causing significant inaccuracies.[8]

Causality & Refinement Strategy:

  • Confirmation of Matrix Effects:

    • Method: The standard method to assess matrix effects is the post-extraction spike comparison.

      • Analyze a neat (pure solvent) standard of NMPA at a known concentration (Signal A).

      • Prepare a blank matrix sample (a drug product sample known to be free of NMPA).

      • Spike the extracted blank matrix with NMPA at the same concentration as the neat standard and analyze (Signal B).

      • Calculate the matrix effect: Matrix Effect (%) = (B / A) * 100. A value < 100% indicates suppression; > 100% indicates enhancement.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The most effective strategy is to chromatographically separate NMPA from the interfering matrix components. Adjust the gradient profile (make it shallower) to increase the separation between peaks.

    • Enhance Sample Cleanup: As mentioned previously, employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix before injection.[12]

    • Use an Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for NMPA (e.g., NMPA-d3) is the gold standard for correcting matrix effects. The SIL standard is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.

Frequently Asked Questions (FAQs)

Q1: Which ionization source is better for NMPA, ESI or APCI? A1: Both can be used, but APCI is often preferred for smaller, less polar nitrosamines as it can provide robust ionization with less susceptibility to matrix effects compared to ESI.[12] However, the optimal choice depends on the specific analyte and matrix, and it is recommended to test both sources during method development.

Q2: What are typical starting LC-MS/MS parameters for NMPA analysis? A2: While optimization is crucial, the following table provides a validated starting point for method development.

ParameterTypical Value / SettingRationale
LC Column C18 or PFP, < 3 µm, ~100 x 2.1 mmProvides good retention and high efficiency for trace analysis.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes positive ionization.[14]
Mobile Phase B 0.1% Formic Acid in Methanol/AcetonitrileCommon organic phase for reversed-phase LC.
Gradient Start at low %B (e.g., 5-10%), ramp to high %BElutes the polar NMPA after matrix interferences.
Ion Source APCI or ESI (Positive Mode)APCI is often robust for small nitrosamines.[12]
MRM Transition To be determined empiricallyRequires infusion of an NMPA standard to find the specific precursor and product ions.
Collision Energy To be determined empiricallyMust be optimized for the specific MRM transition to maximize signal.[11]
Sample Diluent Water, Methanol, or initial mobile phaseShould be as weak as possible while ensuring analyte solubility.[11]

Q3: My blank samples show a peak at the retention time of NMPA. What could be the cause? A3: This indicates contamination. Potential sources include:

  • Contaminated Solvents/Reagents: Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases.

  • System Carryover: Inject a series of blank solvent injections after a high-concentration standard to check for carryover. If present, develop a more aggressive needle wash protocol for the autosampler, often using a combination of strong and weak solvents.

  • Lab Environment: Nitrosamines can be present in the environment. Ensure meticulous lab hygiene. It is also important to protect samples and standards from UV light, as nitrosamines can degrade.[15] Using amber vials is highly recommended.[15]

Q4: How do I ensure my method is compliant with regulatory expectations? A4: Regulatory agencies like the FDA require that analytical methods be validated and appropriately sensitive.[3][4] The method's limit of quantification (LOQ) must be at or below the acceptable intake (AI) limit for NMPA in the specific drug product.[4][9] Method validation should be performed according to ICH Q2(R1) guidelines and include specificity, linearity, accuracy, precision, and robustness.[6]

Visualized Workflows & Logic

General Analytical Workflow

The following diagram outlines the logical flow from sample receipt to final data reporting in a typical NMPA analysis.

G Sample Sample Receipt (API or Drug Product) Prep Sample Preparation (Weighing, Dissolution, Dilution) Sample->Prep Initial Assessment Cleanup Cleanup / Concentration (SPE or Filtration) Prep->Cleanup Matrix Complexity? LC LC Separation (Reversed-Phase Gradient) Cleanup->LC Inject Sample MS MS/MS Detection (APCI/ESI, MRM Mode) LC->MS Eluent Transfer Data Data Acquisition & Processing (Integration, Calibration) MS->Data Signal Output Report Final Report (Quantification & System Suitability) Data->Report Validation Checks

Caption: High-level workflow for NMPA analysis.

Troubleshooting Decision Tree for Low Sensitivity

This diagram provides a logical path for diagnosing and solving issues related to poor signal intensity.

G Start Low NMPA Signal (Poor S/N) CheckMS 1. Check MS Performance (Infuse Standard) Start->CheckMS MS_OK Signal OK? CheckMS->MS_OK CheckChroma 2. Evaluate Chromatography (Inject Standard) Chroma_OK Good Peak Shape? CheckChroma->Chroma_OK CheckSample 3. Assess Sample Prep (Spike Recovery) Sample_OK Recovery >80%? CheckSample->Sample_OK MS_OK->CheckChroma Yes OptimizeMS Optimize Source & Collision Energy MS_OK->OptimizeMS No Chroma_OK->CheckSample Yes OptimizeLC Change Column or Mobile Phase Chroma_OK->OptimizeLC No OptimizePrep Improve Extraction (e.g., use SPE) Sample_OK->OptimizePrep No RootCause Problem Solved Sample_OK->RootCause Yes OptimizeMS->CheckMS OptimizeLC->CheckChroma OptimizePrep->CheckSample

Caption: Decision tree for troubleshooting low NMPA signal.

References

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications. Retrieved from [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science. Retrieved from [Link]

  • Nitrosamines in Pharma. (n.d.). Ellutia. Retrieved from [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (2019). PMDA. Retrieved from [Link]

  • High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024). Technology Networks. Retrieved from [Link]

  • Nitrosamine Impurities Application Guide. (2020). Agilent. Retrieved from [Link]

  • Li, Q., et al. (2024). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. ResearchGate. Retrieved from [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). MDPI. Retrieved from [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA. Retrieved from [Link]

  • Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS. (2021). LCGC International. Retrieved from [Link]

  • A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots. (2021). PubMed. Retrieved from [Link]

  • n-nitrosomethylaniline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Recent Advances in Sensor Based Detection of Nitrosamines: Progress in Sensor Design, Regulations and Practical Limitations. (2024). Taylor & Francis Online. Retrieved from [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). FDA. Retrieved from [Link]

  • Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. (n.d.). SCIEX. Retrieved from [Link]

  • Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. (n.d.). ResolveMass. Retrieved from [Link]

  • N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7. (n.d.). Veeprho. Retrieved from [Link]

  • Development of an UPLC‐MS/MS approach to detect and quantify N‐nitroso mirabegron in mirabegron. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). (2020). Taiwan Food and Drug Administration. Retrieved from [Link]

  • N-NITROSODIPHENYLAMINE. (n.d.). OSHA. Retrieved from [Link]

Sources

Optimization

preventing degradation of N-Nitroso-N-methyl-DL-phenylalanine during analysis

Welcome to the dedicated technical support resource for the analysis of N-Nitroso-N-methyl-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the analysis of N-Nitroso-N-methyl-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this specific N-nitrosamine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and accuracy of your analytical results. Our focus is on preventing the degradation of N-Nitroso-N-methyl-DL-phenylalanine throughout the analytical workflow, from sample preparation to final analysis.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers face when working with N-Nitroso-N-methyl-DL-phenylalanine.

Q1: What are the primary factors that can cause the degradation of N-Nitroso-N-methyl-DL-phenylalanine during analysis?

A1: The primary factors leading to the degradation of N-Nitroso-N-methyl-DL-phenylalanine are exposure to ultraviolet (UV) light, elevated temperatures, and non-neutral pH conditions.[1][2] Like many N-nitrosamines, the N-N bond in N-Nitroso-N-methyl-DL-phenylalanine is susceptible to cleavage under these conditions, leading to inaccurate quantification.

Q2: Can N-Nitroso-N-methyl-DL-phenylalanine be formed artificially during my sample preparation and analysis?

A2: Yes, artifactual formation is a significant concern. This can occur if precursor amines (N-methyl-DL-phenylalanine) and nitrosating agents (like residual nitrites in reagents or solvents) are present under favorable conditions, such as acidic pH.[3]

Q3: What are the most suitable analytical techniques for the quantification of N-Nitroso-N-methyl-DL-phenylalanine?

A3: Liquid chromatography-mass spectrometry (LC-MS), particularly with a triple quadrupole or high-resolution mass spectrometer, is the preferred method due to its high sensitivity and selectivity for non-volatile nitrosamines.[4][5][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization for this thermally labile compound and is generally more suited for volatile nitrosamines.[7][8][9]

Q4: Are there any general precautions I should take when handling samples containing N-Nitroso-N-methyl-DL-phenylalanine?

A4: Absolutely. Always work with N-Nitroso-N-methyl-DL-phenylalanine in a well-ventilated area, using appropriate personal protective equipment, as nitrosamines are classified as probable human carcinogens. To prevent degradation, protect samples from light by using amber vials and minimizing exposure to ambient light. Also, maintain low temperatures throughout sample storage and preparation.

Troubleshooting Analytical Challenges

This section provides detailed guidance on overcoming common issues encountered during the analysis of N-Nitroso-N-methyl-DL-phenylalanine.

Low Analyte Recovery

Symptom: The quantified amount of N-Nitroso-N-methyl-DL-phenylalanine is consistently lower than expected.

Potential Cause Troubleshooting Action Scientific Rationale
Photodegradation Work under amber or UV-filtered lighting. Use amber autosampler vials. Wrap clear glassware in aluminum foil.N-nitrosamines are susceptible to photolytic cleavage of the N-N bond when exposed to UV light.[1][2]
Thermal Degradation Maintain samples at low temperatures (2-8 °C) during storage and preparation. Use a cooled autosampler. If using GC-MS, optimize the inlet temperature to the lowest possible value that allows for efficient transfer of the analyte without degradation.Elevated temperatures can provide the energy needed to break the relatively weak N-N bond, leading to the degradation of the nitrosamine.[10]
pH Instability Ensure that the pH of your sample and mobile phase is maintained in the neutral range (pH 6-8). Avoid strongly acidic or basic conditions.N-nitrosamines can be unstable under strongly acidic or basic conditions, which can catalyze their degradation.
Adsorption to Surfaces Use silanized glassware and polypropylene vials to minimize adsorption.The active sites on glass surfaces can interact with and adsorb the analyte, leading to lower recovery.
Poor Peak Shape and Chromatography

Symptom: Tailing, fronting, or broad peaks for N-Nitroso-N-methyl-DL-phenylalanine.

Potential Cause Troubleshooting Action Scientific Rationale
Secondary Interactions on HPLC Column Use a high-quality, end-capped C18 column. Consider a column with a different stationary phase if issues persist. Ensure the mobile phase has sufficient ionic strength.Residual silanols on the silica-based stationary phase can cause secondary interactions with the analyte, leading to peak tailing.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be within the optimal range for the analyte and column (typically pH 3-7).The ionization state of the analyte can affect its retention and peak shape.
Column Overload Reduce the injection volume or the concentration of the sample.Injecting too much analyte can lead to saturation of the stationary phase and result in peak fronting or broadening.
Artifactual Peak Formation

Symptom: Detection of N-Nitroso-N-methyl-DL-phenylalanine in blank or control samples, or an unexpected increase in its concentration during sample processing.

Potential Cause Troubleshooting Action Scientific Rationale
Presence of Nitrosating Agents Use high-purity solvents and reagents. Test reagents for residual nitrites. Add a nitrosamine formation inhibitor to your sample preparation workflow.Residual nitrites can react with precursor amines in the sample to form N-nitrosamines under certain conditions.
Acidic Conditions during Sample Preparation Maintain a neutral pH during sample extraction and processing. If acidic conditions are necessary for other reasons, add an inhibitor.The formation of nitrosamines is often catalyzed by acidic conditions.[3]
High Temperatures during Sample Preparation Avoid excessive heating during sample preparation steps like solvent evaporation.Heat can accelerate the reaction between amines and nitrosating agents.

Experimental Protocols

Protocol 1: Sample Preparation with Degradation Prevention

This protocol outlines a robust procedure for the extraction and preparation of samples containing N-Nitroso-N-methyl-DL-phenylalanine, incorporating steps to minimize degradation and artifactual formation.

Materials:

  • Amber glass vials

  • Silanized glassware

  • High-purity methanol and water

  • Ascorbic acid or Propyl gallate solution (1 mg/mL in methanol)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm PTFE syringe filters

Procedure:

  • Sample Weighing: Accurately weigh the sample into a tared amber centrifuge tube. Perform this step under subdued light.

  • Inhibitor Addition: Add a small volume of the ascorbic acid or propyl gallate solution to the sample. The final concentration of the inhibitor should be sufficient to scavenge any potential nitrosating agents. A typical starting point is 100-500 ppm.

  • Extraction: Add the appropriate extraction solvent (e.g., methanol or a mixture of methanol and water). The choice of solvent will depend on the sample matrix.

  • Vortexing: Vortex the sample for 2-5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any solid material.

  • Filtration: Carefully transfer the supernatant to a clean amber vial. If necessary, filter the extract through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

  • Storage: If not analyzed immediately, store the prepared sample at 2-8 °C, protected from light.

Protocol 2: Recommended LC-MS/MS Analytical Method

This provides a starting point for developing a sensitive and specific LC-MS/MS method for the analysis of N-Nitroso-N-methyl-DL-phenylalanine.

Parameter Recommendation
LC System UHPLC system
Column High-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute the analyte. Optimize based on your specific system and sample.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
MS System Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusing a standard of N-Nitroso-N-methyl-DL-phenylalanine. Monitor at least two transitions for confirmation.

Visualizing Degradation and Prevention Strategies

The following diagrams illustrate the key degradation pathways for N-nitrosamines and the critical control points in the analytical workflow to prevent them.

cluster_degradation Degradation Pathways N-Nitroso-N-methyl-DL-phenylalanine N-Nitroso-N-methyl-DL-phenylalanine Degraded Products Degraded Products N-Nitroso-N-methyl-DL-phenylalanine->Degraded Products Photolysis (UV Light) N-Nitroso-N-methyl-DL-phenylalanine->Degraded Products Thermolysis (Heat) N-Nitroso-N-methyl-DL-phenylalanine->Degraded Products Hydrolysis (Acid/Base)

Caption: Key degradation pathways for N-Nitroso-N-methyl-DL-phenylalanine.

cluster_workflow Analytical Workflow with Critical Control Points cluster_controls Preventative Measures Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Sample Preparation->LC-MS/GC-MS Analysis Protect from Light Protect from Light Sample Preparation->Protect from Light Control Temperature Control Temperature Sample Preparation->Control Temperature Neutral pH Neutral pH Sample Preparation->Neutral pH Use Inhibitors Use Inhibitors Sample Preparation->Use Inhibitors Data Interpretation Data Interpretation LC-MS/GC-MS Analysis->Data Interpretation LC-MS/GC-MS Analysis->Control Temperature

Caption: Critical control points in the analytical workflow.

References

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • PubChem. N-Methyl-N-nitrosoaniline. National Center for Biotechnology Information. [Link]

  • Chow, Y. L., & Tam, J. N. S. (1970). Efficient photolytic degradation of nitrosamines. PubMed. [Link]

  • Sen, N. P., Seaman, S., & McPherson, M. (1980). Inhibition of nitrosamine formation in fried bacon by propyl gallate and L-ascorbyl palmitate. Journal of Agricultural and Food Chemistry. [Link]

  • Lee, C., Yoon, J., & Von Gunten, U. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. National Institutes of Health. [Link]

  • dsm-firmenich Health, Nutrition & Care. (2024). How ascorbic acid helps mitigate nitrosamine risk in drug products. [Link]

  • European Medicines Agency. (2023). Nitrosamine impurities. [Link]

  • U.S. Food and Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]

  • Restek Corporation. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]

  • European Medicines Agency. (2020). Nitrosamine impurities: guidance for marketing authorisation holders. [Link]

  • Swissmedic. (2019). Nitrosamines by GC-MS/MS. [Link]

  • Williams, D. L. H. (2004). Fat transforms ascorbic acid from inhibiting to promoting acid-catalysed N-nitrosation. National Institutes of Health. [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. [Link]

  • NASA Technical Reports Server. (1966). Photochemistry of dl-phenylalanine. [Link]

  • Zamora, R., Alcon, E., & Hidalgo, F. J. (2000). Strecker degradation of phenylalanine initiated by 2,4-decadienal or methyl 13-oxooctadeca-9,11-dienoate in model systems. PubMed. [Link]

  • Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines. [Link]

  • Tsai, C. F., Chen, Y. C., & Chien, C. Y. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. National Institutes of Health. [Link]

  • Sato, N., Quitain, A. T., & Kang, K. (2001). Kinetics of the racemization of amino acids at 225–275 C using a real-time monitoring method of hydrothermal reactions. ResearchGate. [Link]

  • Google Patents. (1993).
  • DSM. (n.d.). Ascorbic acid as an effective nitrite scavenger and nitrosamine mitigation agent. [Link]

  • Lee, C., Yoon, J., & Von Gunten, U. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. MDPI. [Link]

  • ResolveMass Laboratories Inc. (2025). Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. [Link]

  • BfArM. (2019). EMA to provide guidance on avoiding nitrosamines in human medicines. [Link]

  • SE Tylose. (2023). Strategies to Reduce Nitrosamine Contamination of Drug Products. [Link]

  • Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. [Link]

  • Mirvish, S. S. (1995). Blocking the formation of N-nitroso compounds with ascorbic acid in vitro and in vivo. The American journal of clinical nutrition. [Link]

  • Liang, S. H., Racz, R., & Dick, L. (2022). Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. [Link]

  • Polo, J., & Chow, Y. L. (1976). Destruction of nitrosoamines with UV-light. ResearchGate. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for D/L Amino Acids. [Link]

  • Diab, M. A., El-Sonbati, A. Z., & Al-Ghamdi, A. A. (2014). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. Arabian Journal of Chemistry. [Link]

  • Singapore Membrane Technology Centre. (2017). Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review. SpringerLink. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Cosmetic Ingredient Review. (2007). Final Report on the Amended Safety Assessment of Propyl Gallate. ResearchGate. [Link]

  • Freyr Solutions. (2022). Alternate FDA Methods for Reducing Nitrosamine Impurities. [Link]

  • Szucs, R., et al. (2023). Simultaneous determination of low molecular weight nitrosamines in pharmaceutical products by fast gas chromatography mass spectrometry. PubMed. [Link]

  • Tan, J., et al. (2015). Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions. ResearchGate. [Link]

  • Lachman Consultants. (2025). FDA Notes the Emergence of a New Nitrosamine Impurity Issue and Requests Data. [Link]

  • Dai, N., & Rochelle, G. T. (2011). Managing n-nitrosopiperazine and dinitrosopiperazine. ResearchGate. [Link]

  • Matthews, D. E. (2007). An overview of phenylalanine and tyrosine kinetics in humans. PubMed. [Link]

  • International Agency for Research on Cancer. (2000). N-Nitrosodiethanolamine. In Some Industrial Chemicals. National Center for Biotechnology Information. [Link]

  • Bîcu, E., et al. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. SciSpace. [Link]

Sources

Troubleshooting

Technical Support Center: N-Nitroso-N-methyl-DL-phenylalanine Experimental Design

From the Desk of the Senior Application Scientist Welcome to the technical support center for researchers working with N-Nitroso-N-methyl-DL-phenylalanine. As a nitrosamine drug substance-related impurity (NDSRI), this c...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers working with N-Nitroso-N-methyl-DL-phenylalanine. As a nitrosamine drug substance-related impurity (NDSRI), this compound is of significant interest, primarily as a reference material for analytical testing in the pharmaceutical industry.[1] The rising regulatory scrutiny of nitrosamine impurities necessitates robust and reliable experimental design to avoid costly errors and ensure data integrity.[2]

This guide is structured to address the most common and critical pitfalls encountered in the laboratory. We move beyond simple checklists to explain the why behind each recommendation, empowering you to build self-validating experimental systems.

Frequently Asked Questions (FAQs)

Q1: I just received my N-Nitroso-N-methyl-DL-phenylalanine standard. What are the absolute critical first steps for storage and handling?

A: Proper handling from the moment of receipt is crucial to prevent degradation and ensure safety. Nitrosamines as a class are sensitive to environmental conditions.

  • Storage: The compound should be stored in a cool, dark place, ideally at temperatures below 15°C. Many nitrosamines are light-sensitive, particularly to UV light, which can cause degradation.[3] It is also recommended to store the compound under an inert gas atmosphere as some related compounds are air-sensitive.

  • Safety: N-Nitroso-N-methyl-DL-phenylalanine and related compounds are toxic if swallowed or in contact with skin. Always wear appropriate personal protective equipment (PPE), including gloves and protective clothing. Handle the compound in a well-ventilated area or a fume hood and wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.

Q2: My analytical results show unexpectedly high levels of N-Nitroso-N-methyl-DL-phenylalanine in my test samples. Could my method be artificially creating it?

A: Yes, this is a significant and well-documented pitfall known as artifactual formation. This can lead to false-positive results, triggering unnecessary and costly investigations.[5]

The primary cause is the reaction of precursor amines (in this case, any residual N-methyl-DL-phenylalanine) with nitrosating agents (like nitrites) present in your sample matrix or reagents. This reaction is often catalyzed by acidic conditions commonly used during sample preparation for analytical techniques like LC-MS/MS.[5][6] To prevent this, a nitrosation inhibitor, or "scavenger," such as ascorbic acid (Vitamin C) or Vitamin E, should be added at the very beginning of your sample preparation workflow.[5][6]

Q3: I'm performing an in vitro genotoxicity assay (e.g., Ames test), but my positive control, a known mutagenic nitrosamine, is showing weak or negative results. What's wrong?

A: This is a classic problem related to metabolic activation. Most nitrosamines, including likely N-Nitroso-N-methyl-DL-phenylalanine, are not directly mutagenic. They require metabolic activation by cytochrome P450 (CYP) enzymes to form reactive electrophiles that can damage DNA.[7]

In in vitro systems that lack endogenous metabolism, this is accomplished by adding a liver S9 fraction. If your results are weak, consider the following:

  • S9 Concentration: Standard protocols often use 10% S9, which may be insufficient. Studies have shown that increasing the S9 concentration to 30% can significantly enhance the detection of mutagenicity for many nitrosamines.[8]

  • S9 Source: Liver S9 from hamsters pre-treated with enzyme inducers is often more effective for activating nitrosamines than rat liver S9.[8]

  • Pre-incubation Time: Optimizing the pre-incubation time (e.g., 30 minutes) can improve the sensitivity of the assay.[8]

Q4: Does the "DL" in N-Nitroso-N-methyl-DL-phenylalanine matter for my experiment?

A: It depends on the nature of your experiment. The "DL" indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-stereoisomers.

  • For Analytical Chemistry: When used as a quantitative reference standard for chromatography, the stereochemistry may not significantly impact retention time or mass fragmentation, so the mixture is often suitable. However, you must ensure your method can resolve the nitrosamine from other matrix components.

Troubleshooting Guides

Guide 1: Inaccurate Quantification in LC-MS/MS Analysis

If you are facing challenges with sensitivity, reproducibility, or accuracy in your LC-MS/MS data, consult the following table.

Symptom Potential Cause Troubleshooting Action & Rationale
Signal intensity is low or variable. Matrix Ion Suppression: Co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing its signal. This is a common issue in complex matrices like drug products.[6]1. Develop a more effective sample cleanup/extraction protocol to remove interfering matrix components.[9] 2. Incorporate a stable isotope-labeled internal standard (SIL-IS). This is the gold standard as the SIL-IS co-elutes and experiences the same matrix effects, allowing for accurate correction. 3. Experiment with a different ionization source. Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to ion suppression for certain analytes compared to Electrospray Ionization (ESI).[6][10]
Results are unexpectedly high, especially at low pH. Artifactual Formation: The acidic mobile phase or sample diluent is promoting the reaction between residual precursors and nitrosating agents.[5]1. Add a scavenger (e.g., ascorbic acid, sulfamic acid) to the sample diluent and during sample preparation. This will inhibit the nitrosation reaction.[6] 2. Keep sample preparation and analysis temperatures low to slow down the reaction kinetics.
Signal decreases over a sequence of runs. Analyte Instability: The nitrosamine is degrading in the autosampler over time.1. Protect samples from light by using amber vials. Nitrosamines can be photolabile.[6] 2. Ensure the sample diluent is not strongly acidic or basic. Neutral or slightly alkaline conditions are often more stable for nitrosamines.[3] 3. Use a cooled autosampler to minimize thermal degradation.
Poor peak shape or co-elution with other peaks. Inadequate Chromatographic Resolution: The analytical method cannot separate the target nitrosamine from isobaric compounds (compounds with the same mass).[9]1. Optimize the chromatographic method. This may involve changing the column, mobile phase composition, gradient, or pH to achieve baseline separation.[6]
Guide 2: Inconclusive Results in Cellular Toxicity Assays

When investigating the biological effects of N-Nitroso-N-methyl-DL-phenylalanine, inconclusive or negative data can be frustrating. This workflow helps diagnose the issue.

Caption: Troubleshooting workflow for in vitro assays.

Key Experimental Protocols

Adherence to validated protocols is the foundation of reproducible science. The following are provided as authoritative starting points.

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution

This protocol emphasizes safety and stability to create a reliable quantitative standard.

  • Pre-analysis: Record the lot number and purity of the N-Nitroso-N-methyl-DL-phenylalanine solid standard as provided on the Certificate of Analysis.

  • Safety: Perform all work in a calibrated fume hood. Wear nitrile gloves, a lab coat, and safety glasses.

  • Weighing: Allow the container of the standard to equilibrate to room temperature before opening to prevent condensation. Accurately weigh approximately 10 mg of the solid standard onto calibrated analytical balance using appropriate weighing paper.

  • Dissolution: Transfer the weighed solid to a 10 mL Class A amber volumetric flask. Use a high-purity solvent such as methanol or acetonitrile to dissolve the solid. Rinse the weighing paper into the flask with solvent to ensure quantitative transfer.

  • Dilution: Fill the flask to the mark with the chosen solvent. Cap and invert the flask at least 15 times to ensure the solution is homogeneous.

  • Storage: Immediately transfer the stock solution to a pre-labeled amber glass vial with a PTFE-lined cap. Store in a refrigerator at 2-8°C. This stock solution should be protected from light at all times.

  • Documentation: Record the final calculated concentration, solvent, preparation date, and assigned expiration date in your laboratory notebook.

Protocol 2: Workflow for Preventing Artifactual Nitrosamine Formation

This diagram illustrates the critical steps to ensure the nitrosamines you measure are from the sample, not your procedure.

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis A 1. Sample Weighing/Aliquoting B 2. Add Extraction Solvent containing 0.1% Ascorbic Acid A->B Crucial Step: Inhibits nitrosation immediately C 3. Vortex / Sonicate B->C D 4. Centrifuge to Pellet Excipients C->D E 5. Transfer Supernatant to HPLC Vial D->E F 6. Inject into LC-MS/MS System E->F

Caption: Experimental workflow incorporating a nitrosation inhibitor.

References

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-Methyl-N-nitrosoaniline. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. Retrieved from [Link]

  • FDA. (2024). Session 4 Nitrosamines: Known Issues and Practical Advice. Retrieved from [Link]

  • Google Patents. (n.d.). CN112946107A - Analysis method of N-nitrosodimethylamine and N-nitrosodiethylamine in argatroban bulk drug or preparation.
  • LCGC International. (2025). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. Retrieved from [Link]

  • MDPI. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-N'-nitro-N-nitrosoguanidine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosodiethanolamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. PubMed Central. Retrieved from [Link]

  • OEHHA. (2011). N-Nitroso-N-Methylaniline. Retrieved from [Link]

  • PMDA. (2024). Approaches and considerations for N-nitrosamine issues from a quality perspective. Retrieved from [Link]

  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. Retrieved from [Link]

  • Resolian Analytical Sciences. (n.d.). Preventing False Positives in Nitrosamine Testing. Retrieved from [Link]

  • Taylor & Francis. (n.d.). N-Nitroso-N-methylurea – Knowledge and References. Retrieved from [Link]

  • The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitroso-N-methyl-DL-phenylalanine. Retrieved from [Link]

  • Veeprho. (2024). Nitrosamine Impurities Challenges and Solutions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of N-Nitroso-N-methyl-DL-phenylalanine Isomers

Welcome to the dedicated technical support center for the analysis of N-Nitroso-N-methyl-DL-phenylalanine. As a chiral nitrosamine, this compound presents unique analytical challenges that require a nuanced approach to m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the analysis of N-Nitroso-N-methyl-DL-phenylalanine. As a chiral nitrosamine, this compound presents unique analytical challenges that require a nuanced approach to method development and troubleshooting. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common issues encountered during its chromatographic separation.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles underlying the separation of N-Nitroso-N-methyl-DL-phenylalanine isomers.

Q1: What are the primary isomers of concern for N-Nitroso-N-methyl-DL-phenylalanine?

A1: There are two main types of isomers to consider:

  • Enantiomers: Due to the chiral center on the phenylalanine backbone, the molecule exists as two non-superimposable mirror images: N-Nitroso-N-methyl-L-phenylalanine and N-Nitroso-N-methyl-D-phenylalanine.

  • Rotamers (Conformational Isomers): The N-N bond in nitrosamines has a high barrier to rotation. For asymmetrically substituted nitrosamines like this one, this restricted rotation can lead to the existence of two stable conformational isomers, often referred to as E/Z or cis/trans rotamers.[1] These rotamers can sometimes be separated under specific chromatographic conditions, appearing as two distinct peaks for a single enantiomer.[1][2]

Q2: Why is the separation of these enantiomers critical?

A2: The biological and toxicological activities of chiral molecules can be highly stereoselective. One enantiomer may be benign or therapeutically active, while the other could be inactive or, in the case of genotoxic impurities like nitrosamines, possess significantly different carcinogenic potency. Regulatory bodies such as the FDA and EMA require strict control and quantification of such impurities, making robust enantioselective analytical methods essential for pharmaceutical safety and compliance.[3][4]

Q3: What is the primary chromatographic technique for this separation?

A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used technique for resolving enantiomers.[5][6] The choice of CSP and mobile phase conditions is paramount for achieving a successful separation.

Section 2: Troubleshooting Guide for Poor Chromatographic Performance

This section is designed in a problem-and-solution format to directly address common experimental hurdles.

Problem Area: Poor or No Enantiomeric Resolution

Q4: I am injecting my racemic standard, but I only see one peak. What is the first thing I should check?

A4: The most fundamental requirement for chiral separation is a chiral environment.

  • Verify Your Column: Confirm that you are using a designated Chiral Stationary Phase (CSP). Standard achiral columns like a C18 will not resolve enantiomers.

  • Check Your Method: Ensure your mobile phase and other conditions are suitable for the CSP you are using. Chiral separations are highly specific, and a method that works for one CSP may not work for another.

Q5: I see some peak broadening or a small shoulder, but my resolution (Rs) is well below the target of 1.5. How can I improve the separation?

A5: Improving resolution involves optimizing the interactions between your analytes and the CSP. This can be achieved by modifying several parameters:

  • Mobile Phase Composition: The type and ratio of organic modifier to the aqueous or non-polar phase is the most powerful tool for optimization.

    • For Reversed-Phase Mode: Systematically decrease the concentration of the organic modifier (e.g., acetonitrile or methanol). This increases retention, allowing for more interaction time with the CSP and potentially improving resolution.[7]

    • For Normal-Phase Mode: Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes can have a significant impact.

  • Column Temperature: Temperature affects the thermodynamics and kinetics of the chiral recognition mechanism.

    • Lowering the temperature often enhances enantioselectivity and increases resolution, as seen in the separation of other chiral nitrosamines where optimal results were achieved at 5 °C.[2] However, this will also increase retention time and backpressure.

    • Conversely, increasing the temperature can sometimes improve peak shape and efficiency, although it may reduce selectivity. It is crucial to explore a range (e.g., 10 °C to 40 °C) to find the optimum.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer analysis times. Verify that you are operating within the optimal flow rate range for your column's particle size.

Workflow for Troubleshooting Poor Resolution

// Node Definitions start [label="Problem:\nPoor Resolution (Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_csp [label="Step 1: Verify System\nIs a Chiral Stationary Phase (CSP) installed?", fillcolor="#FBBC05", fontcolor="#202124"]; csp_no [label="Incorrect Column!\nInstall appropriate CSP.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=3, height=1]; csp_yes [label="Step 2: Optimize Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mp_options [label="A) Adjust Organic Modifier Ratio\nB) Change Organic Modifier (e.g., ACN to MeOH)\nC) Add/Adjust Additives (e.g., acids/bases)", shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", align=left]; check_res1 [label="Resolution Improved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1]; temp_step [label="Step 3: Optimize Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp_options [label="Systematically DECREASE temperature\n(e.g., from 25°C down to 10°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_res2 [label="Resolution Improved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1]; flow_step [label="Step 4: Optimize Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flow_options [label="Systematically DECREASE flow rate\n(e.g., from 1.0 mL/min to 0.7 mL/min)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_res3 [label="Resolution Improved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1]; success [label="Success!\nResolution is Optimized (Rs ≥ 1.5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; consult [label="Consult Advanced Options:\nConsider different CSP or separation mode.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=3.5, height=1];

// Edges start -> check_csp; check_csp -> csp_no [label="No"]; check_csp -> csp_yes [label="Yes"]; csp_yes -> mp_options; mp_options -> check_res1; check_res1 -> success [label="Yes"]; check_res1 -> temp_step [label="No"]; temp_step -> temp_options; temp_options -> check_res2; check_res2 -> success [label="Yes"]; check_res2 -> flow_step [label="No"]; flow_step -> flow_options; flow_options -> check_res3; check_res3 -> success [label="Yes"]; check_res3 -> consult [label="No"]; }

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

Problem Area: Peak Shape and Consistency

Q6: My peaks are tailing significantly. What are the potential causes?

A6: Peak tailing is generally caused by undesirable secondary interactions or kinetic issues.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: The analyte may have secondary interactions (e.g., ionic) with residual silanol groups on the silica support. For basic analytes, adding a small amount of a basic modifier (like diethylamine) to a normal-phase mobile phase can improve peak shape. For acidic analytes in reversed-phase, adding an acid like formic or trifluoroacetic acid can suppress ionization and reduce tailing.

  • Contamination: A contaminated guard column or column inlet frit can cause peak distortion. Try flushing the column or replacing the guard column.

Q7: My retention times are drifting from one injection to the next. Why is this happening?

A7: Retention time instability points to a lack of equilibrium in the system.

  • Insufficient Equilibration: Chiral stationary phases, particularly in HILIC or normal-phase modes, can require long equilibration times. Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until you see a stable baseline and consistent retention times on sequential injections of a standard.

  • Temperature Fluctuations: Ensure your column compartment is maintaining a stable temperature. Even small ambient temperature changes can affect retention, especially in normal-phase chromatography.[8]

  • Mobile Phase Instability: If your mobile phase is a mixture of volatile solvents (like hexane), differential evaporation can alter its composition over time. Prepare fresh mobile phase daily.

Section 3: Advanced Method Development Guidance

Q8: Which type of Chiral Stationary Phase (CSP) should I start with for screening?

A8: There is no single "best" CSP, as selection is often empirical. However, for amino acid derivatives like phenylalanine, certain classes of CSPs have shown broad applicability.[7][9]

  • Polysaccharide-based CSPs: Columns based on derivatives of cellulose or amylose (e.g., tris(3,5-dimethylphenyl)carbamate) are extremely versatile and can be used in normal-phase, reversed-phase, and polar-organic modes. An amylose-based CSP was successfully used to separate the stereoisomers of another chiral nitrosamine.[2]

  • Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin or vancomycin are particularly effective for amino acids in reversed-phase mode.[7][10] They offer a variety of interaction mechanisms including hydrogen bonding, ionic, and inclusion complexation.

  • Cyclodextrin-based CSPs: These are also effective, particularly β-cyclodextrin phases, and can be used in reversed-phase or polar-organic modes.[5][11]

The following table summarizes common CSPs used for phenylalanine enantiomers, which serve as a good starting point.

CSP TypeChiral Selector ExampleCommon Separation Mode(s)Key StrengthsReference
PolysaccharideAmylose tris(3,5-dimethylphenylcarbamate)Normal, Polar-Organic, ReversedBroad applicability, high success rate.[12]
Macrocyclic GlycopeptideTeicoplaninReversed, Polar-OrganicExcellent for amino acids, good chemoselectivity.[7][13]
CyclodextrinHydroxypropyl-β-cyclodextrinReversed, Polar-OrganicGood for inclusion complexation.[5]
Pirkle-type(R,R)-Whelk-O 1Normal, Polar-Organicπ-π interactions, hydrogen bonding.[11]

Q9: How should I choose my detection method?

A9: The choice of detector depends on the required sensitivity and specificity.

  • UV Detector: Phenylalanine and its derivatives have a chromophore, making UV detection feasible (typically around 210-230 nm).[14] However, it may lack the sensitivity required to meet strict regulatory limits for nitrosamine impurities.[4]

  • Mass Spectrometry (MS): LC-MS/MS is the gold standard for nitrosamine analysis.[3] It provides the ultimate sensitivity to meet low detection limits (ppb or ng/mL level) and the specificity to distinguish the analyte from matrix interferences, which is crucial for ensuring accurate quantification.[15]

Decision Tree for Chiral Separation Mode Selection

// Node Definitions start [label="Select Initial Separation Mode", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Is the analyte soluble in\nnon-polar solvents (e.g., Hexane)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.2]; np_mode [label="Normal-Phase (NP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; np_details [label="Mobile Phase: Hexane/Alcohol\nCSPs: Polysaccharide, Pirkle-type\nPros: High selectivity, different mechanism.", fillcolor="#F1F3F4", fontcolor="#202124", align=left]; q2 [label="Is the analyte soluble in\npolar solvents (e.g., Water, MeOH)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.2]; rp_mode [label="Reversed-Phase (RP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; rp_details [label="Mobile Phase: Water/ACN or MeOH\nCSPs: Glycopeptide, Cyclodextrin, Polysaccharide\nPros: MS-compatible, robust.", fillcolor="#F1F3F4", fontcolor="#202124", align=left]; po_mode [label="Polar-Organic (PO) / HILIC", fillcolor="#34A853", fontcolor="#FFFFFF"]; po_details [label="Mobile Phase: ACN/MeOH + additives\nCSPs: Glycopeptide, Cyclodextrin\nPros: Good for polar compounds, orthogonal to RP.", fillcolor="#F1F3F4", fontcolor="#202124", align=left];

// Edges start -> q1; q1 -> np_mode [label="Yes"]; q1 -> q2 [label="No"]; np_mode -> np_details; q2 -> rp_mode [label="Yes (Highly)"]; q2 -> po_mode [label="Yes (Moderately/Poorly)"]; rp_mode -> rp_details; po_mode -> po_details; }

Caption: A decision tree for selecting the appropriate chiral separation mode.

Section 4: Example Experimental Protocol

This section provides a starting point protocol for the chiral separation of N-Nitroso-N-methyl-DL-phenylalanine. Note: This is a generic method and must be optimized for your specific instrumentation and sample matrix.

Protocol: Chiral HPLC-MS/MS Screening Method
  • System Preparation:

    • HPLC System: A binary or quaternary HPLC or UHPLC system.

    • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica), 3 µm, 4.6 x 150 mm (or equivalent polysaccharide-based CSP).

    • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][16]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C (to be optimized).

    • Injection Volume: 5 µL.

  • MS/MS Detection Parameters (Example):

    • Ionization Mode: ESI Positive.

    • MRM Transitions: To be determined by infusing a standard of N-Nitroso-N-methyl-phenylalanine. Monitor at least two transitions for confirmation.

    • Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the racemic N-Nitroso-N-methyl-DL-phenylalanine standard in methanol.

    • Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of 1 µg/mL.

  • System Suitability Testing (SST):

    • Inject the working standard solution six times.

    • Acceptance Criteria:

      • Resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

      • Relative Standard Deviation (RSD) of retention times should be ≤ 2.0%.

      • RSD of peak areas should be ≤ 5.0%.

  • Optimization:

    • If resolution is inadequate, follow the troubleshooting workflow in Section 2. Prioritize optimizing the gradient profile and column temperature.

References

  • Thermo Fisher Scientific. (2025). Nitrosamine impurities analysis solutions guide.
  • Guiraldelli, A. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
  • Hroboňová, K., Lomenová, A., & Lehotay, J. (n.d.). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar.
  • Berthod, A., et al. (2025). Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types. ResearchGate.
  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2.
  • Sousa, J., et al. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC.
  • ResolveMass Laboratories Inc. (2025). Isomeric Nitrosamines Analysis.
  • Cirilli, R., et al. (2025). Stereoselective HPLC separation and configurational stability study of the N-nitrosamine impurity of indapamide. PubMed.
  • P, B. R., et al. (n.d.). Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products. ResearchGate.
  • Valte, P. (2021). Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis.
  • LCGC. (n.d.). Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques.
  • Tan, E. (n.d.). HPLC Separation of Nitrosamines with Supel Carbon LC. Sigma-Aldrich.
  • anCHem. (n.d.). Overcoming the challenges of nitrosamine impurities in drugs.
  • Metcalf, J. S., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI.
  • Talele, T. T., et al. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate.
  • Ktoris, A., et al. (2025). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. ResearchGate.
  • Krull, I. S., et al. (n.d.). Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. PubMed.
  • Ilisz, I., et al. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
  • ResearchGate. (n.d.). Chromatograms of enantiomer separation of racemic N-PHT phenylalanine....
  • Błońska, M., et al. (n.d.). Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector. MDPI.
  • Tahan, F., et al. (n.d.). Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. PubMed.
  • Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
  • Sousa, J., et al. (2025). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. ResearchGate.
  • Figueiredo, L., et al. (n.d.). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI.
  • GL Sciences Inc. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Majhi, K. C., et al. (n.d.). Chromatographic Separation of Amino Acids. ResearchGate.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column.
  • Lomenova, A., et al. (2020). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed.
  • MicroSolv. (n.d.). Nitrosamine Impurity Assay with HPLC – Extended AppNote.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.
  • Cheng, C. F., & Tsang, C. W. (1999). Separation of N-nitrosoamino acids by C18 reversed-phase ion-pair high-performance liquid chromatography and compatible detection by electrospray ionization mass spectrometry. PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Guide to Inter-Laboratory Comparison of N-Nitroso-N-methyl-DL-phenylalanine (NMPA) Analysis in Pharmaceutical Ingredients

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of N-Nitroso-N-methyl-DL-phenylalanine (NMPA) analysis. It is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of N-Nitroso-N-methyl-DL-phenylalanine (NMPA) analysis. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and harmonized analytical methods for the detection and quantification of this potential genotoxic impurity.

Introduction: The Imperative for Accurate NMPA Analysis

The discovery of nitrosamine impurities in common medications has underscored the critical need for highly sensitive and specific analytical methods within the pharmaceutical industry.[1][2][3] N-nitrosamines are classified as probable human carcinogens, necessitating stringent control to ensure patient safety.[1][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that pharmaceutical manufacturers perform comprehensive risk assessments and implement strategies to control these impurities at or below the acceptable intake (AI) limit.[2][5][6]

N-Nitroso-N-methyl-DL-phenylalanine (NMPA) is a nitrosamine impurity that can potentially form in drug products containing active pharmaceutical ingredients (APIs) with a secondary amine moiety and under conditions where nitrosating agents are present.[4][7] The reliable quantification of NMPA at trace levels is a significant analytical challenge, demanding robust and validated methodologies.[8][9] Inter-laboratory comparison studies are essential for evaluating the proficiency of different laboratories in performing these critical analyses and for ensuring consistency and reliability of data across the industry.[10][11] Such studies help to identify potential analytical discrepancies, validate methodologies, and ultimately, build confidence in the quality and safety of pharmaceutical products.[10]

Comparative Overview of Analytical Techniques for NMPA

The selection of an appropriate analytical technique is paramount for the accurate determination of NMPA. The primary challenges in NMPA analysis include achieving the required low limits of detection (LOD) and quantification (LOQ), minimizing matrix effects from the drug product formulation, and preventing the artificial formation of the nitrosamine during the analytical process itself.[8][9][12]

Several advanced analytical techniques are available for the detection of nitrosamine impurities.[5][13] The most commonly employed methods are based on chromatography coupled with mass spectrometry.

Analytical Technique Principle Strengths Weaknesses
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Separates NMPA from the sample matrix using liquid chromatography, followed by highly selective and sensitive detection using a triple quadrupole or high-resolution mass spectrometer.High sensitivity and selectivity.[13] Applicable to a broad range of nitrosamines, including non-volatile ones.[14] Reduced risk of thermal degradation compared to GC-MS.Potential for matrix effects which can suppress or enhance the analyte signal.
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) Separates volatile NMPA based on its boiling point and polarity, followed by mass spectrometric detection.Excellent for volatile and semi-volatile nitrosamines.[14] High sensitivity can be achieved, especially with headspace injection.[12]Risk of thermal degradation of the analyte or API, potentially leading to artifactual formation of nitrosamines.[12][14] Not suitable for non-volatile nitrosamines.[14]
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) Separates NMPA via HPLC, and detection is based on the absorption of UV light by the N-nitroso functional group.Cost-effective and widely available instrumentation.Low sensitivity and selectivity for nitrosamines, which have a weak chromophore.[14] Generally not suitable for quantification at the required low levels.[14]

Expert Rationale for Method Selection: For an inter-laboratory study on NMPA, LC-MS/MS is the recommended primary technique. Its high sensitivity and selectivity, coupled with its applicability to a wider range of nitrosamines without the risk of thermal degradation, make it the most reliable choice for robust and accurate quantification at trace levels.[5][14]

Designing an Inter-Laboratory Comparison Study for NMPA

An effective inter-laboratory comparison study requires a well-defined protocol to ensure that the data generated by different laboratories can be meaningfully compared. The following sections outline a model study design.

Study Objectives
  • To assess the proficiency of participating laboratories in quantifying NMPA in a common API matrix.

  • To evaluate the accuracy, precision, and comparability of the analytical methods used by different laboratories.

  • To identify potential sources of analytical variability and provide recommendations for method harmonization.

Study Materials
  • Reference Standard: A well-characterized, high-purity N-Nitroso-N-methyl-DL-phenylalanine reference standard is essential for accurate calibration and quantification.[7]

  • Test Sample: A single batch of an API (e.g., a placebo blend spiked with NMPA at a known concentration) should be prepared and distributed to all participating laboratories. This ensures that all participants are analyzing an identical sample.

  • Blank Sample: A sample of the API without spiked NMPA should also be provided to assess for any background contamination or interferences.

Experimental Workflow

The following diagram illustrates a typical workflow for the inter-laboratory comparison study.

Inter-Laboratory_Comparison_Workflow cluster_Preparation Phase 1: Preparation & Distribution cluster_Analysis Phase 2: Laboratory Analysis cluster_Evaluation Phase 3: Data Evaluation Prep Preparation of Spiked and Blank API Samples Dist Distribution to Participating Laboratories Prep->Dist Homogeneity & Stability Testing SamplePrep Sample Preparation (Extraction) Dist->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProc Data Processing & Quantification LCMS->DataProc DataSub Submission of Results DataProc->DataSub StatEval Statistical Analysis (z-scores) DataSub->StatEval Report Final Report & Recommendations StatEval->Report Performance_Evaluation_Logic cluster_Input Inputs cluster_Calculation Calculation cluster_Decision Performance Decision LabResult Laboratory's Reported Value (x) ZScoreCalc Calculate z-score: (x - X) / σ LabResult->ZScoreCalc AssignedValue Assigned Value (X) AssignedValue->ZScoreCalc StdDev Standard Deviation (σ) StdDev->ZScoreCalc Decision Interpret |z-score| ZScoreCalc->Decision Satisfactory Satisfactory (|z| ≤ 2.0) Decision->Satisfactory Questionable Questionable (2.0 < |z| < 3.0) Decision->Questionable Unsatisfactory Unsatisfactory (|z| ≥ 3.0) Decision->Unsatisfactory

Sources

Comparative

A Comparative Guide to N-Nitroso-N-methyl-DL-phenylalanine and Other Nitrosamine Impurities in Pharmaceuticals

Introduction The landscape of pharmaceutical quality and safety was irrevocably altered in 2018 with the detection of N-nitrosodimethylamine (NDMA) in valsartan drug products.[1][2] This discovery triggered a cascade of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of pharmaceutical quality and safety was irrevocably altered in 2018 with the detection of N-nitrosodimethylamine (NDMA) in valsartan drug products.[1][2] This discovery triggered a cascade of global regulatory actions, extensive product recalls, and an industry-wide mandate to re-evaluate manufacturing processes for the potential presence of N-nitrosamine impurities.[1] Nitrosamines are classified as probable human carcinogens based on robust animal studies, and their presence, even at trace levels, poses a significant risk to patient safety.[2]

While initial investigations focused on a small number of well-characterized, low-molecular-weight nitrosamines like NDMA and N-nitrosodiethylamine (NDEA), the scope has since expanded dramatically.[3] A more complex and challenging class of impurities has emerged: Nitrosamine Drug Substance-Related Impurities (NDSRIs). These are nitrosamines that bear a structural relationship to the active pharmaceutical ingredient (API) itself, often forming from reactions involving the API or its synthetic precursors and degradants.

This guide provides an in-depth comparison of a specific NDSRI, N-Nitroso-N-methyl-DL-phenylalanine , with other well-known nitrosamine impurities such as NDMA, NDEA, and N-nitroso-N-methyl-4-aminobutyric acid (NMBA). We will explore the critical differences in their formation, toxicology, regulatory control, and analytical challenges, offering field-proven insights for researchers, scientists, and drug development professionals navigating this complex regulatory environment.

Section 1: Understanding the Subjects of Comparison

A foundational understanding of the chemical identity of these impurities is crucial for assessing their risk. While all share the N-N=O functional group, their disparate structures dictate their chemical properties, reactivity, and biological activity.

Profile: N-Nitroso-N-methyl-DL-phenylalanine

N-Nitroso-N-methyl-DL-phenylalanine is the N-nitroso derivative of N-methyl-DL-phenylalanine.[4] Phenylalanine is an essential amino acid, and its N-methylated form can be a potential impurity or intermediate in synthetic processes involving phenylalanine-like structures.[5][] As an NDSRI, its presence is intrinsically linked to the specific drug substance , rather than being a common contaminant from solvents or reagents.

  • Molecular Formula: C₁₀H₁₂N₂O₃[4]

  • Molecular Weight: 208.21 g/mol [4]

  • Context: Its risk arises when a secondary amine precursor (N-methyl-phenylalanine) is present in the API manufacturing process or forms as a degradant, which can then react with nitrosating agents.

Comparators: Common Nitrosamine Impurities
  • N-Nitrosodimethylamine (NDMA): A volatile, yellow, oily liquid, NDMA is one of the most well-studied nitrosamines.[7] It was the first to be identified in sartan medications and has since been found in drugs like ranitidine and metformin.[1][8] Its formation is often linked to the use of solvents like N,N-dimethylformamide (DMF) or the presence of dimethylamine as a reagent impurity.[9]

  • N-Nitrosodiethylamine (NDEA): Structurally similar to NDMA, NDEA is also a potent hepatocarcinogen.[10][11] It was detected in sartan products shortly after the initial NDMA findings and is generally considered more potent than NDMA.[10]

  • N-Nitroso-N-methyl-4-aminobutyric acid (NMBA): NMBA represents an interesting intermediate case. While not directly derived from an API in the same way as an NDSRI, its formation in some sartan products was linked to specific reagents and reaction conditions used in the synthesis of the tetrazole ring common to that drug class.[3]

G cluster_NMPA N-Nitroso-N-methyl-DL-phenylalanine cluster_NDMA NDMA cluster_NDEA NDEA cluster_NMBA NMBA NMPA NMPA NDMA NDMA NDEA NDEA NMBA NMBA

Caption: Chemical Structures of Key Nitrosamine Impurities

Section 2: Formation Mechanisms - A Tale of Different Origins

The primary risk factors for nitrosamine formation are consistent: the presence of a nitrosatable amine, a nitrosating agent, and conditions conducive to the reaction.[1] However, the specific sources of these components distinguish NDSRIs from more common process-related nitrosamines.

The General Mechanism of Nitrosation

Nitrosamines are typically formed from the reaction of a secondary or tertiary amine with a nitrosating agent, most commonly nitrous acid (HNO₂).[12] Nitrous acid is unstable and is formed in situ from nitrite salts (e.g., sodium nitrite) under acidic conditions.[12] Trace levels of nitrites can be present as impurities in various raw materials and excipients used in drug product manufacturing.[1]

G amine Secondary Amine (e.g., R₂NH) nitrosamine N-Nitrosamine (R₂N-N=O) amine->nitrosamine Reaction nitrite Nitrite Source (e.g., NaNO₂) hno2 Nitrous Acid (HNO₂) nitrite->hno2 Protonation acid Acidic Conditions (H⁺) acid->hno2 hno2->nitrosamine water Water (H₂O)

Caption: General Formation Pathway of N-Nitrosamines

Comparative Origins:
  • N-Nitroso-N-methyl-DL-phenylalanine (NDSRI): The amine precursor is the drug substance itself, an intermediate, or a degradant. The risk is highly product-specific and requires a deep understanding of the API's synthesis and stability profile.

  • NDMA/NDEA (Process-Related): The amine precursors (dimethylamine, diethylamine) are typically impurities in common solvents (DMF, NMP), reagents, or are introduced via cross-contamination.[9] This risk is broader and can affect multiple products made with the same contaminated materials or equipment.

  • NMBA (Process/Degradation Hybrid): In the case of sartans, NMBA's precursors were linked to specific solvents and reagents used in a particular synthetic route, making it a process-related impurity.[3]

Section 3: Toxicological Potency and Regulatory Limits

The ultimate concern with nitrosamine impurities is their carcinogenic potential. This risk is managed by establishing an Acceptable Intake (AI) limit, which represents a daily exposure level that approximates a 1 in 100,000 lifetime cancer risk.[13]

Mechanism of Carcinogenicity

Nitrosamines are pro-mutagens, meaning they require metabolic activation to exert their toxic effects.[10] Cytochrome P450 enzymes in the liver hydroxylate the α-carbon (the carbon atom adjacent to the amine nitrogen). This intermediate is unstable and decomposes to form a highly reactive alkyl diazonium ion, which can then alkylate DNA bases (e.g., guanine).[12] This DNA damage, if not repaired, can lead to mutations during replication and initiate carcinogenesis.[10]

Comparative AI Limits and Potency

Regulatory agencies like the U.S. FDA and the European Medicines Agency (EMA) have established AI limits for several common nitrosamines based on extensive toxicological data.[8][14]

Nitrosamine ImpurityStructure TypeEstablished AI Limit (ng/day)Source of Limit
N-Nitrosodimethylamine (NDMA) Small Alkyl96FDA, EMA[13]
N-Nitrosodiethylamine (NDEA) Small Alkyl26.5FDA, EMA[13]
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) Functionalized Alkyl96FDA, EMA[13]
N-Nitroso-N-methyl-DL-phenylalanine NDSRINot Established-

Analysis of the Data: The lower AI limit for NDEA (26.5 ng/day) compared to NDMA (96 ng/day) indicates its higher carcinogenic potency. For NDSRIs like N-Nitroso-N-methyl-DL-phenylalanine, where specific carcinogenicity data is often lacking, regulatory bodies have developed a framework called the Carcinogenic Potency Categorization Approach (CPCA) .[15] This approach assigns a potency category and a corresponding AI limit based on the structural features of the molecule, such as the presence of activating or deactivating groups near the N-nitroso center.[15] Therefore, the risk of N-Nitroso-N-methyl-DL-phenylalanine must be assessed on a case-by-case basis using this structure-activity relationship methodology.

Section 4: Analytical Methodologies and Challenges

The detection and quantification of nitrosamines at the low ng/day AI limits require highly sensitive and selective analytical techniques.[16] The choice of methodology must account for the physicochemical properties of the target analyte and the complexity of the drug product matrix.

Core Analytical Techniques

Due to the low limits of detection required, mass spectrometry (MS) is the universal detection method. It is typically coupled with a chromatographic separation technique.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most versatile and widely used technique. It is suitable for both volatile and non-volatile nitrosamines and can handle a wide range of drug product matrices.[16][17] High-Resolution Mass Spectrometry (LC-HRMS) is particularly powerful for identifying unknown nitrosamines and providing high confidence in results.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for volatile nitrosamines like NDMA and NDEA. However, it requires high temperatures in the injection port, which can cause thermally labile APIs or excipients to degrade and artificially form nitrosamines, leading to false-positive results.[18]

Causality in Method Selection

The decision between GC-MS and LC-MS is driven by the properties of the analyte and the drug matrix. For an NDSRI like N-Nitroso-N-methyl-DL-phenylalanine, which is larger, less volatile, and derived from an amino acid structure, LC-MS/MS is unequivocally the superior choice. It avoids the risk of thermal degradation and is better suited to its polarity and molecular weight.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

The following protocol outlines a robust, self-validating system for the quantification of nitrosamines in a drug product. Trustworthiness is ensured by incorporating system suitability tests and quality controls.

Objective: To accurately quantify N-Nitroso-N-methyl-DL-phenylalanine and other nitrosamines in a finished drug product.

1. Sample Preparation:

  • Accurately weigh a representative portion of the ground tablets or liquid formulation.
  • Add a known volume of an appropriate extraction solvent (e.g., methanol or dichloromethane). To prevent artifactual formation, the pH may need to be adjusted, or a radical scavenger like ascorbic acid added.
  • Spike a quality control (QC) sample with a known amount of the nitrosamine standard to verify extraction efficiency.
  • Vortex/sonicate for 15-20 minutes to ensure complete extraction.
  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize excipients.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. LC-MS/MS System & Conditions:

  • Chromatography System: UPLC/HPLC system.
  • Column: A C18 reverse-phase column suitable for polar compounds.
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (QqQ).
  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for each analyte to ensure specificity and confirm identity.

3. System Validation and Analysis:

  • System Suitability Test (SST): Before analysis, inject a standard solution multiple times to ensure the system is performing acceptably (e.g., peak area reproducibility <15%, consistent retention time).
  • Calibration Curve: Prepare a series of calibration standards of known concentrations and inject them to generate a calibration curve (requiring a correlation coefficient, r² > 0.99).
  • Sample Analysis: Inject the prepared sample, blank, and QC samples.
  • Quantification: Determine the concentration of nitrosamines in the sample by comparing its peak area to the calibration curve. The result from the spiked QC sample must be within an acceptable recovery range (e.g., 70-130%) to validate the batch run.

start [label="Sample Weighing\n& Preparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; extract [label="Solvent Extraction\n(with optional scavenger)"]; centrifuge [label="Centrifugation"]; filter[label="Filtration (0.22 µm)"]; lc_inject [label="LC Injection & Separation\n(Reverse-Phase C18)"]; ms_detect [label="MS/MS Detection\n(MRM Mode)"]; data [label="Data Processing\n(Quantification vs. Cal Curve)"]; report [label="Final Report\n(ng/g or ppm)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> extract; extract -> centrifuge; centrifuge -> filter; filter -> lc_inject; lc_inject -> ms_detect; ms_detect -> data; data -> report; }

Caption: A Typical LC-MS/MS Analytical Workflow

Conclusion

The challenge of nitrosamine impurities has evolved from managing a few known process contaminants to a broader, more complex assessment of drug-substance related impurities. N-Nitroso-N-methyl-DL-phenylalanine serves as a prime example of this new paradigm. Unlike NDMA or NDEA, whose origins are often external to the API's core structure, its risk is intrinsically tied to the API itself.

This distinction has profound implications for risk assessment and control. While controlling NDMA may involve changing a solvent supplier, mitigating an NDSRI might require a fundamental redesign of a synthetic step or reformulation of the drug product to ensure stability. The comparative analysis reveals that while the fundamental toxicology and analytical approaches are similar, the strategy for investigation and mitigation must be tailored. For researchers and developers, this necessitates a proactive, science-led approach that integrates synthetic process knowledge, stability testing, and advanced analytical characterization to ensure the safety and quality of medicines.

References

  • Permitted daily exposure limits for noteworthy N‐nitrosamines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7. (n.d.). Veeprho. Retrieved January 25, 2026, from [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). FDA. Retrieved January 25, 2026, from [Link]

  • Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches. (2024). PubMed. Retrieved January 25, 2026, from [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Fact sheet: Enrolled nurses and medicines administration. (2023). Nursing and Midwifery Board of Australia. Retrieved January 25, 2026, from [Link]

  • Toxicological Profile for N-Nitrosodimethylamine (NDMA). (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved January 25, 2026, from [Link]

  • Nitrosamine impurities. (n.d.). European Medicines Agency (EMA). Retrieved January 25, 2026, from [Link]

  • N-nitroso-N-phenylalanine. (n.d.). PubChem - NIH. Retrieved January 25, 2026, from [Link]

  • N-Nitroso-N-Methylaniline. (2011). OEHHA. Retrieved January 25, 2026, from [Link]

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry. (n.d.). FDA. Retrieved January 25, 2026, from [Link]

  • MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER'S DISEASE. (n.d.). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]

  • Appendix 1: Acceptable intakes established for N-nitrosamines. (n.d.). European Medicines Agency (EMA). Retrieved January 25, 2026, from [Link]

  • Toxicological Profile for N-Nitrosodimethylamine. (n.d.). epa nepis. Retrieved January 25, 2026, from [Link]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023). Organic Process Research & Development - ACS Publications. Retrieved January 25, 2026, from [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA. Retrieved January 25, 2026, from [Link]

  • Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. (2025). Biomedical and Pharmacology Journal. Retrieved January 25, 2026, from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Established acceptable intake for nitrosamines in medicines. (n.d.). European Medicines Agency. Retrieved January 25, 2026, from [Link]

  • Table 1. AI Limits for NDMA, NDEA, NMBA, NMPA, NIPEA, and NDIPA in Drug Products. (n.d.). Regulations.gov. Retrieved January 25, 2026, from [Link]

  • Phenylalanine. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Nitrosamine Impurities. (n.d.). PMDA. Retrieved January 25, 2026, from [Link]

  • Formation of NDMA by Chloramination of Nitrogenous Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • HEALTH EFFECTS. (n.d.). Toxicological Profile for N-Nitrosodiphenylamine - NCBI Bookshelf. Retrieved January 25, 2026, from [Link]

  • N-Nitrosodimethylamine. (n.d.). EPA. Retrieved January 25, 2026, from [Link]

  • Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. (2019). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Safety and quality guidelines for nurse practitioners. (n.d.). Nursing and Midwifery Board of Australia. Retrieved January 25, 2026, from [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA. Retrieved January 25, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEETS N-NITROSO-N-METHYL N-PHENYLAMINE (NMPA). (n.d.). Cleanchem Laboratories. Retrieved January 25, 2026, from [Link]

  • Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Risk assessment of N-nitrosodiethylamine (NDEA) and N-nitrosodiethanolamine (NDELA) in cosmetics. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Toxicology of N-Nitroso Compounds. (n.d.). tonylutz.net. Retrieved January 25, 2026, from [Link]

  • Standards for Medicines Management for Nurses and Midwives. (n.d.). NMBI. Retrieved January 25, 2026, from [Link]

  • Dose-dependent effect of N'-Nitrosodiethylamine on hepatic architecture, RBC rheology and polypeptide repertoire in Wistar rats. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Glyphosate. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). FDA. Retrieved January 25, 2026, from [Link]

  • Prospective mechanism of NDMA production during the manufacturing process of valsartan. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • N-Nitrosodiethylamine - Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved January 25, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity in Immunoassays for N-Nitroso-N-methyl-DL-phenylalanine

For researchers, scientists, and drug development professionals dedicated to the rigorous safety assessment of pharmaceuticals, the detection of nitrosamine impurities is a critical challenge. N-Nitroso-N-methyl-DL-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the rigorous safety assessment of pharmaceuticals, the detection of nitrosamine impurities is a critical challenge. N-Nitroso-N-methyl-DL-phenylalanine (NMPA), an N-nitroso derivative of phenylalanine, represents a class of compounds that require sensitive and specific detection methods.[1] While chromatographic techniques coupled with mass spectrometry are the gold standard, immunoassays offer a compelling alternative for high-throughput screening due to their speed and cost-effectiveness. However, the Achilles' heel of any immunoassay is cross-reactivity, which can lead to false-positive results and inaccurate quantification.

This guide provides an in-depth technical framework for understanding and evaluating cross-reactivity in the context of a hypothetical immunoassay for NMPA. We will delve into the principles of competitive immunoassays, provide a detailed experimental protocol for assessing antibody specificity, and compare the performance of two hypothetical anti-NMPA antibodies. This document is designed to empower you with the knowledge to critically assess and validate an immunoassay for this and other small-molecule analytes.

The Challenge of Specificity: Identifying Potential Cross-Reactants

The specificity of an immunoassay is determined by the antibody's ability to bind exclusively to the target analyte. Cross-reactivity occurs when the antibody binds to other structurally similar molecules. For N-Nitroso-N-methyl-DL-phenylalanine, potential cross-reactants can be logically deduced from its molecular structure, which features three key recognition motifs:

  • The N-nitroso group (N-N=O): This is the defining feature of nitrosamines.

  • The N-methyl group: A small alkyl group attached to the nitrogen.

  • The phenylalanine backbone: An amino acid with a benzyl side chain.[2][]

Based on these features, a panel of potential cross-reactants should be selected for testing. This panel should include compounds that share one or more of these structural motifs.

Table 1: Potential Cross-Reactants for an NMPA Immunoassay

Compound Name Structure Rationale for Inclusion
N-Nitroso-N-methyl-DL-phenylalanine (NMPA) - Analyte O=C(O)C(CC1=CC=CC=C1)N(N=O)C[1]Target analyte
N-Nitrosodimethylamine (NDMA)(CH₃)₂N–N=O[4]Shares the N-nitroso and N-methyl groups.
N-Nitrosodiethylamine (NDEA)(C₂H₅)₂NNO[5][6]Shares the N-nitroso group with different alkyl chains.
PhenylalanineC₉H₁₁NO₂[2][7]The backbone of the NMPA molecule.
N-methyl-DL-phenylalanineC₁₀H₁₃NO₂[8]Shares the N-methyl and phenylalanine backbone, lacking the nitroso group.
N-nitrosophenylalanineC₉H₁₀N₂O₃Shares the N-nitroso group and phenylalanine backbone, lacking the methyl group.

The Right Tool for the Job: The Competitive Immunoassay

For small molecules like NMPA, the competitive enzyme-linked immunosorbent assay (ELISA) is the most appropriate format. In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The Workflow of a Competitive ELISA for NMPA

Competitive ELISA for NMPA cluster_0 Step 1: Antibody Coating cluster_1 Step 2: Competitive Binding cluster_3 Step 4: Detection plate Microtiter Plate Well ab Anti-NMPA Antibody plate->ab Immobilization incubation1 Incubation sample Sample containing NMPA (Analyte) sample->incubation1 conjugate NMPA-Enzyme Conjugate conjugate->incubation1 wash1 Wash to remove unbound components substrate Substrate product Colored Product substrate->product Enzymatic Reaction

Sources

Comparative

A Comparative Guide to the Structural Confirmation of N-Nitroso-N-methyl-DL-phenylalanine (NMPA) Metabolites

Introduction N-Nitroso-N-methyl-DL-phenylalanine (NMPA) is an N-nitroso derivative of the amino acid phenylalanine.[1] The broader class of N-nitrosamines has garnered significant attention from regulatory bodies and the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Nitroso-N-methyl-DL-phenylalanine (NMPA) is an N-nitroso derivative of the amino acid phenylalanine.[1] The broader class of N-nitrosamines has garnered significant attention from regulatory bodies and the pharmaceutical industry due to the classification of many such compounds as probable human carcinogens.[2] When a drug substance or its impurities are metabolized, the resulting structures can retain, lose, or even gain toxicological properties. Therefore, the unambiguous structural elucidation of metabolites is a cornerstone of drug safety assessment and development.

This guide provides a comprehensive, technically-grounded comparison of analytical strategies for confirming the structures of NMPA metabolites. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, presenting an integrated workflow designed for trustworthiness and scientific rigor. This document is intended for researchers, scientists, and drug development professionals tasked with the critical challenge of metabolite identification.

Part 1: Predicted Metabolic Pathways of N-Nitroso-N-methyl-DL-phenylalanine

The metabolic fate of NMPA is predicted to follow two primary routes based on the well-established biotransformation of N-nitrosamines and phenylalanine: modifications to the N-nitroso-N-methylamine moiety and modifications to the phenylalanine aromatic ring and side chain.[3][4]

Key metabolic transformations for N-nitrosamines include α-hydroxylation, which is an accepted pathway for producing DNA-damaging intermediates, and denitrosation.[5][6] For the phenylalanine portion, the primary metabolic route is hydroxylation of the aromatic ring to form tyrosine, followed by further degradation.[7]

These predictions allow us to hypothesize the formation of several key Phase I metabolites, which are the primary focus of initial structural confirmation efforts.

G NMPA N-Nitroso-N-methyl-DL-phenylalanine (Parent Compound) Met1 p-Hydroxy-NMPA (Aromatic Hydroxylation) NMPA->Met1 CYP450 (Hydroxylation) Met2 N-Nitroso-DL-phenylalanine (N-Demethylation via α-hydroxylation) NMPA->Met2 CYP450 (α-hydroxylation) Met3 N-Methyl-DL-phenylalanine (Denitrosation) NMPA->Met3 Denitrosation Enzymatic/Chemical Met4 N-Nitroso-N-methyl-p-hydroxyphenylalanine Ketone (Oxidative Decarboxylation) Met1->Met4 Transaminase/ Dehydrogenase G cluster_0 Discovery & Hypothesis cluster_1 Isolation & Confirmation cluster_2 Absolute Proof Incubation Step 1: In Vitro Incubation (e.g., Liver Microsomes + NMPA) Profiling Step 2: LC-HRMS Profiling (Detect Putative Metabolites) Incubation->Profiling MSMS Step 3: MS/MS Analysis (Generate Structural Hypotheses) Profiling->MSMS Isolation Step 4: Targeted Isolation (Preparative HPLC) MSMS->Isolation Select Metabolite of Interest NMR Step 5: NMR Analysis (1H, 13C, 2D NMR) Isolation->NMR Comparison Step 7: Comparative Analysis (Match Rt, MS/MS, NMR) NMR->Comparison Confirmed Structure Synthesis Step 6: Chemical Synthesis (Synthesize Proposed Structure) Synthesis->Comparison

Sources

Validation

A Senior Application Scientist's Guide to the Performance of LC-MS and GC-MS for the Analysis of N-Nitroso-N-methyl-DL-phenylalanine

Introduction: The Analytical Imperative for N-Nitroso-N-methyl-DL-phenylalanine The landscape of pharmaceutical safety has been significantly reshaped by the emergence of nitrosamine impurities.[1] These compounds, often...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for N-Nitroso-N-methyl-DL-phenylalanine

The landscape of pharmaceutical safety has been significantly reshaped by the emergence of nitrosamine impurities.[1] These compounds, often formed as byproducts during drug synthesis or storage, are classified as probable human carcinogens, demanding their stringent control to infinitesimal levels.[1][2][3] Among these is N-Nitroso-N-methyl-DL-phenylalanine (NMPhA), a nitrosamine derivative of phenylalanine with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol .[4][5] Its structure, featuring a carboxylic acid group and a non-volatile amino acid backbone, presents unique analytical challenges.

This guide provides an in-depth, evidence-based comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust and reliable quantification of NMPhA. As researchers, scientists, and drug development professionals, selecting the optimal analytical platform is paramount for ensuring patient safety and regulatory compliance. This document moves beyond a mere listing of specifications to explore the fundamental causality behind experimental choices, empowering you to make informed decisions for your analytical workflows.

LC-MS: The Preferred Approach for Non-Volatile Nitrosamines

Liquid Chromatography-Mass Spectrometry has emerged as the frontline technique for the analysis of a broad spectrum of nitrosamine impurities, particularly those that are non-volatile or thermally labile.[6][7][8] For a compound like NMPhA, the inherent properties of the molecule strongly favor an LC-MS-based approach.

The Rationale Behind LC-MS for NMPhA

The key to successful analysis lies in matching the technique to the analyte's physicochemical properties. NMPhA is a non-volatile compound due to its amino acid structure and polar carboxylic acid functional group. This makes it unsuitable for direct analysis by GC, which requires analytes to be volatile and thermally stable. LC-MS, by its very nature, separates compounds in the liquid phase at or near ambient temperatures, thus preserving the integrity of thermally sensitive molecules like NMPhA.

Experimental Protocol: A Validated LC-MS/MS Methodology

The following protocol outlines a robust and self-validating system for the quantification of NMPhA in a drug substance.

1. Sample Preparation:

  • Objective: To efficiently extract NMPhA from the sample matrix while minimizing interferences.

  • Procedure:

    • Accurately weigh 80 mg of the drug substance into a 2 mL centrifuge tube.

    • Add 1188 µL of a diluent (e.g., 1% formic acid in water) and 12 µL of an appropriate internal standard solution (e.g., isotopically labeled NMPhA).

    • Vortex the mixture for 20 minutes to ensure complete dissolution and extraction.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any undissolved excipients.

    • Filter the supernatant through a 0.45-µm PTFE filter into an autosampler vial.

2. Chromatographic Separation:

  • Objective: To achieve baseline separation of NMPhA from the active pharmaceutical ingredient (API) and other matrix components.

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: An Ascentis® Express C18 column (150 x 3.0 mm, 2.7 µm) or equivalent. The C18 stationary phase provides excellent retention for moderately polar compounds like NMPhA.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol

  • Gradient Elution: A gradient is employed to ensure good peak shape and timely elution of the analyte. A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

3. Mass Spectrometric Detection:

  • Objective: To provide sensitive and selective detection and quantification of NMPhA.

  • System: A triple quadrupole mass spectrometer (MS/MS).

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for smaller, less polar nitrosamines, though Electrospray Ionization (ESI) can also be effective, especially for more complex nitrosamines.[7][8] The choice should be optimized during method development.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for NMPhA.

    • Precursor Ion (Q1): [M+H]⁺ for NMPhA (m/z 209.1)

    • Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (CID). The specific fragment would be determined during method development.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Weigh Weigh Sample Add_Solvent Add Solvent & IS Weigh->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Centrifuge->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS MS/MS Detection (APCI/ESI, MRM) HPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Workflow for the analysis of N-Nitroso-N-methyl-DL-phenylalanine by LC-MS/MS.

GC-MS: A Powerful Tool with Significant Limitations for NMPhA

Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique that has been a workhorse for nitrosamine analysis, particularly for volatile compounds.[2][9] However, its application to non-volatile and thermally labile compounds like NMPhA is fraught with challenges.

The Inherent Challenges of GC-MS for NMPhA

Direct analysis of NMPhA by GC-MS is not feasible. The high temperatures required for volatilization in the GC inlet (typically >250 °C) would cause the molecule to degrade rather than enter the gas phase intact. This thermal degradation can lead to a complete loss of signal or the formation of artifacts, resulting in inaccurate quantification.[10]

To overcome this, a chemical derivatization step is mandatory. This involves reacting the NMPhA with a reagent to create a more volatile and thermally stable derivative. A common approach for compounds with carboxylic acid groups is esterification (e.g., methylation).

Experimental Protocol: A Derivatization-Based GC-MS/MS Methodology

1. Sample Preparation and Derivatization:

  • Objective: To extract NMPhA and convert it into a volatile derivative suitable for GC analysis.

  • Procedure:

    • Perform an initial liquid-liquid or solid-phase extraction to isolate NMPhA from the sample matrix.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a derivatization reagent (e.g., diazomethane or a silylating agent like BSTFA) to the dried extract.

    • Heat the mixture at a controlled temperature (e.g., 60-70 °C) for a specific time to ensure complete reaction.

    • The resulting derivative is then reconstituted in a suitable solvent for GC injection.

2. GC Separation:

  • Objective: To separate the derivatized NMPhA from other components.

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) is typically used.

  • Injection: A splitless injection is often used to maximize sensitivity for trace analysis.

  • Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.

3. Mass Spectrometric Detection:

  • Objective: To detect and quantify the derivatized NMPhA.

  • System: A triple quadrupole mass spectrometer (GC-MS/MS) is recommended for its high sensitivity and selectivity.[11]

  • Ionization Source: Electron Ionization (EI).

  • Detection Mode: MRM, monitoring a specific precursor-to-product ion transition for the derivatized analyte.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Extract Extraction Dry Evaporation Extract->Dry Deriv Derivatization (e.g., Esterification) Dry->Deriv Reconstitute Reconstitution Deriv->Reconstitute GC GC Separation (Temp. Program) Reconstitute->GC MS MS/MS Detection (EI, MRM) GC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Workflow for the analysis of N-Nitroso-N-methyl-DL-phenylalanine by GC-MS/MS.

Performance Comparison: LC-MS vs. GC-MS for NMPhA

A direct, objective comparison reveals the clear advantages of LC-MS for this specific analyte.

Performance ParameterLC-MS/MSGC-MS/MSRationale & Causality
Analyte Compatibility Excellent Poor (Requires Derivatization) NMPhA's non-volatile and thermally labile nature makes it directly amenable to LC-MS. GC-MS requires a complex and potentially incomplete derivatization step.
Sample Preparation Simple (Dilute-and-Shoot)Complex (Extraction & Derivatization)The need for derivatization in GC-MS adds multiple steps, increasing analysis time, cost, and potential for error.
Risk of Artifacts Low High The high temperatures of the GC inlet can cause degradation of any underivatized analyte and may even promote artifactual nitrosamine formation.[10]
Sensitivity (LOD/LOQ) High High (post-derivatization) Both techniques offer excellent sensitivity with MS/MS detection. However, achieving low LOQs with GC-MS is dependent on the efficiency of the derivatization reaction.
Selectivity Excellent Excellent The use of MS/MS (MRM mode) in both techniques provides outstanding selectivity, minimizing the impact of matrix interferences.
Throughput Higher Lower The simpler sample preparation and typically shorter run times of modern UHPLC systems give LC-MS an advantage in sample throughput.
Method Robustness Higher Lower Derivatization reactions can be sensitive to moisture and matrix components, potentially leading to variability in results and lower method robustness for GC-MS.

Senior Application Scientist's Recommendation

For the quantitative analysis of N-Nitroso-N-methyl-DL-phenylalanine, LC-MS/MS is unequivocally the superior technique.

The decision is fundamentally driven by the physicochemical properties of the analyte. The non-volatile and thermally sensitive nature of NMPhA makes direct analysis by GC-MS impossible. While a derivatization-based GC-MS method can be developed, it introduces significant complexity, potential for variability, and a higher risk of analytical artifacts.

Conversely, LC-MS/MS allows for the direct analysis of NMPhA with minimal sample preparation. This "dilute-and-shoot" approach is not only more efficient but also more robust and less prone to the introduction of errors. The ability to analyze the compound in its native state at ambient temperatures preserves its integrity and ensures the highest degree of confidence in the quantitative results.

In a regulatory environment where data integrity and accuracy are non-negotiable, the most direct, simple, and robust method should always be the preferred choice. For N-Nitroso-N-methyl-DL-phenylalanine, that choice is clearly LC-MS/MS.

References

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]

  • Glyphosate - Wikipedia. Wikipedia. [Link]

  • N-Methyl-N-Nitroso-1-Alkylamines compounds. OEHHA. [Link]

  • N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7. Veeprho. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. NIH. [Link]

  • Nitrosamines by GC-MS/MS. OMCL. [Link]

  • N-nitroso-N-phenylalanine | C9H10N2O3 | CID 86586089. PubChem - NIH. [Link]

  • (PDF) Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. ResearchGate. [Link]

  • Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]

  • Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. Shimadzu. [Link]

  • Quantification of Trace Nitrosamines with GC-MS: When and Why?. ResolveMass Laboratories Inc. [Link]

  • Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Cambrex. [Link]

  • Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. [Link]

  • Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. [Link]

  • Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. GL Sciences Inc. [Link]

  • Emerging Trends in Nitrosamine Analysis for Pharma. Agilent. [Link]

  • High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu. [Link]

  • N-Nitrosamines in Meat Products: Formation, Detection and Regulatory Challenges. MDPI. [Link]

  • N-Nitrosodiethanolamine | C4H10N2O3 | CID 14223. PubChem. [Link]

Sources

Comparative

A Comparative Analysis of N-Nitroso-N-methyl-DL-phenylalanine (NMPA) Genotoxicity Across Human Cell Lines

Introduction N-nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their potential carcinogenic properties.[1] A substanti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their potential carcinogenic properties.[1] A substantial body of evidence suggests that many nitrosamines act as mutagens and potent carcinogens in various animal models.[2][3] Their presence as impurities in some drug substances has led to product recalls and highlighted the critical need for robust genotoxicity assessment.[2][3] N-Nitroso-N-methyl-DL-phenylalanine (NMPA) is one such N-nitrosamine that requires thorough evaluation of its genotoxic potential.

This guide presents a comparative study of NMPA genotoxicity, drawing upon experimental data from different human cell line models. By examining the response of various cell types to NMPA exposure, we can gain a more comprehensive understanding of its potential risks and the underlying mechanisms of its genotoxicity. The primary focus will be on comparing the effects observed in the human lymphoblastoid TK6 cell line and the human hepatoma HepaRG cell line, representing hematopoietic and hepatic tissues, respectively.

The Critical Role of Metabolic Activation in N-Nitrosamine Genotoxicity

A key factor in the genotoxicity of most N-nitrosamines is the requirement for metabolic activation by cytochrome P450 (CYP) enzymes.[1][2] These enzymes convert the parent compound into reactive electrophilic intermediates that can then interact with DNA, leading to the formation of DNA adducts, strand breaks, and chromosomal damage.[2] The expression and activity of specific CYP enzymes can vary significantly between different tissues and cell types, which in turn can influence the genotoxic potency of a given N-nitrosamine.

For instance, CYP2A6 has been identified as a key enzyme in the bioactivation of several small- to medium-sized nitrosamines.[2] Therefore, comparing the genotoxic effects of NMPA in cell lines with and without metabolic competency, or in cells engineered to express specific CYPs, provides invaluable insight into its mechanism of action and potential tissue-specific toxicity.

Comparative Genotoxicity of NMPA in Different Human Cell Lines

Recent studies have shed light on the genotoxic profile of NMPA in different human cell line models. Here, we compare the findings from studies utilizing human lymphoblastoid TK6 cells and human hepatoma HepaRG cells.

Human Lymphoblastoid TK6 Cells

The human lymphoblastoid TK6 cell line is a well-established model in genetic toxicology, known for its p53 competency.[2] A study by Li et al. (2022) investigated the genotoxicity of NMPA in both wild-type TK6 cells and TK6 cells engineered to express human CYP2A6.[2]

In wild-type TK6 cells, which have limited metabolic capacity, NMPA did not induce significant genotoxic effects.[2] However, in CYP2A6-expressing TK6 cells, NMPA demonstrated potent, concentration-dependent genotoxicity across multiple endpoints:[2]

  • DNA Damage (γH2A.X Formation): NMPA induced a significant increase in the phosphorylation of histone H2A.X (γH2A.X), a sensitive marker of DNA double-strand breaks, at concentrations as low as 0.625 µM.[2]

  • Chromosomal Damage (Micronucleus Induction): A statistically significant increase in micronucleus (MN) frequency was observed at 2.5 µM NMPA, indicating its ability to cause chromosomal damage.[2]

  • P53 Activation: NMPA treatment led to a concentration-dependent increase in nuclear p53 content, a key cellular response to genotoxic stress.[2]

Notably, this study ranked the genotoxic potency of six nitrosamine impurities, with NMPA being the most potent in the CYP2A6-expressing TK6 cell system.[2]

Human Hepatoma HepaRG Cells

The human hepatoma HepaRG cell line is a valuable in vitro model for liver toxicity studies due to its ability to differentiate into hepatocyte-like cells that express a range of drug-metabolizing enzymes. A study by Seo et al. (2023) evaluated the genotoxicity of eight nitrosamines, including NMPA, in both 2D monolayer and 3D spheroid cultures of HepaRG cells.[4]

The key findings from this study were:

  • DNA Damage (Comet Assay): In the more metabolically active 3D HepaRG spheroids, all tested nitrosamines, including NMPA, induced DNA damage.[4] In contrast, only three other nitrosamines, but not NMPA, showed a positive response in the 2D HepaRG cell cultures.[4]

  • Chromosomal Damage (Micronucleus Induction): NMPA was found to be positive for micronucleus induction only in the 3D HepaRG model, highlighting the enhanced sensitivity of the 3D culture system for detecting the genotoxicity of certain nitrosamines.[4]

Data Summary: NMPA Genotoxicity in TK6 and HepaRG Cells

Cell Line ModelMetabolic ActivationGenotoxicity AssayEndpointResultReference
Human Lymphoblastoid TK6 (Wild-Type) NoneMicronucleus AssayChromosomal DamageNegative[2]
γH2A.X FormationDNA DamageNegative[2]
p53 ActivationCellular Stress ResponseNegative[2]
Human Lymphoblastoid TK6 (CYP2A6-expressing) Endogenous CYP2A6Micronucleus AssayChromosomal DamagePositive (≥ 2.5 µM)[2]
γH2A.X FormationDNA DamagePositive (≥ 0.625 µM)[2]
p53 ActivationCellular Stress ResponsePositive [2]
Human Hepatoma HepaRG (2D) Endogenous CYPsCometChip AssayDNA DamageNegative[4]
Micronucleus AssayChromosomal DamageNegative[4]
Human Hepatoma HepaRG (3D Spheroid) Endogenous CYPsCometChip AssayDNA DamagePositive [4]
Micronucleus AssayChromosomal DamagePositive [4]

Experimental Protocols

In Vitro Micronucleus Assay (Flow Cytometry-Based) in TK6 Cells

This protocol is based on the methodology described by Li et al. (2022).[2]

  • Cell Culture: Culture wild-type and CYP2A6-expressing TK6 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells at an appropriate density and expose them to a range of NMPA concentrations for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., mitomycin C).

  • Cell Staining: After treatment, harvest the cells and stain them using a commercially available micronucleus staining kit suitable for flow cytometry. This typically involves a multi-step process of cell lysis and staining of nuclei and micronuclei with a fluorescent dye (e.g., propidium iodide).

  • Flow Cytometry Analysis: Analyze the stained samples using a flow cytometer. Gate the cell populations to distinguish between intact nuclei and micronuclei based on their fluorescence intensity and size.

  • Data Analysis: Quantify the frequency of micronucleated cells for each treatment group. A statistically significant, concentration-dependent increase in micronucleus frequency compared to the vehicle control indicates a positive genotoxic response.

Micronucleus_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Exposure cluster_analysis Analysis Culture Culture TK6 Cells Seed Seed Cells for Treatment Culture->Seed Treat Treat with NMPA (24h) Seed->Treat Harvest Harvest Cells Treat->Harvest Stain Stain Nuclei & Micronuclei Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow Data Quantify Micronucleus Frequency Flow->Data

Caption: Workflow for the in vitro micronucleus assay in TK6 cells.

CometChip Assay in HepaRG Cells

This protocol is based on the methodology described by Seo et al. (2023).[4]

  • Cell Culture: Culture HepaRG cells in appropriate medium. For 3D spheroids, use ultra-low attachment plates to promote aggregation.

  • Treatment: Expose the 2D or 3D HepaRG cultures to a range of NMPA concentrations for 24 hours.

  • Cell Lysis and Electrophoresis: Embed the cells in agarose on a CometChip, lyse the cells to remove membranes and cytoplasm, and then subject the remaining nucleoids to alkaline electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Imaging: Stain the DNA with a fluorescent dye and capture images using a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the percentage of DNA in the comet tail (% Tail DNA). A significant increase in % Tail DNA compared to the control indicates DNA damage.

Comet_Assay_Workflow cluster_prep Cell Preparation cluster_assay Comet Assay cluster_analysis Analysis Culture Culture 2D or 3D HepaRG Cells Treat Treat with NMPA (24h) Culture->Treat Embed Embed Cells in Agarose Treat->Embed Lyse Cell Lysis Embed->Lyse Electrophoresis Alkaline Electrophoresis Lyse->Electrophoresis Stain Stain DNA Electrophoresis->Stain Image Fluorescence Microscopy Stain->Image Analyze Quantify % Tail DNA Image->Analyze

Caption: Workflow for the CometChip assay in HepaRG cells.

Discussion and Mechanistic Insights

The comparative data clearly demonstrate that the genotoxicity of NMPA is highly dependent on the metabolic capacity of the cell line. The lack of genotoxicity in wild-type TK6 cells, which have low intrinsic CYP activity, versus the potent effects in CYP2A6-expressing TK6 cells, strongly indicates that NMPA is a pro-genotoxin that requires metabolic activation to exert its DNA-damaging effects.[2]

The activation of the p53 pathway in metabolically competent TK6 cells treated with NMPA provides further mechanistic insight.[2] P53 is a critical tumor suppressor that is activated in response to DNA damage and other cellular stresses. Its activation triggers cell cycle arrest, allowing time for DNA repair, or apoptosis if the damage is too severe. The induction of p53 by NMPA is consistent with the observed DNA and chromosomal damage and underscores the activation of a canonical DNA damage response pathway.

Conclusion

The genotoxicity of N-Nitroso-N-methyl-DL-phenylalanine is significantly influenced by the metabolic competence of the in vitro cell model used for its evaluation. In human lymphoblastoid TK6 cells, NMPA is a potent genotoxin, inducing DNA damage, chromosomal aberrations, and a p53-mediated stress response, but only in the presence of the metabolic enzyme CYP2A6.[2] Similarly, in human hepatoma HepaRG cells, the genotoxicity of NMPA is more readily detected in the metabolically more active 3D spheroid model compared to the 2D monolayer culture.[4]

These findings collectively underscore the importance of selecting appropriate in vitro models with relevant metabolic capabilities when assessing the genotoxic risk of N-nitrosamines. The use of cell lines engineered to express specific CYPs or advanced 3D culture systems that better recapitulate the metabolic environment of human tissues is crucial for obtaining accurate and predictive data for human health risk assessment.

References

  • Li, X., He, X., Guo, X., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of Toxicology, 96(10), 2735–2747. [Link]

  • Li, X., Le, Y., Mei, N., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. ResearchGate. [Link]

  • Toxys. (2025). New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. Toxys. [Link]

  • Hendriks, G., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. [Link]

  • Seo, J.-E., Yu, J. Z., Guo, X., et al. (2023). Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models. ResearchGate. [Link]

  • Food and Drug Administration. (n.d.). Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. FDA. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Accurate Quantification of N-Nitroso-N-methyl-DL-phenylalanine

Introduction: The Imperative for Precise N-Nitroso-N-methyl-DL-phenylalanine (NMPA) Analysis The landscape of pharmaceutical quality control has been significantly reshaped by the emergence of nitrosamine impurities. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise N-Nitroso-N-methyl-DL-phenylalanine (NMPA) Analysis

The landscape of pharmaceutical quality control has been significantly reshaped by the emergence of nitrosamine impurities. These compounds, classified as probable human carcinogens based on animal studies, necessitate stringent control to ensure patient safety.[1] N-Nitroso-N-methyl-DL-phenylalanine (NMPA), an N-nitroso derivative of phenylalanine, is one such impurity that demands highly accurate and sensitive quantification.[2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict acceptable intake (AI) limits for various nitrosamines, compelling the pharmaceutical industry to adopt robust analytical methodologies.[3][4]

This guide provides an in-depth comparison of the predominant analytical techniques for NMPA quantification. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but the scientific rationale behind the methodological choices. Our focus is on fostering a deep understanding of how to achieve reliable and defensible data that meets and exceeds regulatory expectations.

Comparative Analysis of Quantification Methodologies

The choice of an analytical technique for NMPA is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the instrumentation available. Three primary techniques dominate the field: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Parameter LC-MS/MS GC-MS/MS HPLC-UV
Principle Separation by liquid chromatography followed by highly selective and sensitive mass detection.Separation of volatile compounds by gas chromatography followed by mass detection.Separation by liquid chromatography with detection based on UV absorbance.
Sensitivity Very High (pg/mL to low ng/mL levels).[5][6]High (low ppb levels).[7]Low to Moderate (ppm levels).
Selectivity Very High, due to specific precursor-to-product ion transitions (MRM).High, especially with MS/MS.Low, susceptible to interference from co-eluting impurities with similar UV spectra.
Sample Preparation Often simple "dilute-and-shoot" or straightforward solid-phase extraction (SPE).[8]Can require derivatization for non-volatile nitrosamines. Direct injection is possible for some but may introduce matrix.[7]Requires clean samples to avoid interference.
Versatility Broadly applicable to a wide range of nitrosamines, including thermally labile and non-volatile compounds.[9][10]Best suited for volatile and thermally stable nitrosamines.Limited to chromophore-containing compounds at sufficient concentrations.
Regulatory Acceptance Widely accepted and often the recommended technique by regulatory agencies for trace-level impurity analysis.[9]Accepted by regulatory agencies, with established methods available.[7]May be suitable for in-process controls or for quantifying higher-level impurities, but generally lacks the sensitivity for final product release testing at AI limits.
Causality Behind Method Selection:
  • LC-MS/MS is the undisputed gold standard for nitrosamine analysis due to its unparalleled sensitivity and selectivity. The ability to monitor specific Multiple Reaction Monitoring (MRM) transitions allows for the confident quantification of NMPA even at trace levels in complex matrices like Active Pharmaceutical Ingredients (APIs) and finished drug products. This high degree of specificity minimizes the risk of false positives, a critical consideration when dealing with carcinogenic impurities.[5]

  • GC-MS/MS is a powerful alternative, particularly for volatile nitrosamines.[7] However, NMPA, with its carboxylic acid and secondary amine functionalities, is not inherently volatile. While derivatization could potentially make it amenable to GC analysis, this adds complexity and potential for variability in the sample preparation process.

  • HPLC-UV is a more accessible and cost-effective technique. However, its significantly lower sensitivity and selectivity make it unsuitable for quantifying NMPA at the low levels mandated by regulatory agencies. It might find utility in monitoring processes where NMPA concentrations are expected to be much higher, but it cannot be relied upon for final product release testing against health-based limits.

Recommended Protocol: LC-MS/MS for the Quantification of NMPA

This section details a robust and validated LC-MS/MS method for the sensitive quantification of NMPA in a drug substance. The protocol is designed to be self-validating, incorporating steps and reagents that ensure accuracy and reproducibility.

Experimental Workflow Diagram

LC-MS_MS_Workflow_for_NMPA_Analysis Figure 1: LC-MS/MS Experimental Workflow for NMPA Quantification cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_start Weigh Drug Substance add_diluent Add Diluent (e.g., 80:20 Methanol:Water) prep_start->add_diluent sonicate Sonicate to Dissolve add_diluent->sonicate filter Filter through 0.22 µm PVDF Filter sonicate->filter injection Inject Sample into UHPLC System filter->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantify NMPA Concentration calibration->quantification reporting Report Results quantification->reporting

Caption: A schematic of the LC-MS/MS workflow for NMPA analysis.

Step-by-Step Methodology

1. Reagents and Materials:

  • N-Nitroso-N-methyl-DL-phenylalanine (NMPA) reference standard.[2]

  • Isotopically labeled internal standard (IS), e.g., NMPA-d5 (if available, to correct for matrix effects and variability).

  • LC-MS grade methanol, acetonitrile, and water.

  • LC-MS grade formic acid.

  • Drug substance/product for analysis.

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.22 µm PVDF syringe filters.

2. Standard Solution Preparation:

  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of NMPA reference standard and dissolve it in methanol in a volumetric flask. Causality: Methanol is a common solvent that provides good solubility for many organic molecules and is compatible with reversed-phase chromatography.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with a suitable diluent (e.g., 80:20 v/v Methanol:Water).[11] The concentration range should bracket the expected concentration of NMPA in the samples and cover the limit of quantification (LOQ). A typical range might be 0.05 ng/mL to 10 ng/mL.[5]

  • Internal Standard Spiking: If an internal standard is used, spike all standards and samples with a consistent concentration.

3. Sample Preparation:

  • Accurately weigh a predetermined amount of the drug substance (e.g., 50 mg) into a volumetric flask.

  • Add the diluent to dissolve the sample. Sonication may be used to aid dissolution.[8]

  • Allow the solution to return to room temperature and dilute to the final volume.

  • Filter an aliquot of the sample solution through a 0.22 µm PVDF syringe filter into an autosampler vial. Causality: Filtration is a critical step to remove particulate matter that could clog the LC system and column, ensuring method robustness and longevity of the instrument components.

4. LC-MS/MS Instrumental Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is a common choice for separating moderately polar compounds like NMPA.

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The addition of formic acid acidifies the mobile phase, which promotes the protonation of the analyte, leading to better ionization efficiency in positive ESI mode and improved peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized for NMPA. A precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). For NMPA (MW: 208.21 g/mol ), the [M+H]⁺ would be m/z 209.2. Product ions would need to be determined experimentally by infusing a standard solution.

    • Source Parameters: Optimize parameters such as gas temperatures, gas flows, and capillary voltage to maximize the signal for NMPA.

5. Data Analysis and Quantification:

  • Integrate the peak area for the NMPA MRM transition in both the standards and the samples.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards. A linear regression with a weighting factor (e.g., 1/x²) is often used.[5]

  • Determine the concentration of NMPA in the samples by interpolating their peak areas from the calibration curve.

  • Calculate the final amount of NMPA in the original drug substance, typically reported in parts per million (ppm) or ng/mg.

Method Selection Rationale

Method_Selection_Logic Figure 2: Decision Tree for NMPA Quantification Method Selection start Start: Need to Quantify NMPA q1 Is quantification for final product release against regulatory AI limits? start->q1 lcms Use LC-MS/MS q1->lcms Yes q2 Is this for in-process control with expected high concentrations? q1->q2 No end_lcms End: High confidence, regulatory-compliant data lcms->end_lcms q2->lcms No (or if high sensitivity is still needed) hplc HPLC-UV may be considered (requires thorough validation for specificity) q2->hplc Yes end_hplc End: Process monitoring data (not for final release) hplc->end_hplc gcms Consider GC-MS/MS (if analyte is volatile or derivatized)

Caption: A decision-making framework for selecting the appropriate analytical method.

Conclusion

The accurate quantification of N-Nitroso-N-methyl-DL-phenylalanine is a critical task in ensuring the safety and quality of pharmaceutical products. While several analytical techniques exist, LC-MS/MS stands out as the most suitable method due to its superior sensitivity, selectivity, and broad applicability. The detailed protocol provided in this guide, grounded in scientific principles, offers a robust framework for developing and implementing a reliable method for NMPA analysis. By understanding the causality behind each step, from sample preparation to data analysis, researchers and scientists can confidently generate high-quality data that withstands the most rigorous scientific and regulatory scrutiny.

References

  • CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration.

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.

  • Nitrosamine impurities. European Medicines Agency.

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. EDREX.

  • Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Thermo Fisher Scientific.

  • Analytical insights into nitrosamine drug substance related impurities (NDSRIs). ANTISEL.

  • Nitrosamines Analysis. Mérieux NutriSciences.

  • N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7. Veeprho.

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Goodwin Procter LLP.

  • N-Nitroso-N-methyl-DL-phenylalanine | CAS 41867-08-7. Santa Cruz Biotechnology.

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek.

  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu.

  • Nitrosamines by GC-MS/MS. Swissmedic.

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information.

  • Nitrosamine impurities. Heads of Medicines Agencies.

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. National Center for Biotechnology Information.

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. Cosmetic Ingredient Review.

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.

  • FDA: Updated Guidance for Nitrosamines. ECA Academy.

  • Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate.

  • Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Agilent Technologies.

  • CMDh/EMA: Update of Appendix 1 for Nitrosamines. ECA Academy.

  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent Technologies.

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis.

  • Identification and sensitive quantitation of N-nitroso N-desmethyl orphenadrine impurity in orphenadrine citrate API. SCIEX.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.